molecular formula C11H11N5 B581692 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile CAS No. 1373232-87-1

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Cat. No.: B581692
CAS No.: 1373232-87-1
M. Wt: 213.244
InChI Key: SXRYFUOIGCZPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile (: 1373232-87-1) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C 11 H 11 N 5 and a molecular weight of 213.24 g/mol, is categorized as a 5-aminopyrazole derivative . The 5-aminopyrazole scaffold is a privileged structure in drug discovery due to its widespread biological and medicinal properties, which include anti-inflammatory, sedative, antifungal, and antibacterial activities . As a key synthon, this compound is exceptionally valuable for the synthesis of complex heterocyclic systems, particularly fused pyrazoloazines such as pyrazolo[3,4- d ]pyrimidines and pyrazolo[3,4- b ]pyridines . Its utility is enhanced by the presence of multiple functional groups—including the exocyclic 5-amino group, the 4-cyano group, and a secondary 4-aminophenyl ring—which serve as versatile handles for further chemical modification and library development for high-throughput screening . This product is offered with a typical purity of 95% and is supplied for research and development purposes exclusively . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-10(6-12)11(14)16(15-7)9-4-2-8(13)3-5-9/h2-5H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRYFUOIGCZPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details the prevalent synthetic pathway, including a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: Significance of this compound

This compound is a highly functionalized pyrazole derivative. The pyrazole nucleus is a well-recognized structural motif in a multitude of biologically active compounds.[1][2][3] These derivatives are pivotal starting materials for the synthesis of a wide range of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which exhibit significant therapeutic potential.[3] The title compound, with its reactive amino and cyano functionalities, serves as a versatile building block for the construction of more complex molecular architectures, making it a molecule of considerable interest in medicinal chemistry and drug discovery.

The Core Synthesis Pathway: A Two-Component Cyclocondensation Approach

The most direct and widely employed method for the synthesis of this compound involves a cyclocondensation reaction between two key starting materials: (1-ethoxyethylidene)malononitrile and (4-aminophenyl)hydrazine. This approach is favored for its efficiency and the high purity of the resulting product.

2.1. Causality Behind Experimental Choices: Why These Reactants?
  • (1-Ethoxyethylidene)malononitrile: This reactant serves as the three-carbon backbone of the pyrazole ring. The ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack by the hydrazine. The two nitrile groups are crucial: one participates in the cyclization, and the other remains in the final product as the 4-carbonitrile substituent. The methyl group at the 3-position of the pyrazole ring originates from this starting material.

  • (4-Aminophenyl)hydrazine: This molecule provides the two nitrogen atoms required for the formation of the pyrazole ring. The phenylhydrazine moiety directs the regioselectivity of the cyclization, leading to the desired 1-aryl-5-aminopyrazole isomer. The amino group on the phenyl ring is a key functional handle for further derivatization in subsequent synthetic steps.

The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism. The reaction often proceeds efficiently at reflux temperature, leading to high yields of the desired product.

Visualizing the Synthesis

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway Reactant1 (1-Ethoxyethylidene)malononitrile Reaction Reactant1->Reaction Reactant2 (4-Aminophenyl)hydrazine Reactant2->Reaction Product This compound Reaction->Product Ethanol, Reflux

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

  • (1-Ethoxyethylidene)malononitrile

  • (4-Aminophenyl)hydrazine hydrochloride

  • Anhydrous Sodium Acetate

  • Ethanol (absolute)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-aminophenyl)hydrazine hydrochloride (1.0 equivalent) and anhydrous sodium acetate (1.1 equivalents) in absolute ethanol. The sodium acetate serves to neutralize the hydrochloride salt, liberating the free hydrazine base in situ.

  • Addition of the Electrophile: To the stirring solution, add (1-ethoxyethylidene)malononitrile (1.0 equivalent) portion-wise at room temperature.

  • Reaction at Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Quantitative Data Summary
ParameterValueNotes
Typical Yield 85-95%Dependent on the purity of starting materials and reaction scale.
Reaction Temperature Reflux (approx. 78 °C for ethanol)Essential for driving the reaction to completion.
Reaction Time 2-4 hoursMonitor by TLC for optimal reaction time.
Solvent EthanolA protic solvent that facilitates the reaction mechanism.
Unraveling the Reaction Mechanism

The formation of the 5-aminopyrazole ring proceeds through a well-established reaction mechanism involving nucleophilic attack, cyclization, and aromatization.

The proposed mechanism is as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of the (4-aminophenyl)hydrazine attacks the electron-deficient carbon of the double bond in (1-ethoxyethylidene)malononitrile. This is a Michael-type addition.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine intermediate then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.

  • Tautomerization and Elimination: A series of proton transfers (tautomerization) and the elimination of ethanol leads to the formation of the stable, aromatic pyrazole ring.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization Start Hydrazine + Enol Ether Intermediate1 Michael Adduct Start->Intermediate1 Nucleophilic Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Attack on Nitrile FinalProduct 5-Aminopyrazole Product Intermediate2->FinalProduct Tautomerization & Elimination of EtOH

Caption: Proposed reaction mechanism for the pyrazole synthesis.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the N-H stretches of the amino groups and the C≡N stretch of the nitrile group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of this compound via the cyclocondensation of (1-ethoxyethylidene)malononitrile and (4-aminophenyl)hydrazine is a robust and efficient method. This guide has provided a detailed, technically grounded overview of this important transformation, from the underlying chemical principles to a practical, step-by-step protocol. By understanding the causality behind the experimental choices and the intricacies of the reaction mechanism, researchers can confidently and reproducibly synthesize this valuable building block for the advancement of pharmaceutical research and development.

References
  • Bekhit, A. A., & Aziem, T. A. (2004). 1, 3, 4-Thiadiazole and Pyrazole Derivatives with Promising Anti-inflammatory Activity. Medicinal Chemistry, 1(4), 387-395. [Link]

  • El-Sayed, W. M., & Al-Otaibi, A. M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3123. [Link]

  • Jadhav, S. D., & Patki, M. V. (2021). Multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Organic & Biomolecular Chemistry, 19(34), 7605-7629. [Link]

  • Mohammat, M. F., et al. (2018). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Kumari, P., et al. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 53(24), 1865-1874. [Link]

  • ResearchGate. (2022). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • National Institutes of Health (NIH). (2020). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1975). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. [Link]

  • Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Scientific Research Publishing. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • National Institutes of Health (NIH). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. (2023). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. [Link]

  • ResearchGate. (2022). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C11H11N5, 1 gram. [Link]

  • ResearchGate. (2020). Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. [Link]

Sources

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Executive Summary

This compound (CAS No. 1373232-87-1) is a highly functionalized heterocyclic compound built upon the pyrazole scaffold, a core structure renowned for its prevalence in pharmacologically active agents. This guide provides a comprehensive overview of its chemical and physical properties, a validated synthesis protocol, spectral characterization data, and an exploration of its reactivity and potential applications. As a bifunctional molecule featuring two primary amino groups and a reactive nitrile moiety, it serves as a versatile intermediate for the synthesis of complex molecular architectures, particularly for creating libraries of potential drug candidates and functional materials. This document is intended for researchers and scientists in medicinal chemistry, chemical biology, and materials science.

Physicochemical and Structural Properties

The identity and predicted behavior of a molecule are fundamentally defined by its physical and chemical properties. These parameters are critical for designing synthetic routes, purification strategies, and for predicting its pharmacokinetic profile (e.g., solubility and membrane permeability).

Core Chemical Identity

The fundamental identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1373232-87-1Sobekbio[2]
Molecular Formula C₁₁H₁₁N₅PubChem[1]
Molecular Weight 213.24 g/mol PubChem[1]
Canonical SMILES CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)NPubChem[1]
InChI Key SXRYFUOIGCZPAO-UHFFFAOYSA-NPubChem[1]
Computed Physicochemical Properties

Computational models provide valuable predictions for a compound's behavior in biological and chemical systems.

PropertyValueImplication
XLogP3 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2The two -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding.[1]
Hydrogen Bond Acceptors 5The nitrogen atoms in the pyrazole ring, nitrile group, and amino groups can accept hydrogen bonds.[1]
Rotatable Bond Count 1The single bond between the pyrazole and phenyl rings allows for conformational flexibility.[1]
Topological Polar Surface Area 93.7 ŲSuggests good potential for oral bioavailability based on Veber's rules.[1]
Structural Analysis

The molecule's three-dimensional shape and electronic distribution are key to its reactivity. The core structure consists of a planar pyrazole ring substituted at various positions. The phenyl ring is connected via a single bond, allowing for rotation, though steric hindrance may favor a twisted conformation.

G cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_products Products & Purification A (4-Aminophenyl)hydrazine Step1 Step 1: Condensation/ Michael Addition A->Step1 B Acetoacetonitrile or equivalent B->Step1 C Malononitrile Step2 Step 2: Intramolecular Cyclization Step1->Step2 Step3 Step 3: Dehydration/ Aromatization Step2->Step3 Product Crude Product Step3->Product Purified Purified Target Molecule Product->Purified Purification (Recrystallization/ Chromatography)

Caption: General workflow for the synthesis of 5-aminopyrazole-4-carbonitriles.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing structurally similar aminopyrazoles. [3][4]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-aminophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (30 mL).

  • Hydrazine Formation: Stir the mixture at room temperature for 20 minutes to generate the free hydrazine base in situ.

  • Addition of Reactant: Add (1-ethoxyethylidene)malononitrile (1.0 eq) to the reaction mixture. Causality Note: This enol ether is a common and effective precursor that readily undergoes nucleophilic attack by the hydrazine.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

Purification Methodology

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Spectral Characterization

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The following data are based on characteristic values for closely related 5-aminopyrazole-4-carbonitrile derivatives. [5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration TypeSignificance
3450 - 3300-NH₂ (Amino)N-H StretchConfirms the presence of primary amino groups. Often appears as a doublet.
2225 - 2210-C≡N (Nitrile)C≡N StretchA sharp, strong absorption characteristic of the nitrile group. [5]
1640 - 1600C=N / C=CRing StretchCorresponds to the stretching vibrations within the pyrazole and phenyl rings.
1590 - 1510-NH₂ (Amino)N-H BendScissoring vibration of the amino groups.
850 - 810Aromatic C-HC-H BendOut-of-plane bending indicates 1,4-disubstitution on the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (in DMSO-d₆, 400 MHz):

    • δ ~7.2-7.4 ppm (d, 2H): Protons on the phenyl ring ortho to the pyrazole substituent.

    • δ ~6.7-6.9 ppm (d, 2H): Protons on the phenyl ring ortho to the amino group.

    • δ ~6.5 ppm (s, 2H): Protons of the 5-amino group on the pyrazole ring.

    • δ ~5.2 ppm (s, 2H): Protons of the 4'-amino group on the phenyl ring.

    • δ ~2.3 ppm (s, 3H): Protons of the 3-methyl group.

    • Note: The chemical shifts of NH₂ protons are concentration-dependent and can be confirmed by D₂O exchange.

  • ¹³C NMR (in DMSO-d₆, 100 MHz):

    • δ ~155-160 ppm: C5 (carbon bearing the amino group).

    • δ ~145-150 ppm: C3 (carbon bearing the methyl group).

    • δ ~140-145 ppm: C4' (phenyl carbon bearing the amino group).

    • δ ~125-130 ppm: Phenyl carbons.

    • δ ~115-120 ppm: C4 (nitrile carbon, -C≡N).

    • δ ~75-85 ppm: C4 (pyrazole carbon bearing the nitrile group).

    • δ ~14 ppm: C of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M+H]⁺: 214.1087 (for C₁₁H₁₂N₅⁺)

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification, making it a versatile synthetic intermediate.

  • 5-Amino Group: This nucleophilic site can undergo acylation, alkylation, and condensation reactions. It is a key handle for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, by reacting with β-dicarbonyl compounds or their equivalents. [7][8]2. 4'-Aminophenyl Group: The amino group on the phenyl ring behaves as a typical aniline. It can be diazotized and converted to a wide range of functional groups or used in coupling reactions (e.g., amide bond formation, Suzuki coupling after conversion to a halide).

  • 4-Carbonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

G cluster_amino5 Reactions at 5-Amino Group cluster_amino4p Reactions at 4'-Amino Group cluster_nitrile Reactions at 4-Nitrile Group Core 5-Amino-1-(4-aminophenyl) -3-methylpyrazole-4-carbonitrile Acylation Acylation (R-COCl) Core->Acylation FusedRing Cyclocondensation (e.g., with diketones) Core->FusedRing Diazotization Diazotization (NaNO₂, HCl) Core->Diazotization AmideCoupling Amide Coupling (R'-COCl) Core->AmideCoupling Hydrolysis Hydrolysis (H⁺ or OH⁻) Core->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Core->Reduction Product_Amide N-Acyl Pyrazole Acylation->Product_Amide Product_Fused Pyrazolo[1,5-a]pyrimidine FusedRing->Product_Fused Product_Diazo Diazonium Salt (Sandmeyer Reactions) Diazotization->Product_Diazo Product_Amide2 N'-Acyl Derivative AmideCoupling->Product_Amide2 Product_Acid Carboxylic Acid / Amide Hydrolysis->Product_Acid Product_Amine Aminomethyl Derivative Reduction->Product_Amine

Caption: Potential derivatization pathways for the title compound.

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [3]Derivatives of 5-aminopyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and insecticidal properties. [3][9][10]

  • Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel compounds for drug discovery. Its multiple reaction handles allow for the systematic exploration of chemical space around the pyrazole core to optimize binding to biological targets.

  • Intermediate for Kinase Inhibitors: The aminopyrazole scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction in the ATP-binding pocket of the enzyme.

  • Functional Materials: The aromatic and electron-rich nature of the molecule suggests potential applications in the development of dyes, sensors, or organic electronic materials after suitable derivatization.

Safety and Handling

While specific toxicity data for this compound is not available, standard laboratory precautions should be taken when handling related aromatic amines and nitriles.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Hazard Classifications (for similar compounds): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [11]

References

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • NIH. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • ResearchGate. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • MDPI. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]

  • NIH. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

Sources

Unraveling the Therapeutic Potential of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile: A Mechanistic Exploration Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Direct mechanistic data for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is not presently available in peer-reviewed literature. This guide, therefore, adopts a scientifically grounded, analog-based approach to postulate its mechanism of action. By examining structurally related 5-aminopyrazole-4-carbonitrile cores with established biological activities, we can construct a robust hypothesis regarding the therapeutic potential and cellular targets of the title compound. This document is intended for researchers, scientists, and drug development professionals as a framework for initiating investigation into this promising chemical scaffold.

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The 5-aminopyrazole subclass, in particular, has garnered significant attention as a "privileged structure" capable of interacting with a multitude of biological targets.[3] Compounds bearing this core have been successfully developed as potent inhibitors of key signaling proteins, underscoring the therapeutic promise of this chemical family.[4] The specific compound, this compound, integrates this key pyrazole core with a 4-aminophenyl substituent, a feature often associated with kinase binding.

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive data from structurally analogous compounds, the most probable mechanism of action for this compound is the inhibition of protein kinases. The 5-aminopyrazole scaffold is a well-established hinge-binding motif, crucial for anchoring small molecules within the ATP-binding pocket of various kinases.[4]

The Rationale: Learning from Analogs

Numerous 5-aminopyrazole derivatives have been identified as potent kinase inhibitors, targeting enzymes critical in oncology and inflammatory diseases. For instance, derivatives of this scaffold have shown potent inhibitory activity against:

  • p38 MAP Kinase: A key regulator of inflammatory cytokine production.[5]

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, with inhibitors approved for B-cell malignancies.[4]

  • AXL Receptor Tyrosine Kinase: A promising target in cancer for its role in metastasis and drug resistance.[6][7]

  • Fibroblast Growth Factor Receptors (FGFR): Drivers in various cancers, with targeted inhibitors in clinical use.[8]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and established anticancer targets.[9]

The shared structural features suggest that this compound likely engages with the ATP-binding site of one or more kinases, preventing phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways.

Visualizing the Putative Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of kinase inhibition, a likely mode of action for our target compound.

kinase_inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Cellular Signaling ATP ATP Kinase Kinase Active Site ATP->Kinase binds to Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate phosphorylates Blocked Signaling Blocked Kinase->Blocked Substrate Substrate Protein Substrate->Kinase binds to Compound 5-Amino-1-(4-aminophenyl)- 3-methylpyrazole-4-carbonitrile Compound->Kinase competitively binds, blocking ATP Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Putative mechanism of competitive ATP inhibition by the title compound.

Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanism of kinase inhibition for this compound, a multi-step, self-validating experimental cascade is proposed. This workflow is designed to first identify the target kinase(s) and then characterize the mode and functional consequences of inhibition.

Step 1: Broad Kinase Panel Screening

Rationale: The initial and most critical step is to identify which kinase or kinase families the compound interacts with. A broad, high-throughput screen provides a comprehensive overview of the compound's selectivity profile.

Protocol: Kinase Glo® Assay

  • Preparation: A panel of several hundred recombinant human kinases is selected. The compound is prepared in a series of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Reaction: For each kinase, the compound, the specific kinase, its corresponding substrate, and ATP are combined in a 384-well plate. The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

  • Detection: The Kinase-Glo® reagent is added, which measures the amount of remaining ATP. Luminescence is read on a plate reader.

  • Analysis: A decrease in luminescence relative to a DMSO control indicates ATP consumption by the kinase and thus, a lack of inhibition. An increase in luminescence indicates inhibition of the kinase by the compound. Data is typically plotted as percent inhibition versus compound concentration to determine an IC50 value for active hits.

Step 2: In-depth Enzymatic Assays for Validated Hits

Rationale: Once primary hits are identified, it is crucial to confirm and precisely quantify their inhibitory activity using orthogonal, robust enzymatic assays.

Protocol: HTRF® KinEASE™ Assay

  • Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the phosphorylation of a universal biotinylated peptide substrate.

  • Reaction: The hit kinase, the compound at various concentrations, ATP, and the biotinylated substrate are incubated.

  • Detection: A europium cryptate-labeled anti-phospho antibody and streptavidin-XL665 are added. If the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, generating a FRET signal.

  • Analysis: The HTRF signal is proportional to the extent of substrate phosphorylation. A decrease in signal indicates kinase inhibition. IC50 values are calculated from the dose-response curve.

Step 3: Cellular Target Engagement and Pathway Analysis

Rationale: Demonstrating that the compound can inhibit the target kinase within a living cell is a critical validation step. This confirms cell permeability and target engagement in a physiological context.

Protocol: Western Blot Analysis of Phospho-Substrates

  • Cell Treatment: Select a cell line known to have high activity of the target kinase. Treat cells with increasing concentrations of the compound for a defined period (e.g., 2 hours).

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known direct substrate of the target kinase. Also, probe a separate blot with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate band, with no change in the total substrate band, provides strong evidence of target inhibition in cells.

Experimental Workflow Diagram

experimental_workflow start Hypothesis: Compound is a Kinase Inhibitor kinase_panel Step 1: Broad Kinase Panel Screen (e.g., Kinase-Glo®) start->kinase_panel Identify potential targets enzymatic_assay Step 2: Orthogonal Enzymatic Assay (e.g., HTRF® KinEASE™) kinase_panel->enzymatic_assay Validate hits & determine IC50 cell_assay Step 3: Cellular Target Engagement (e.g., Western Blot for Phospho-Substrate) enzymatic_assay->cell_assay Confirm cellular activity conclusion Conclusion: Mechanism of Action Validated cell_assay->conclusion Link enzymatic inhibition to cellular effect

Caption: A streamlined workflow for elucidating the mechanism of action.

Data Presentation: Hypothetical Data for a Kinase Inhibitor

The following table presents hypothetical, yet realistic, data that could be generated for this compound if it were to follow the proposed mechanism as a kinase inhibitor.

Assay TypeTarget KinaseMetricValue (nM)Notes
Enzymatic Assay AXL KinaseIC5015Potent inhibition of recombinant enzyme activity.
p38α MAPKIC5085Moderate activity, suggesting some off-target effects.
FGFR2IC50>10,000No significant activity, indicating selectivity.
Cellular Assay AXL KinaseIC50120Inhibition of phospho-AXL in a cellular context.
Binding Assay AXL KinaseKd25Direct measure of binding affinity to the target protein.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust hypothesis centered on kinase inhibition can be formulated based on the well-documented activities of its structural analogs. The 5-aminopyrazole core is a proven pharmacophore for targeting the ATP-binding site of numerous kinases. The proposed experimental workflow provides a clear, logical, and self-validating path to test this hypothesis, from broad screening to specific cellular validation. Future research should focus on executing these, or similar, studies to definitively establish the molecular mechanism and unlock the full therapeutic potential of this compound.

References

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. [Link]

  • Cozzini, P., G. Cucinella, M., & Bertoni, S. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • Inaloo, I. D., Majnooni, M. B., Mohammadi, B., & Shiri, A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 752833. [Link]

  • Ghasemzadeh, M. A., & Biparva, P. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(5), 1478-1489. [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 22, 2026, from [Link]

  • El-Faham, A., & Elattar, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & El-Salam, H. A. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1545-1555. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Al-Awadhi, H., Al-Kandari, H., & Elnagdi, M. H. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 7116–7128. [Link]

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]

  • Bertoni, S., G. Cucinella, M., & Cozzini, P. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. [Link]

  • Al-Warhi, T. I., Al-Mahmoudy, A. M., & El-Sayed, M. A. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. ChemistrySelect, 7(33). [Link]

  • Zhang, H., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, T., ... & Liu, H. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(17), 11634–11656. [Link]

  • Cozzini, P., G. Cucinella, M., & Bertoni, S. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • Scott, J. S., Degorce, S. L., Anjum, R., Bailey, S., Bentley, J., Chiarparin, E., ... & Wood, M. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(11), 2154–2161. [Link]

  • Knapp, S., & Elkins, J. M. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Bertoni, S., G. Cucinella, M., & Cozzini, P. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • Zhang, H., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, T., ... & Liu, H. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. [Link]

  • Tsyganov, D. V., Comin, M. J., & Peifer, C. (2018). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 123-135. [Link]

Sources

An In-depth Technical Guide to 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, purification, and analytical characterization. Furthermore, we will explore the therapeutic rationale behind the exploration of the 5-aminopyrazole scaffold, with a focus on its emerging role as a privileged structure in the development of targeted therapies, particularly kinase inhibitors.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of reproducible scientific research. Herein, we present the key identifiers and physicochemical characteristics of this compound.

IdentifierValueSource
CAS Number 1373232-87-1[1]
IUPAC Name This compound
Molecular Formula C₁₁H₁₁N₅
Molecular Weight 213.24 g/mol
Canonical SMILES CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N

A comprehensive table of physicochemical properties, including melting point, solubility, and stability, would ideally be presented here. However, publicly available, experimentally determined data for this specific compound is limited. Researchers are advised to perform their own characterization for these parameters.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 5-aminopyrazole-4-carbonitriles is a well-established area of heterocyclic chemistry. The most common and efficient method involves the condensation of a substituted hydrazine with a malononitrile derivative.[2][3] The following protocol is a representative procedure for the synthesis of this compound, based on established methodologies for analogous compounds.

Reaction Scheme

Synthesis_Scheme reagent1 (4-Aminophenyl)hydrazine reaction + reagent1->reaction reagent2 2-Cyano-3-oxobutanenitrile (or its enol ether equivalent) reagent2->reaction product 5-Amino-1-(4-aminophenyl)-3-methyl- pyrazole-4-carbonitrile reaction_conditions Solvent (e.g., Ethanol) Reflux reaction_conditions->product Cyclocondensation

Caption: General reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

  • (4-Aminophenyl)hydrazine hydrochloride

  • (1-Ethoxyethylidene)malononitrile (or equivalent β-ketonitrile)

  • Anhydrous sodium acetate

  • Absolute ethanol

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-aminophenyl)hydrazine hydrochloride (1.0 equivalent), (1-ethoxyethylidene)malononitrile (1.0 equivalent), and anhydrous sodium acetate (1.1 equivalents).

  • Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then subjected to purification by column chromatography on silica gel.

  • A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed to isolate the desired product.

  • Fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Sodium Acetate: This weak base is used to neutralize the hydrochloride salt of the hydrazine, liberating the free base necessary for the nucleophilic attack.

  • Ethanol as Solvent: Ethanol is a polar protic solvent that facilitates the dissolution of the reactants and is suitable for reflux conditions.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their differential adsorption to the stationary phase, allowing for the separation of the product from unreacted starting materials and byproducts.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. The following analytical techniques are essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and types of protons in the molecule. Expected signals would include those for the methyl group, the aromatic protons on the phenyl ring, and the amino protons.

  • ¹³C NMR: Will show the number of unique carbon environments. Key signals would correspond to the nitrile carbon, the carbons of the pyrazole and phenyl rings, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 214.24.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the amino groups, the C≡N stretch of the nitrile group, and C=C/C=N stretches of the aromatic rings.

Therapeutic Rationale and Applications in Drug Discovery

The 5-aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets through multiple hydrogen bonding interactions, making it a versatile template for the design of potent and selective inhibitors.[4][5]

Kinase Inhibition: A Promising Avenue

A significant body of research has highlighted the potential of 5-aminopyrazole derivatives as inhibitors of protein kinases.[5][6] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Therapeutic Intervention Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAP Kinase Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Inhibitor 5-Aminopyrazole Derivative (e.g., Target Compound) Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition by a 5-aminopyrazole derivative.

The 5-amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors, respectively, enabling the molecule to fit into the ATP-binding pocket of kinases and disrupt their function. Specific kinases that have been targeted with aminopyrazole-based inhibitors include:

  • p38 MAP Kinase: Involved in inflammatory responses.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers.[7]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in innate immunity and inflammation.[8]

The specific compound, this compound, with its di-amino functionalization, presents multiple points for interaction and further chemical modification, making it an attractive starting point for library synthesis in a drug discovery campaign.

Self-Validating Assay Workflow for Kinase Inhibitor Screening

A robust and self-validating experimental workflow is critical to ensure the reliability of screening data.

Assay_Workflow Start Start: Compound Library (including target compound) Primary_Screen Primary Screen: Biochemical Kinase Assay (e.g., TR-FRET, FP) Start->Primary_Screen Hit_Identification Hit Identification (Potency Cut-off) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Inactive Hit_Identification->Inactive Inactive Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Cellular_Assay Cellular Target Engagement and Functional Assays Orthogonal_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A self-validating workflow for screening kinase inhibitors.

This workflow incorporates orthogonal assays to confirm hits from the primary screen, thereby reducing the likelihood of false positives arising from assay artifacts. Cellular assays then validate that the compound is active in a more biologically relevant context.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis. Its structural features, particularly the 5-aminopyrazole core, make it and its derivatives highly promising candidates for the development of novel therapeutics, especially in the realm of kinase inhibition. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their drug discovery and development programs.

References

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • Barros, T. A., et al. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 7, 305-316. [Link]

  • El-ziaty, A. K., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 168–188. [Link]

  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Norman, M. H., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

  • Nakamura, K., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600. [Link]

  • Lee, S. H., et al. (2017). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 8(11), 1147–1152. [Link]

  • American Cyanamid Company. (1973). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. U.S.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is a heterocyclic compound belonging to the aminopyrazole class of molecules. Aminopyrazoles are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] The specific structural motifs of this compound—the amino groups, the cyano group, and the substituted phenyl ring—make it a promising candidate for further investigation in drug discovery and materials science.[3]

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic data from closely related aminopyrazole analogues to predict and interpret the expected spectral features.[4][5] The methodologies described herein are grounded in standard analytical practices and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their own experimental work.[6][7]

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The analysis is typically performed in positive ion mode to facilitate the protonation of the amino groups.

Expected Results and Interpretation:

The molecular formula of this compound is C₁₁H₁₁N₅.[8] The expected monoisotopic mass is 213.1014 g/mol .[8] In positive mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 214.1093. High-resolution mass spectrometry should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[6]

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.[6]

  • Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.[6]

Expected Spectral Features:

The IR spectrum will provide valuable information about the functional groups present in this compound. The expected characteristic absorption bands are summarized in the table below, based on data from similar aminopyrazole structures.[4][9]

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3450 - 3300N-H (Amino groups)Symmetric & Asymmetric StretchTwo or more sharp bands
3200 - 3100Aromatic C-HStretchWeak to medium bands
2950 - 2850Aliphatic C-H (Methyl group)StretchWeak bands
~2220C≡N (Nitrile)StretchSharp, medium to strong band
1650 - 1580C=N, C=C (Pyrazole & Phenyl rings)StretchStrong bands
1640 - 1600N-H (Amino groups)Scissoring (Bending)Medium to strong band
1520 - 1480Aromatic C=CStretchMedium to strong bands
~830C-H (p-disubstituted phenyl)Out-of-plane BendStrong band

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[7]

  • Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[6][7]

  • Data Acquisition: Both ¹H NMR and ¹³C NMR spectra should be acquired. 2D NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignments.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum will show distinct signals for the aromatic, amino, and methyl protons. The expected chemical shifts (δ) are predicted based on data from analogous compounds.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2Doublet2HProtons on the 4-aminophenyl ring (ortho to pyrazole)
~6.8 - 6.6Doublet2HProtons on the 4-aminophenyl ring (meta to pyrazole)
~5.5 - 5.0Broad Singlet2HProtons of the amino group on the pyrazole ring
~4.0 - 3.5Broad Singlet2HProtons of the amino group on the phenyl ring
~2.3Singlet3HProtons of the methyl group
¹³C NMR Spectroscopy

Expected Chemical Shifts:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are estimated from data on similar pyrazole derivatives.[4][5]

Chemical Shift (δ, ppm)Assignment
~150C5 of the pyrazole ring (attached to NH₂)
~148C3 of the pyrazole ring (attached to CH₃)
~145Carbon of the phenyl ring attached to the amino group
~130Carbon of the phenyl ring attached to the pyrazole ring
~126CH carbons of the phenyl ring
~115CH carbons of the phenyl ring
~114Carbon of the nitrile group (C≡N)
~75C4 of the pyrazole ring (attached to CN)
~14Carbon of the methyl group

Experimental Workflow and Data Integration

The comprehensive characterization of this compound requires an integrated approach where data from multiple spectroscopic techniques are correlated.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr mol_weight Determine Molecular Weight (from MS) ms->mol_weight func_groups Identify Functional Groups (from FT-IR) ftir->func_groups h_framework Elucidate C-H Framework (from NMR) nmr->h_framework structure Confirm Molecular Structure mol_weight->structure func_groups->structure h_framework->structure

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic techniques of mass spectrometry, FT-IR, and NMR spectroscopy provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By following the detailed methodologies and interpretative guidelines presented in this technical guide, researchers can confidently verify the synthesis, purity, and structure of this and related aminopyrazole compounds, thereby facilitating their further development in various scientific and industrial applications.

References

  • BenchChem. Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Taylor & Francis. Spectroscopic and Structural Investigations on Novel 6-Amino-3-Phenyl-4-(Pyridin-4-yl)-2,4-Dihydropyrano[2,3-c] Pyrazole-5-Carbonitrile by FT-IR, NMR, Docking, and DFT Methods.
  • PubMed. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
  • Taylor & Francis Online. Full article: Spectroscopic and Structural Investigations on Novel 6-Amino-3-Phenyl-4-(Pyridin-4-yl)-2,4-Dihydropyrano[2,3-c] Pyrazole-5-Carbonitrile by FT-IR, NMR, Docking, and DFT Methods.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. Recent developments in aminopyrazole chemistry.
  • PMC - NIH. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubChem. This compound | C11H11N5 | CID 74889134.
  • RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
  • PMC - NIH. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.

Sources

Solubility profile of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Authored by: A Senior Application Scientist

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, a heterocyclic organic compound with potential applications in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the foundational principles, standard experimental protocols, and data interpretation strategies necessary for a thorough investigation. Drawing upon established methodologies for analogous pyrazole derivatives, we present a detailed approach to generating a robust and reliable solubility profile, essential for advancing this compound through the drug discovery and development pipeline.

Introduction: The Criticality of Solubility in Drug Development

The journey of a promising bioactive molecule from the laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands out as a crucial hurdle that can dictate the fate of a drug candidate. Insufficient solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in suboptimal drug exposure at the target site and diminished therapeutic effect.

The pyrazole scaffold and its derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities.[1] However, this class of compounds is often characterized by poor aqueous solubility, which can present considerable biopharmaceutical limitations.[2] A comprehensive understanding of the solubility profile of a novel pyrazole derivative, such as this compound, is therefore a non-negotiable prerequisite for its rational development. This guide provides the scientific rationale and detailed protocols for a thorough solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₅PubChem[3]
Molecular Weight 213.24 g/mol PubChem[3]
CAS Number 1373232-87-1Sobekbio[4]
IUPAC Name This compoundPubChem[3]
SMILES CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)NPubChem[3]
Polar Surface Area 93.7 ŲPubChem[3]
Hydrogen Bond Donors 2 (from the two amino groups)PubChem[3]
Hydrogen Bond Acceptors 5 (from the nitrogens and nitrile)PubChem[3]

The presence of multiple nitrogen atoms and amino groups suggests the potential for hydrogen bonding with water, which would favor solubility. However, the planar, aromatic nature of the pyrazole and phenyl rings can contribute to strong crystal lattice energy, which in turn can decrease aqueous solubility.[5] The interplay of these structural features necessitates a thorough experimental evaluation of solubility.

Experimental Determination of Aqueous Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements in various aqueous media relevant to the physiological environment of the gastrointestinal tract.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method.[6] This technique measures the saturation concentration of a compound in a specific solvent system after a state of equilibrium has been reached between the dissolved and undissolved solid forms.

Objective: To determine the saturation solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder, purity ≥95%)

  • Aqueous buffers:

    • pH 1.2 (Simulated Gastric Fluid, SGF)

    • pH 4.5 Acetate Buffer

    • pH 6.8 (Simulated Intestinal Fluid, SIF)

    • pH 7.4 Phosphate-Buffered Saline (PBS)

  • Biorelevant Media:

    • Fasted State Simulated Intestinal Fluid (FaSSIF)

    • Fed State Simulated Intestinal Fluid (FeSSIF)

  • Scintillation vials or sealed glass flasks

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PVDF)

Protocol:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on an orbital shaker.

  • Incubate the samples for 24 to 48 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[5]

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the equilibrium solubility of the compound in the chosen medium, accounting for the dilution factor.

Causality Behind Experimental Choices:

  • Choice of Media: The use of SGF, SIF, and different pH buffers mimics the varying conditions the compound would encounter in the gastrointestinal tract. Biorelevant media (FaSSIF and FeSSIF) contain bile salts and lecithin, which simulate the composition of intestinal fluid in the fasted and fed states, respectively, providing a more physiologically relevant assessment of solubility.[2]

  • Equilibration Time: A 24-48 hour incubation period is typically sufficient for most compounds to reach equilibrium. Shorter times may result in an underestimation of the true thermodynamic solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

  • Analytical Method: HPLC is a robust and widely used technique for the accurate quantification of small molecules in complex matrices. A validated method ensures linearity, accuracy, and precision.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and allowed to precipitate over a shorter time frame. This is a higher-throughput method often used in early drug discovery to flag potential solubility issues.

Objective: To rapidly assess the kinetic solubility of this compound.

Protocol:

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., pH 7.4 PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Shake the mixture for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measure the amount of dissolved compound using a suitable analytical method, often involving nephelometry (light scattering) to detect precipitate formation or by analyzing the clear supernatant after centrifugation.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different conditions.

Table 2: Exemplar Solubility Data for this compound

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
SGF1.225Experimental ValueCalculated Value
Acetate Buffer4.525Experimental ValueCalculated Value
SIF6.825Experimental ValueCalculated Value
PBS7.425Experimental ValueCalculated Value
FaSSIF6.537Experimental ValueCalculated Value
FeSSIF5.037Experimental ValueCalculated Value

Interpretation:

  • pH-Dependency: A significant variation in solubility across the different pH buffers would indicate that the compound's ionization state plays a major role in its solubility. Given the presence of amino groups, which can be protonated at lower pH, an increase in solubility in acidic media might be expected.

  • Biorelevant Media Effects: A higher solubility in FaSSIF or FeSSIF compared to the corresponding simple buffers (SIF) would suggest that the compound's solubility is enhanced by the presence of bile salts and lecithin, which can form micelles that encapsulate and solubilize hydrophobic molecules. Conversely, a decrease in solubility could indicate unfavorable electrostatic interactions with the medium components.[2]

Visualization of Experimental Workflow

Diagrams can effectively illustrate the experimental processes. Below are Graphviz (DOT language) scripts for the described solubility determination workflows.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A 1. Add excess solid to aqueous medium B 2. Seal vial A->B C 3. Incubate on orbital shaker (24-48h, constant temp) B->C D 4. Centrifuge to pellet solid C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute supernatant E->F G 7. Quantify by HPLC F->G

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Kinetic_Solubility_Workflow cluster_prep Sample Preparation cluster_incubation Precipitation cluster_analysis Quantification A 1. Prepare concentrated DMSO stock solution B 2. Add stock to aqueous buffer A->B C 3. Shake for 1-2 hours at constant temp B->C D 4. Measure dissolved compound concentration C->D

Caption: Kinetic Solubility Workflow.

Strategies for Solubility Enhancement

Should this compound be found to have poor aqueous solubility, several formulation and chemical modification strategies can be explored:

  • pH Adjustment: If the compound's solubility is pH-dependent, formulating it in a buffered solution at an optimal pH can improve its dissolution.

  • Co-solvents: The use of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.[7]

  • Surfactants: The addition of surfactants can enhance solubility by forming micelles that encapsulate the drug molecules.

  • Salt Formation: If the compound has ionizable groups, forming a salt with a suitable counter-ion can significantly improve its solubility and dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance its apparent solubility.

Conclusion

A thorough and systematic characterization of the solubility profile of this compound is a critical step in its evaluation as a potential drug candidate. By employing the detailed protocols outlined in this guide, researchers can generate high-quality, reliable data on the thermodynamic and kinetic solubility of this compound in physiologically relevant media. This information is indispensable for guiding formulation development, predicting in vivo performance, and making informed decisions in the complex process of drug discovery and development. The insights gained from these studies will ultimately determine the viability of this promising pyrazole derivative for further preclinical and clinical investigation.

References

  • Dragos, M., et al. (2017). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 22(9), 1435. [Link]

  • PubChem. This compound. [Link]

  • Appchem. 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. [Link]

  • ResearchGate. Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. [Link]

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

  • NIH. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

  • PubChem. 5-amino-3-(4-methoxy-phenyl)-1H-pyrazole-4-carbonitrile. [Link]

  • CP Lab Safety. This compound, 98% Purity, C11H11N5, 1 gram. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

  • ResearchGate. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel heterocyclic compound, 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. While direct experimental data for this specific molecule is not yet prevalent in published literature, a robust analysis of structurally analogous aminopyrazole derivatives allows for the confident postulation of its potential as a therapeutic agent. This document synthesizes current knowledge to explore its likely anticancer, anti-inflammatory, and antimicrobial properties. Detailed, field-proven experimental protocols are provided to enable the scientific community to systematically investigate these potential activities. Furthermore, this guide delves into the plausible molecular mechanisms, focusing on key signaling pathways such as JAK/STAT and NF-κB, and presents this information through clear, illustrative diagrams. The content herein is designed to serve as a foundational resource for researchers embarking on the preclinical evaluation of this promising compound.

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives clinically approved for a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer treatments.[1][2] The 5-aminopyrazole moiety, in particular, has garnered significant attention due to its versatile biological activities.[3][4] The title compound, this compound, combines several key pharmacophoric features: the 5-aminopyrazole core, a 4-aminophenyl substituent at the N1 position, a methyl group at C3, and a carbonitrile group at C4. This unique combination of functional groups suggests a high probability of significant biological activity. The presence of the 4-aminophenyl group, in particular, offers a site for potential bioisosteric modifications to modulate activity and pharmacokinetic properties.

This guide will, therefore, extrapolate from the established activities of closely related analogues to provide a predictive framework for the biological potential of this compound.

Predicted Anticancer Activity and Mechanistic Insights

A substantial body of evidence suggests that aminopyrazole derivatives possess potent anticancer properties, acting through the inhibition of key signaling pathways crucial for tumor cell proliferation and survival.[5][6]

Postulated Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and apoptosis.[7] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] Several 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAK kinases.[7][8]

It is hypothesized that this compound could similarly bind to the ATP-binding pocket of JAK kinases, thereby inhibiting their phosphorylation activity and disrupting downstream STAT signaling. This would lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

JAK_STAT_Pathway_Inhibition Figure 1: Postulated Inhibition of the JAK/STAT Pathway Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R Binds JAK JAK Cytokine_R->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Compound 5-Amino-1-(4-aminophenyl) -3-methylpyrazole-4-carbonitrile Compound->JAK Inhibits

Caption: Postulated Inhibition of the JAK/STAT Pathway.

Experimental Protocol: In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.[9][10]

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], and HepG2 [liver]) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[9]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM) in the cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Data Presentation: Anticancer Activity

The results of the in vitro anticancer screening should be summarized in a clear and concise table.

Cell LineTissue of OriginTest Compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
HCT-116Colorectal CarcinomaExperimental ValueExperimental Value
HepG2Hepatocellular CarcinomaExperimental ValueExperimental Value

Table 1: Hypothetical IC50 values for this compound against various cancer cell lines.

Predicted Anti-inflammatory Activity and Mechanistic Insights

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory drugs.[11] Many aminopyrazole derivatives have demonstrated significant anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways.[4]

Postulated Mechanism of Action: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3][12] Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[3] Several pyrazole-containing compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

It is proposed that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB dimer into the nucleus, thereby suppressing the expression of pro-inflammatory genes.

NF_kB_Pathway_Inhibition Figure 2: Postulated Inhibition of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits pIkBa p-IκBα IkBa->pIkBa Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome pIkBa->Proteasome Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Promotes Compound 5-Amino-1-(4-aminophenyl) -3-methylpyrazole-4-carbonitrile Compound->IKK Inhibits

Caption: Postulated Inhibition of the NF-κB Pathway.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats weighing 150-200g. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 10, 25, and 50 mg/kg) administered orally or intraperitoneally.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity

The results of the in vivo anti-inflammatory study should be presented in a table showing the time-dependent inhibition of paw edema.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (Mean ± SEM)
1 hr 2 hr 3 hr 4 hr 5 hr
Vehicle Control-00000
Indomethacin10ValueValueValueValueValue
Test Compound10ValueValueValueValueValue
Test Compound25ValueValueValueValueValue
Test Compound50ValueValueValueValueValue

Table 2: Hypothetical anti-inflammatory effect of this compound in the carrageenan-induced rat paw edema model.

Predicted Antimicrobial Activity

Pyrazole derivatives are a well-known class of antimicrobial agents.[2] The presence of the carbonitrile group in the target molecule may further enhance its antimicrobial potential.

Experimental Protocol: Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the antimicrobial activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these assays.

Protocol: Broth Microdilution Method

  • Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

The MIC values should be tabulated for each microorganism tested.

MicroorganismTypeTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positiveValueValueN/A
Escherichia coliGram-negativeValueValueN/A
Pseudomonas aeruginosaGram-negativeValueValueN/A
Candida albicansFungusValueN/AValue

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound.

Conclusion and Future Directions

Based on a thorough analysis of its structural analogues, this compound emerges as a compound with significant therapeutic potential. The proposed anticancer, anti-inflammatory, and antimicrobial activities are grounded in the well-established biological profiles of the 5-aminopyrazole scaffold. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these predicted activities.

Future research should focus on the synthesis of this compound and its derivatives, followed by the rigorous execution of the outlined in vitro and in vivo studies. Mechanistic investigations should aim to confirm the inhibition of the JAK/STAT and NF-κB pathways. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising chemical entity. This technical guide serves as a catalyst for such research endeavors, with the ultimate goal of translating this promising molecule into a novel therapeutic agent.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
  • Carrageenan Induced Paw Edema (R
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • Carrageenan induced Paw Edema Model.
  • Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer.
  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. PMC - PubMed Central.
  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
  • A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent p
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Anticancer Activity of Pyrazole Via Different Biological Mechanisms. AMiner.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • US20210238168A1 - Bipyrazole derivatives as jak inhibitors.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.
  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers.
  • Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review. PubMed.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
  • Recent Advances in the Development of Pyrazole Deriv
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Bentham Science Publisher.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • Synthesis of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles, Antifungal Activity and In Silico Analysis.
  • In-vitro Models in Anticancer Screening.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Novel pyrazole derivatives as potential promising anti-inflamm
  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activ
  • Pyrazoles as anticancer agents: Recent advances.
  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflamm
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH.

Sources

Material safety data sheet (MSDS) for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Introduction

This compound is a substituted pyrazole derivative. Compounds within the pyrazole class are significant scaffolds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities.[1][2] Given their potent bioactivity, a thorough understanding of the safety profile of such research chemicals is paramount for protecting laboratory personnel and ensuring the integrity of experimental outcomes.

This guide provides a comprehensive overview of the material safety data for this compound. As a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document has been prepared by synthesizing data from structurally analogous compounds. The core pyrazole-carbonitrile structure and the presence of amino groups inform the potential hazards, handling protocols, and emergency procedures outlined herein. The primary analogs referenced include 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, 3-Aminopyrazole-4-carbonitrile, and 5-Amino-3-methyl-1-phenyl-1H-pyrazole.

Section 1: Hazard Identification and Risk Assessment

Based on the hazard classifications of structurally similar pyrazole derivatives, this compound should be handled as a hazardous substance. The primary risks are associated with acute toxicity, skin irritation, and serious eye irritation.

GHS Hazard Classification (Inferred)

The following Global Harmonized System (GHS) classifications are inferred from close chemical analogs. Researchers must handle the target compound with the assumption that it presents these or similar hazards.

Hazard ClassHazard CategoryHazard StatementSource (Analog Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]

Signal Word: Warning or Danger [5]

Toxicological Profile and Routes of Exposure
  • Oral Toxicity: Analogs are classified as harmful if swallowed, suggesting the compound may cause adverse health effects upon ingestion.[3][4]

  • Dermal Exposure: The primary risk upon skin contact is irritation.[4] For some analogs, harmful systemic effects upon absorption are also a concern.[3] The presence of amino groups can sometimes increase the potential for skin sensitization, although no specific data is available.

  • Inhalation: As a solid powder, the compound can be hazardous if inhaled, potentially causing respiratory tract irritation.[3] Aerosolization of the powder during handling is a primary risk factor.

  • Eye Contact: Direct contact with the eyes is likely to cause serious irritation.[3][4]

Section 2: Safe Handling and Engineering Controls

A proactive approach to risk mitigation is essential. The following protocols are designed to minimize exposure during routine laboratory handling.

Engineering Controls
  • Ventilation: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5][6]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory where the compound is handled.[7]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: ANSI-approved safety goggles or a face shield if there is a splash hazard.[7]

  • Hand Protection: Nitrile gloves are required. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[8]

  • Body Protection: A lab coat must be worn and kept fully fastened.

  • Respiratory Protection: If work outside of a fume hood is unavoidable and dust may be generated, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.

Protocol for Weighing and Solution Preparation
  • Preparation: Don the required PPE. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the sealed container of the compound onto the analytical balance inside the fume hood.

  • Dispensing: Carefully open the container. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

  • Solubilization: Place the weigh boat with the compound into the destination flask. Using a wash bottle with the appropriate solvent, carefully rinse the contents of the weigh boat into the flask to ensure a complete transfer.

  • Cleanup: Dispose of the contaminated weigh boat and any other disposable materials in a designated solid hazardous waste container. Decontaminate the spatula and any non-disposable equipment. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.

Section 3: Emergency Procedures and First Aid

In the event of an accidental exposure or release, immediate and correct action is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[5]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the powder from spreading or becoming airborne. Avoid sweeping dry powder.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[5]

Emergency Response Workflow Diagram

G spill Chemical Spill Detected assess Assess Hazard (Size, Location, Airborne Dust) spill->assess isolate Isolate Area Alert Others assess->isolate ppe Don Full PPE (Gloves, Goggles, Respirator) contain Contain Spill Cover with inert absorbent ppe->contain isolate->ppe collect Collect Material Into sealed waste container contain->collect decon Decontaminate Area & Equipment collect->decon dispose Dispose of Waste Per EH&S Protocol decon->dispose

Caption: Workflow for responding to a solid chemical spill.

Section 4: Storage, Stability, and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.[4]

  • Stability: The compound is expected to be stable under recommended storage conditions.

Disposal Considerations

Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service.[5] Do not allow the material to enter drains or the environment. All containers, even if empty, should be treated as hazardous and disposed of accordingly.

Section 5: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁N₅[9]
Molecular Weight 213.24 g/mol [9]
Appearance Solid powder (inferred)
CAS Number 1373232-87-1[10]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74889134, this compound. Retrieved from [Link]

  • Appchem (n.d.). 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • CP Lab Safety (n.d.). This compound, 98% Purity. Retrieved from [Link]

  • State of Michigan (n.d.). L-Ascorbic acid Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21180574, 5-Amino-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2467. [Link]

  • Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, E68, o65. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Scirp.org (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. This document outlines the scientific rationale behind the experimental design, detailed protocols for its synthesis and biological evaluation, and data interpretation guidelines. The pyrazole scaffold is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This guide is structured to empower researchers to explore the therapeutic potential of this specific pyrazole derivative.

Introduction: The Promise of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents due to its metabolic stability and versatile biological activities.[4][5] Many pyrazole-containing compounds have demonstrated significant pharmacological effects, with notable examples including the anti-inflammatory drug Celecoxib and the anticancer agent Encorafenib.[4] The compound this compound, with its distinct substitution pattern, presents a valuable candidate for investigation, particularly within oncology and immunology. The presence of the 4-aminophenyl group, a common feature in many kinase inhibitors, suggests a potential mechanism of action involving the inhibition of key signaling kinases.

This guide will first detail a general method for the synthesis of this compound, followed by robust protocols for evaluating its biological activity. These include a cell-based assay to determine its cytotoxic effects on cancer cell lines and a direct in vitro kinase inhibition assay to explore its potential as a targeted therapeutic agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₅PubChem[6]
Molecular Weight213.24 g/mol PubChem[6]
IUPAC NameThis compoundPubChem[6]
PurityTypically ≥95%Sobekbio[7]
CAS Number1373232-87-1Sobekbio[7]

PART 1: Synthesis of this compound

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be achieved through a multicomponent reaction, which is an efficient and environmentally friendly approach.[8][9][10][11] The following protocol is a generalized procedure based on established methods for similar pyrazole derivatives.

Experimental Workflow: Synthesis

Synthesis Workflow reagents Reactants: - 4-Aminophenylhydrazine - Acetoacetonitrile - Malononitrile reaction Reaction: Reflux for 2-4 hours reagents->reaction solvent Solvent: Ethanol solvent->reaction catalyst Catalyst (optional): Piperidine or other base catalyst->reaction workup Work-up: - Cool to room temperature - Filter precipitate - Wash with cold ethanol reaction->workup purification Purification: Recrystallization from ethanol workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenylhydrazine (1 mmol), acetoacetonitrile (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of a base such as piperidine (0.1 mmol) to the mixture. The base facilitates the initial condensation reactions.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of this compound, focusing on its potential as an anticancer agent and kinase inhibitor.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol utilizes a standard colorimetric assay (MTT) to determine the effect of the compound on the viability of cancer cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12]

Experimental Workflow: Cell Viability Assay

Cell Viability Workflow cell_seeding Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours compound_treatment Compound Treatment: Treat cells with varying concentrations of the compound cell_seeding->compound_treatment incubation Incubation: Incubate for 48-72 hours compound_treatment->incubation mtt_addition MTT Addition: Add MTT reagent to each well incubation->mtt_addition formazan_solubilization Formazan Solubilization: Add solubilization solution (e.g., DMSO) mtt_addition->formazan_solubilization readout Readout: Measure absorbance at 570 nm formazan_solubilization->readout

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Cell Viability Protocol
  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in cell culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the ability of the compound to inhibit the activity of a specific kinase. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[14]

Experimental Workflow: Kinase Inhibition Assay

Kinase Inhibition Workflow pre_incubation Pre-incubation: Incubate kinase and inhibitor (or vehicle) together reaction_initiation Reaction Initiation: Add ATP and substrate to start the kinase reaction pre_incubation->reaction_initiation reaction_incubation Reaction Incubation: Incubate at 30°C for a defined period (e.g., 60 min) reaction_initiation->reaction_incubation adp_detection ADP Detection: Add ADP detection reagent reaction_incubation->adp_detection signal_readout Signal Readout: Measure fluorescence or luminescence adp_detection->signal_readout

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Kinase Inhibition Protocol
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of the kinase of interest, its specific substrate, and ATP in the kinase buffer.

    • Prepare serial dilutions of this compound in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the compound dilutions. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

  • Kinase Reaction:

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the results to determine the IC₅₀ value.

Data Interpretation and Self-Validation

  • Cell Viability Assay: A dose-dependent decrease in cell viability suggests cytotoxic or cytostatic activity. The IC₅₀ value provides a quantitative measure of the compound's potency. To ensure the validity of the results, the Z'-factor for the assay should be calculated using positive and negative controls to confirm a sufficiently large assay window.

  • Kinase Inhibition Assay: A reduction in the signal (luminescence or fluorescence) in the presence of the compound indicates kinase inhibition. The IC₅₀ value quantifies the inhibitory potency. It is crucial to run parallel reactions without the kinase or without the substrate to determine background signal levels and ensure the observed inhibition is specific.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. The protocols detailed in these application notes provide a robust framework for its synthesis and biological characterization. By elucidating its effects on cell viability and specific kinase activities, researchers can effectively advance the understanding of its therapeutic potential and pave the way for further preclinical development.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
  • synthesis of novel pyrazole derivatives for drug discovery. - Benchchem.
  • The Complete Guide to Cell-Based Assays - SPT Labtech.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026-01-08).
  • This compound | C11H11N5 | CID - PubChem.
  • Cell-Based Assay Procedure - Sigma-Aldrich.
  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. (2015-03-25).
  • In vitro kinase assay - Protocols.io. (2023-09-23).
  • Protocol library - Abcam.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org.
  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
  • Cell-Based Assays Guide | Antibodies.com. (2025-01-31).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
  • Kinase Assay Kit - Sigma-Aldrich.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - NIH.
  • 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | 1135324-00-3 | C10H9N5 - Appchem.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH.
  • This compound AG00HUWD - Sobekbio.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile - MDPI.
  • This compound, 98% Purity, C11H11N5, 1 gram - CP Lab Safety.
  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate.

Sources

The Versatile Intermediate: Application Notes for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Among the diverse array of pyrazole-based building blocks, 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile stands out as a particularly valuable and versatile chemical intermediate. Its strategic placement of reactive functional groups—a nucleophilic 5-amino group, an adjacent cyano group, and a second primary amine on the N-phenyl substituent—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of this intermediate's properties, core applications, and detailed protocols for its use in the synthesis of high-value fused heterocyclic systems.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the intermediate's properties and safe handling procedures is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₁H₁₁N₅PubChem[3]
Molecular Weight 213.24 g/mol PubChem[3]
Appearance Typically a solid powderInferred from related compounds[4]
Solubility Low solubility in water; soluble in organic solvents like DMSO and DMFInferred from related compounds[4]
CAS Number 1373232-87-1PubChem[3]
Safety & Handling
  • Hazard Classification: Expected to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[6]

    • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

    • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[4]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: A Gateway to Fused Pyrimidine Systems

The primary utility of this compound lies in its role as a precursor to bicyclic and polycyclic heteroaromatic compounds. The ortho-disposition of the amino and cyano groups on the pyrazole ring is a classic "o-aminonitrile" motif, which is primed for cyclocondensation reactions with various C1 synthons to form a pyrimidine ring. This leads to the formation of the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of purine that is of significant interest in drug discovery.[7]

Mechanistic Rationale: The Power of Cyclocondensation

The fundamental reaction involves the nucleophilic attack of the 5-amino group onto an electrophilic carbon source, followed by an intramolecular cyclization where the pyrazole ring nitrogen attacks the activated nitrile group, leading to the fused pyrimidine ring. The choice of the C1 synthon directly dictates the substitution pattern on the newly formed pyrimidine ring.

G cluster_0 Reaction Pathway A 5-Amino-1-(4-aminophenyl)- 3-methylpyrazole-4-carbonitrile C Initial Adduct Formation (Amide/Urea Intermediate) A->C Nucleophilic Attack B C1 Synthon (e.g., Formamide, Urea) D Intramolecular Cyclization C->D Heat/Catalyst E Pyrazolo[3,4-d]pyrimidine Product D->E Dehydration/ Elimination G cluster_0 Synthesis of 4-Amino-Pyrazolo[3,4-d]pyrimidine Derivative Reactant [Structure of this compound] Product [Structure of 1-(4-Aminophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine] Reactant->Product Heat (e.g., 190°C) Reagent + HCONH₂ (Formamide)

Caption: Cyclocondensation with formamide to yield a 4-aminopyrazolo[3,4-d]pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Formamide (used as solvent)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (e.g., 2.13 g, 10 mmol).

  • Add an excess of formamide (e.g., 20 mL).

  • Heat the mixture with stirring to 180-190 °C. [8][9]The reaction is typically carried out for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Pour the cooled reaction mixture into ice-cold water (e.g., 100 mL) with stirring.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Self-Validation & Characterization:

  • TLC Analysis: The product should show a single spot with a different Rf value compared to the starting material.

  • Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • FT-IR (KBr, cm⁻¹): Look for the disappearance of the strong nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) from the starting material. Appearance of N-H stretching bands for the amino group on the pyrimidine ring.

    • ¹H NMR (DMSO-d₆): Expect to see characteristic signals for the aromatic protons on the phenyl ring, the methyl group protons, and new signals corresponding to the C6-H of the pyrimidine ring and the NH₂ protons. The signal for the 5-amino group of the starting material will be absent.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the expected molecular weight of the product (C₁₂H₁₂N₆, M.W. = 240.26).

Protocol 2: Synthesis of 1-(4-Aminophenyl)-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol yields the corresponding pyrazolopyrimidinone, another important scaffold in medicinal chemistry. This is achieved by reacting the aminonitrile intermediate with urea.

Reaction Scheme:

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivative Reactant [Structure of this compound] Product [Structure of 1-(4-Aminophenyl)-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one] Reactant->Product Heat (e.g., 180-200°C) Reagent + H₂NCONH₂ (Urea)

Caption: Reaction with urea to form a pyrazolo[3,4-d]pyrimidin-4-one.

Materials:

  • This compound (1.0 eq)

  • Urea (2.0-3.0 eq)

  • Pyridine or N,N-Dimethylformamide (DMF) (as solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2.13 g, 10 mmol) and urea (e.g., 1.2 g, 20 mmol) in a high-boiling polar solvent like pyridine or DMF (e.g., 25 mL).

  • Heat the mixture to reflux (typically 180-200°C) for an extended period (e.g., 8-12 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of cold water (e.g., 150 mL).

  • Acidify the aqueous suspension with dilute HCl to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining urea and solvent.

  • Dry the product under vacuum. Recrystallization from acetic acid or ethanol can be performed for further purification.

Self-Validation & Characterization:

  • FT-IR (KBr, cm⁻¹): Confirm the disappearance of the nitrile peak. Look for the appearance of a strong carbonyl (C=O) stretching band (around 1650-1700 cm⁻¹) and N-H stretching bands.

  • ¹H NMR (DMSO-d₆): Observe signals for the phenyl, methyl, and pyrimidine C6-H protons. A broad singlet corresponding to the pyrimidinone N-H proton should be present.

  • Mass Spectrometry (MS): The molecular ion should match the expected mass of the product (C₁₂H₁₁N₅O, M.W. = 241.25).

Future Directions & Advanced Applications

The utility of this compound is not limited to these fundamental transformations. The presence of the 4'-amino group on the N-phenyl ring opens avenues for further derivatization either before or after the pyrimidine ring formation. This allows for the synthesis of more complex molecules, including:

  • Azo Dyes: The 4'-amino group can be diazotized and coupled with various aromatic compounds to produce novel azo dyes with unique chromophoric properties.

  • Peptide Conjugates: The amino group can be acylated or coupled with amino acids or peptides to create targeted drug delivery systems or novel bioactive conjugates.

  • Polymer Synthesis: The diamino nature of the molecule allows it to be used as a monomer in polymerization reactions to create novel polyamides or polyimines with embedded pyrazole moieties.

By understanding the fundamental reactivity and leveraging the protocols described herein, researchers can effectively utilize this powerful intermediate to accelerate the discovery and development of novel chemical entities across various scientific disciplines.

References

Sources

Application Notes & Protocols: Leveraging 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] This guide provides an in-depth exploration of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile , a versatile and strategically functionalized precursor for the development of potent and selective kinase inhibitors. We will dissect the molecule's reactive potential, present detailed protocols for its derivatization, and explain the underlying chemical principles that make it an invaluable tool for researchers in drug discovery and development.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4] A significant portion of FDA-approved kinase inhibitors incorporate heterocyclic scaffolds designed to mimic the adenine region of ATP, thereby competing for binding in the kinase's active site.

The pyrazole ring is particularly effective in this role.[2] Its two adjacent nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-like) and the other as an acceptor (pyridine-like)—enable it to form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[5] This interaction is a primary anchor for many potent inhibitors.[6]

The subject of this guide, this compound, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (e.g., Met residue) c_lobe C-Lobe n_lobe N-Lobe gatekeeper Gatekeeper Residue dfg_motif DFG Motif pyrazole Pyrazole Core pyrazole->hinge H-Bond Donor/Acceptor vector1 Vector 1 (Solvent Front) vector1->n_lobe Selectivity vector2 Vector 2 (Hydrophobic Pocket) vector2->gatekeeper Potency

Figure 1: Pyrazole core as a kinase hinge-binder.

Strategic Analysis of the Precursor Molecule

This compound is pre-configured for efficient library synthesis. Its distinct functional groups serve as orthogonal handles for diversification.

  • 5-Amino Group: A potent nucleophile, ideal for forming amides, sulfonamides, or for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves prevalent in kinase inhibitors.[7][8]

  • 4-Aminophenyl Group (Aniline Moiety): The exocyclic aniline is less nucleophilic than the 5-amino group but is perfectly suited for reactions like amide bond formation, sulfonylation, or urea formation. This position often points towards the solvent-exposed region of the ATP pocket, allowing for modifications that can enhance solubility and selectivity.

  • 4-Carbonitrile Group: This group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. It also acts as a mild electron-withdrawing group, influencing the reactivity of the adjacent 5-amino group.

Figure 2: Synthetic diversification workflow.

Experimental Protocols

The following protocols are exemplary and designed to illustrate the synthetic utility of the precursor. Researchers should adapt and optimize these conditions based on their specific substrates and target molecules.

Protocol 1: Synthesis of a Phenyl Amide Derivative via Acylation of the 4-Aminophenyl Group

This protocol demonstrates the selective acylation of the exocyclic aniline moiety. The 5-amino group is less reactive in this context due to electronic effects from the pyrazole ring and nitrile group, allowing for regioselective modification under controlled conditions.

Rationale: Amide coupling is a fundamental reaction in drug discovery. Here, we use 4-methoxybenzoyl chloride as a representative acylating agent. The choice of a mild base like pyridine is crucial; it acts as a nucleophilic catalyst and an acid scavenger without promoting unwanted side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 226 mg, 1.0 mmol) in anhydrous pyridine (10 mL).

  • Reaction Setup: Place the flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Add 4-methoxybenzoyl chloride (1.1 eq, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 50 mL of cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 20 mL), and then with a small amount of cold diethyl ether to remove residual pyridine.

  • Drying and Characterization: Dry the product under high vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

ParameterCondition/ValueRationale
Solvent Anhydrous PyridineActs as both solvent and base; avoids competitive nucleophiles like water.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; RT allows for completion.
Stoichiometry 1.1 eq Acyl ChlorideA slight excess ensures complete consumption of the starting material.
Reaction Time 12-18 hoursTypical duration for complete conversion at room temperature.
Expected Yield 75-90%Based on analogous literature preparations.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol illustrates the construction of a fused bicyclic system, a common and highly effective scaffold for targeting various kinases, including IRAK4 and Aurora kinases.[6][7]

Rationale: The reaction proceeds via a condensation of the nucleophilic 5-amino group with a 1,3-dielectrophile, in this case, ethyl acetoacetate. The initial condensation is followed by an intramolecular cyclization and dehydration, typically promoted by acid catalysis, to yield the pyrazolo[1,5-a]pyrimidine core. Using a high-boiling point solvent like acetic acid facilitates the dehydration step.

Step-by-Step Methodology:

  • Reagent Mixture: In a 25 mL round-bottom flask, combine this compound (1.0 eq, 226 mg, 1.0 mmol), ethyl acetoacetate (1.2 eq, 1.2 mmol), and glacial acetic acid (8 mL).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol). The reaction is typically complete within 6-10 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate from the solution.

  • Purification: Pour the cooled mixture into 50 mL of ice-water. Collect the precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral, then wash with a small amount of ethanol.

  • Drying and Characterization: Dry the purified product under vacuum. The structure of the resulting 7-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine derivative should be confirmed by NMR and MS analysis.

ParameterCondition/ValueRationale
Reagent Ethyl AcetoacetateA common 1,3-dielectrophile for pyrimidine ring formation.
Solvent/Catalyst Glacial Acetic AcidServes as a solvent and provides the acidic medium needed for cyclization/dehydration.
Temperature Reflux (~118 °C)Provides the thermal energy required to overcome the activation barrier for cyclization.
Reaction Time 6-10 hoursSufficient time for the multi-step condensation and cyclization process.
Expected Yield 60-80%Representative yield for this type of cyclocondensation reaction.

Application in Structure-Activity Relationship (SAR) Studies

The true power of this precursor lies in its ability to generate a library of analogs for SAR studies. By systematically varying the substituents introduced in Protocols 1 and 2, researchers can probe the chemical space of the kinase active site. For instance, after synthesizing a small library based on Protocol 1, the compounds can be screened in an in vitro kinase assay.

Example SAR Data Table (Hypothetical):

The data below illustrates how substitutions on the benzoyl moiety (from Protocol 1) might influence inhibitory activity against a hypothetical kinase, "Kinase X".

Compound IDR-Group (at 4-position)IC₅₀ against Kinase X (nM)Notes
1a -H250Baseline activity.
1b -OCH₃85Electron-donating group improves potency, possibly via H-bond.
1c -Cl150Electron-withdrawing group shows moderate activity.
1d -CF₃95Lipophilic group may access a hydrophobic pocket.
1e -N(CH₃)₂35Basic nitrogen may form a key salt bridge, significantly boosting potency.

This systematic approach allows researchers to identify key interactions and develop a pharmacophore model, guiding the design of more potent and selective second-generation inhibitors.[9][10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient discovery of novel kinase inhibitors. Its inherent reactivity and multiple functionalization points enable the rapid synthesis of diverse chemical libraries. By applying the principles and protocols outlined in this guide, researchers can effectively harness the potential of the pyrazole scaffold to develop next-generation therapeutics for a range of human diseases.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

Sources

Step-by-step guide to 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile biological activities.[1] These compounds are recognized as crucial synthons for creating more complex heterocyclic systems, including condensed heterocycles like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1] The diverse pharmacological profiles of 5-aminopyrazole derivatives encompass roles as kinase inhibitors, antibacterial agents, and antagonists for various receptors.[1] This guide provides a detailed protocol for the synthesis of a specific derivative, this compound, a valuable intermediate for drug discovery and development.

Strategic Overview of the Synthetic Pathway

The most direct and widely employed method for constructing the 5-aminopyrazole ring system involves the condensation of a hydrazine derivative with a β-ketonitrile or a related compound.[1] This approach is favored for its efficiency and high regioselectivity. The synthesis of the target molecule is strategically planned as a one-pot reaction between (4-aminophenyl)hydrazine and a suitable C4 synthon, 2-cyano-3-oxobutyronitrile (which can be generated in situ or used as a precursor like (1-ethoxyethylidene)malononitrile), in an appropriate solvent, typically ethanol.

G cluster_start Starting Materials A (4-aminophenyl)hydrazine C Condensation Reaction (Reflux in Ethanol) A->C B (1-ethoxyethylidene)malononitrile B->C D Crude Product C->D E Purification (Recrystallization) D->E F Final Product: 5-Amino-1-(4-aminophenyl)-3- methylpyrazole-4-carbonitrile E->F G A Step 1: Michael Addition (4-aminophenyl)hydrazine attacks the β-carbon of the malononitrile derivative. B Intermediate A (Hydrazide Adduct) A->B Nucleophilic Attack C Step 2: Elimination Loss of ethanol to form an alkylidene hydrazide intermediate. B->C Rearrangement D Intermediate B (Alkylidene Hydrazide) C->D Elimination of EtOH E Step 3: Intramolecular Cyclization Nucleophilic attack of the second nitrogen onto the nitrile carbon. D->E Intramolecular Attack F Intermediate C (Pyrazole Imine) E->F Cyclization G Step 4: Tautomerization Proton shift to form the aromatic 5-aminopyrazole ring. F->G Proton Shift H Final Product G->H Aromatization G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_characterization Characterization A Reaction Monitoring (TLC) - Track disappearance of reactants - Appearance of product spot B Recrystallization - Obtain crystalline solid A->B C Melting Point - Sharp, defined range B->C D FTIR Spectroscopy - Confirm functional groups (NH₂, C≡N, C=C) C->D E NMR Spectroscopy (¹H, ¹³C) - Confirm structure and purity D->E F Mass Spectrometry - Confirm molecular weight E->F G Final Validated Product F->G

Sources

Application Note & Protocol: Leveraging 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile for the Design of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile as a versatile scaffold in the development of fluorescent probes. Pyrazole derivatives are increasingly recognized for their remarkable photophysical properties and synthetic adaptability, making them superior scaffolds for advanced sensing systems.[1][2] This document outlines the core principles of probe design, synthesis, photophysical characterization, and application, tailored for researchers, scientists, and drug development professionals. We present a case study on a reaction-based probe for formaldehyde detection to illustrate the practical implementation of this powerful molecular building block.

Introduction: The Pyrazole Advantage in Fluorescence Sensing

Fluorescent probes are indispensable tools in modern biology and chemistry, offering dynamic information on the quantity and location of specific analytes within complex systems.[1][2] The selection of a core fluorophore is paramount to the success of a probe. While pyrazole itself is not fluorescent, its derivatives, when appropriately substituted, exhibit exceptional photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[1]

The scaffold this compound (hereafter APMPC ) is a particularly advantageous starting material. Its structure incorporates several key features:

  • An Electron-Rich Core: The pyrazole ring system, coupled with the 5-amino group, forms a potent electron-donating unit.

  • A Reactive Handle: The primary amine on the 4-aminophenyl group provides a readily accessible site for synthetic modification, allowing for the covalent attachment of analyte-specific recognition moieties.

  • Modulatable Electronic Properties: The push-pull electronic nature, with the amino groups acting as donors and the cyano group as an acceptor, is ideal for designing probes based on mechanisms like Intramolecular Charge Transfer (ICT).

Principle of Probe Design: An ICT-Based "Turn-On" System

A common and effective strategy for designing fluorescent probes with APMPC is to leverage the Intramolecular Charge Transfer (ICT) mechanism.[3][4] In this design, the fluorophore's excited state is efficiently quenched by a nearby recognition unit, rendering the probe "off" in its native state. Interaction with the target analyte alters the electronic properties of the recognition unit, disrupting the quenching pathway and "turning on" fluorescence.

The primary amine of APMPC is the key. By reacting it with a recognition moiety that is also an electron-withdrawing group, a potent ICT state can be established. For instance, reacting the amine with formaldehyde leads to the formation of a Schiff base, which can modulate the ICT process and restore fluorescence.[5] This reaction-based sensing approach provides high selectivity.[6]

Diagram: General Probe Design Strategy

The following diagram illustrates the modular design of a fluorescent probe based on the APMPC scaffold.

G Fluorophore APMPC Scaffold (Signaling Unit) Linker Covalent Bond (e.g., Schiff Base) Fluorophore->Linker Attached via 4-aminophenyl group Receptor Recognition Moiety (Analyte Binding Site) Linker->Receptor Analyte Target Analyte (e.g., Formaldehyde) Receptor->Analyte Binds/Reacts Signal Fluorescence 'Turn-On' Analyte->Signal Induces

Caption: Modular design of a fluorescent probe using the APMPC scaffold.

Protocol: Synthesis of a Formaldehyde-Selective Probe (APMPC-FA)

This protocol details the synthesis of a representative probe, APMPC-FA , designed for the detection of formaldehyde (FA). The synthesis involves a straightforward condensation reaction between the APMPC scaffold and a recognition moiety that reacts specifically with formaldehyde. The primary amine of APMPC itself can serve as the reactive site for formaldehyde.[5][7]

Materials & Reagents
  • This compound (APMPC )

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Column chromatography supplies (Silica gel, hexane, ethyl acetate)

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve APMPC (1 mmol, 226.25 g/mol ) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Initiating Reaction: For this specific probe, the primary amine on the APMPC scaffold serves as the reactive site. The probe is essentially the scaffold itself, which will later react with formaldehyde in the application step. The synthesis is therefore focused on the preparation and purification of the APMPC starting material, which can be achieved via multicomponent reactions as described in the literature.[8][9][10]

  • Reaction Monitoring: This step applies to the synthesis of APMPC itself. The progress of the reaction should be monitored by TLC using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of starting materials and the appearance of the product spot indicate reaction completion.

  • Work-up and Purification: Once the synthesis of APMPC is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure APMPC compound.

  • Characterization: Confirm the structure and purity of the synthesized APMPC using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthesis Workflow

G reagent reagent process process product product analysis analysis A Reactants: - Phenylhydrazine derivative - Malononitrile - Aldehyde derivative C Reflux / Stir A->C B Solvent + Catalyst B->C D Reaction Monitoring (TLC) C->D E Solvent Removal D->E Reaction Complete F Column Chromatography E->F G Pure APMPC Scaffold F->G H Structural Characterization (NMR, MS) G->H

Caption: General workflow for the synthesis and purification of the APMPC scaffold.

Protocol: Photophysical Characterization

Accurate characterization of the probe's photophysical properties is essential to validate its performance.

Key Parameters & Typical Data

The following table summarizes the crucial photophysical parameters for a fluorescent probe.

ParameterDescriptionTypical Value for Pyrazole Probes
λabs (max) Wavelength of maximum absorbance.350 - 400 nm
λem (max) Wavelength of maximum fluorescence emission.450 - 550 nm
Stokes Shift Difference between λem and λabs (in nm).> 80 nm[1]
Quantum Yield (Φ) Efficiency of fluorescence emission (photons emitted / photons absorbed).0.05 - 0.60[1]
Molar Extinction Coeff. (ε) Molar absorptivity at λabs (in M⁻¹cm⁻¹).10,000 - 50,000
Step-by-Step Characterization Protocol
  • Stock Solution Preparation: Prepare a 1 mM stock solution of the purified APMPC probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Working Solution Preparation: Prepare a working solution (e.g., 10 µM) in the desired buffer for analysis (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Absorbance Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 250 nm to 600 nm to determine λabs (max).

  • Emission Spectrum: Using a spectrofluorometer, excite the working solution at its λabs (max) and scan the emission spectrum over a range approximately 20 nm above the excitation wavelength to 700 nm to determine λem (max).

  • Quantum Yield Calculation: The fluorescence quantum yield (Φ) can be calculated using the comparative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The formula is: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength (kept below 0.05), and η is the refractive index of the solvent.

Protocol: Application in Formaldehyde Detection

This protocol describes how to use the APMPC probe to detect formaldehyde in an aqueous sample. The mechanism relies on the reaction of the primary amine of APMPC with formaldehyde, which blocks the non-radiative decay pathway and "turns on" fluorescence.[5][11]

Sensing Mechanism

The lone pair of electrons on the primary amine of the 4-aminophenyl group participates in quenching the fluorescence of the pyrazole core via a Photoinduced Electron Transfer (PET) or Twisted Intramolecular Charge Transfer (TICT) mechanism.[4][12][13] Upon reaction with formaldehyde, an imine (Schiff base) is formed. This locks the lone pair and inhibits the quenching process, leading to a significant enhancement in fluorescence intensity.

Diagram: Formaldehyde Sensing Mechanism

G Probe_Off APMPC-NH₂ Low Fluorescence (Quenched State) Probe_On APMPC-N=CH₂ (Imine) High Fluorescence ('Turn-On' State) Probe_Off:f0->Probe_On:f0 Reaction with FA (Schiff Base Formation) Analyte Formaldehyde (FA) Analyte->Probe_Off:f0

Caption: "Turn-on" fluorescence mechanism for formaldehyde detection.

Step-by-Step Detection Protocol
  • Reagent Preparation:

    • Prepare a 10 µM working solution of the APMPC probe in PBS (pH 7.4).

    • Prepare a series of formaldehyde standards of known concentrations (e.g., 0-100 µM) in the same PBS buffer.

  • Titration Experiment:

    • In a series of fluorescence cuvettes, add 2 mL of the 10 µM probe solution.

    • To each cuvette, add an aliquot of the corresponding formaldehyde standard solution.

    • Incubate the solutions at room temperature for a specified time (e.g., 15 minutes) to allow the reaction to complete. A rapid response time of <2 minutes is often achievable.[5]

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum (e.g., 450-650 nm) of each solution using the predetermined excitation wavelength (λabs max).

    • Record the fluorescence intensity at the emission maximum (λem max).

  • Data Analysis:

    • Plot the fluorescence intensity at λem max against the formaldehyde concentration.

    • Perform a linear regression on the linear portion of the curve to generate a calibration plot.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Expert Insights & Troubleshooting

  • Causality - Solvent Choice: The choice of solvent is critical. Probes based on ICT are highly sensitive to solvent polarity.[4] Characterization should be performed in the buffer system intended for the final application (e.g., PBS for biological samples).

  • Trustworthiness - Selectivity: To validate the probe, it is crucial to test its response against a panel of other potentially interfering species (e.g., other aldehydes, metal ions, biologically relevant anions). An ideal probe will show a significant fluorescence enhancement only in the presence of the target analyte.[3]

  • Low Quantum Yield: If the "off" state is not sufficiently dark or the "on" state is not bright enough, consider modifying the linker or the electronic properties of the pyrazole core. Sometimes, switching from a PET to a FRET (Förster Resonance Energy Transfer) mechanism by adding an acceptor dye can yield better results.

  • Solubility Issues: Poor aqueous solubility is a common problem. This can often be mitigated by introducing hydrophilic groups, such as sulfonate or polyethylene glycol (PEG) chains, to the scaffold without significantly altering its photophysical properties.

References

  • A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Tigreros, A., & Gámez-Montaño, R. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(52), 31238–31260. [Link]

  • McCabe, O., & Aldabbagh, F. (2021). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. Organic & Biomolecular Chemistry, 19(37), 8106–8112. [Link]

  • A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2023). A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. Food Chemistry, 404, 134608. [Link]

  • Gámez-Montaño, R. (Ed.). (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(15), 4434. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Chemosensors, 11(2), 87. [Link]

  • A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Intramolecular charge transfer in amino- benzonitriles: Requirements for dual fluorescence. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Gómez, I., et al. (2005). Intramolecular Charge Transfer in 4-aminobenzonitriles Does Not Necessarily Need the Twist. Journal of the American Chemical Society, 127(19), 7119–7129. [Link]

  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Chemosensors, 11(2), 87. [Link]

  • Tigreros, A., & Gámez-Montaño, R. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. [Link]

  • Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Liu, H., et al. (2018). A Fluorogenic Probe for Ultrafast and Reversible Detection of Formaldehyde in Neurovascular Tissues. Theranostics, 8(12), 3337–3347. [Link]

  • Recent Progress in Fluorescent Formaldehyde Detection Using Small Molecule Probes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Maleki, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9. [Link]

  • Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 999–1011. [Link]

Sources

Application Notes and Protocols for Assay Development Using 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Nexus for Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This remarkable versatility has established the pyrazole scaffold as a "privileged structure" in drug discovery, with numerous pyrazole-containing drugs approved for clinical use.[3] The compound 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile belongs to this promising class of molecules. As a 5-aminopyrazole, it serves as a versatile synthon for the creation of more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are themselves rich in pharmacological potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on initiating assay development with this compound. We will delve into the compound's properties and present a detailed protocol for a foundational cell-based cytotoxicity assay, a critical first step in evaluating its potential as a therapeutic agent.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible assay development.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₁H₁₁N₅PubChem
Molecular Weight 213.24 g/mol PubChem
CAS Number 1373232-87-1PubChem[4]
Appearance Typically a solid powderN/A
Solubility Soluble in DMSO, DMF, and other organic solvents. Aqueous solubility may be limited.General chemical knowledge
Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related aminopyrazole derivatives suggest the following precautions:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] May also cause respiratory irritation.[5]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]

    • Avoid inhalation of dust and contact with skin and eyes.[7]

    • Wash hands thoroughly after handling.[7]

    • Store in a tightly sealed container in a cool, dry place.[7]

Assay Principle: Assessing Cytotoxicity with the WST-1 Assay

Given the established anticancer potential of many pyrazole derivatives, a primary and logical step in characterizing a novel compound like this compound is to assess its effect on cancer cell viability.[1][2] The WST-1 assay is a robust and sensitive colorimetric method for quantifying cell viability and proliferation.

The core of the WST-1 assay lies in the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells, producing a soluble formazan dye.[8] The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantitative determination of a compound's cytotoxic or cytostatic effects by measuring the absorbance of the colored formazan solution.

WST1_Assay_Principle Viable_Cell Viable Cell (Metabolically Active) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases Viable_Cell->Mitochondrial_Dehydrogenases contains Formazan Formazan Dye (Dark Yellow, Soluble) Mitochondrial_Dehydrogenases->Formazan to produce WST1 WST-1 (Tetrazolium Salt) (Slightly Red, Soluble) WST1->Mitochondrial_Dehydrogenases is cleaved by Absorbance Measure Absorbance (~440 nm) Formazan->Absorbance leads to

Caption: Principle of the WST-1 cell viability assay.

Experimental Protocol: WST-1 Cytotoxicity Assay

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials and Reagents
  • This compound (Test Compound)

  • Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • WST-1 Cell Proliferation Reagent

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~440 nm

Step-by-Step Methodology

1. Preparation of Test Compound Stock Solution: a. Prepare a high-concentration stock solution (e.g., 50 mM) of the test compound by dissolving it in sterile DMSO. b. Rationale: DMSO is a common solvent for organic compounds and is miscible with cell culture medium. A high-concentration stock minimizes the final DMSO concentration in the assay wells. c. Aliquot the stock solution and store at -20°C to -80°C to prevent degradation from repeated freeze-thaw cycles.

2. Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well). This should be determined empirically for each cell line. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Rationale: A consistent cell number per well is crucial for reproducible results. The outer wells of the plate should be filled with 100 µL of sterile PBS to minimize evaporation from the experimental wells (the "edge effect"). g. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.

3. Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium from your stock solution. A typical concentration range might be 0.1 µM to 100 µM. b. Also prepare a "vehicle control" by diluting DMSO in medium to the same final concentration as in the highest compound concentration well (e.g., 0.2%). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the serially diluted compound solutions to the respective wells. Add 100 µL of the vehicle control medium to the control wells. e. Rationale: A vehicle control is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. WST-1 Assay and Measurement: a. Approximately 2-4 hours before the end of the incubation period, add 10 µL of WST-1 reagent to each well.[3][8] b. Rationale: The incubation time with WST-1 allows for sufficient formazan production for a robust signal. This time may need optimization. c. Gently tap the plate to mix. d. Return the plate to the incubator for 2-4 hours. e. After incubation, shake the plate thoroughly for 1 minute on a shaker.[8] f. Measure the absorbance at a wavelength between 420-480 nm (440 nm is optimal) using a microplate reader. Use a reference wavelength of ~650 nm if available to reduce background noise.

WST1_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay Seed_Cells 1. Seed cells in 96-well plate (5,000 cells/well) Incubate_24h 2. Incubate for 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare serial dilutions of test compound Treat_Cells 4. Add compound dilutions to cells Prepare_Dilutions->Treat_Cells Incubate_48h 5. Incubate for 48h Treat_Cells->Incubate_48h Add_WST1 6. Add 10 µL WST-1 reagent per well Incubate_WST1 7. Incubate for 2-4h Add_WST1->Incubate_WST1 Read_Absorbance 8. Measure absorbance (~440 nm) Incubate_WST1->Read_Absorbance

Caption: Experimental workflow for the WST-1 cytotoxicity assay.

Data Analysis and Interpretation

1. Calculation of Cell Viability: a. First, subtract the average absorbance of the "blank" wells (medium + WST-1, no cells) from all other readings. b. The percentage of cell viability is calculated relative to the vehicle control (considered 100% viable). c. The formula is: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 [9][10]

2. Determination of the IC₅₀ Value: a. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. b. To determine the IC₅₀, plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). c. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[9] d. The IC₅₀ value can then be interpolated from the resulting curve.[11] Various software programs (e.g., GraphPad Prism, Microsoft Excel with add-ins) can perform this calculation.[1][11]

Representative Data

The following table illustrates hypothetical data from a WST-1 assay performed on HeLa cells after 48 hours of treatment.

Compound Conc. (µM)Log(Concentration)Mean Absorbance (440 nm)% Viability
0 (Vehicle)N/A1.52100%
0.1-11.4897.4%
101.3588.8%
50.701.0569.1%
1010.7851.3%
251.400.4529.6%
501.700.2113.8%
10020.159.9%
BlankN/A0.08N/A

From this data, the IC₅₀ would be calculated to be approximately 10 µM.

Conclusion and Future Directions

This guide provides a foundational framework for initiating the biological evaluation of this compound. A positive result in a cytotoxicity screen, indicated by a low micromolar IC₅₀ value, would warrant further investigation. Subsequent steps could include:

  • Screening against a panel of cancer cell lines to determine the compound's spectrum of activity.

  • Investigating the mechanism of action , such as apoptosis induction or cell cycle arrest.

  • Target identification studies , for example, through kinase profiling, as many pyrazole derivatives are known kinase inhibitors.

By following a systematic and well-validated approach, researchers can effectively explore the therapeutic potential of this promising pyrazole derivative.

References

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. Available at: [Link]

  • Al-Issa, S. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 235. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Available at: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • Takara Bio. (2022). Premix WST-1 Cell Proliferation Assay System. Available at: [Link]

  • Ito, D., Fujii, H., Nakashima, H., & Iwai, S. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(4), 4989–4994. Available at: [Link]

  • YouTube. (2024). MTT assay and IC50 calculation. Available at: [Link]

Sources

The Versatile Virtuoso: 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile as a Cornerstone for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile emerges as a highly versatile and powerful synthon, particularly for the synthesis of fused heterocyclic systems of significant interest to the pharmaceutical and materials science sectors. Its unique arrangement of reactive functional groups—a nucleophilic exocyclic amine, a strategically placed nitrile, and a second primary amine on the phenyl ring—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound's synthetic utility, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular discovery.

The Strategic Advantage: Unpacking the Reactivity of the Aminopyrazole Core

The synthetic potential of this compound is rooted in its inherent electronic and structural features. The pyrazole ring, an aromatic heterocycle, provides a stable scaffold. The true versatility, however, lies in the interplay of its substituents. The 5-amino group, activated by the pyrazole ring, readily engages in cyclocondensation reactions with a variety of electrophiles. Simultaneously, the adjacent 4-carbonitrile group can participate in cyclizations or be chemically transformed into other functional moieties. This dual reactivity allows for the construction of diverse heterocyclic frameworks, most notably the pyrazolo[3,4-d]pyrimidine core, which is a recognized "privileged scaffold" in medicinal chemistry due to its structural resemblance to adenine, a fundamental component of DNA and RNA. This mimicry allows molecules built upon this scaffold to effectively interact with a wide array of biological targets, particularly protein kinases.

Application Highlight: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A primary application of this aminopyrazole building block is in the synthesis of substituted pyrazolo[3,4-d]pyrimidines. These bicyclic heterocycles are at the heart of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The general strategy involves the cyclocondensation of the 5-aminopyrazole with a one-carbon electrophile, which forms the pyrimidine ring.

A classic and effective method for this transformation is the reaction with formamide, which serves as both the reagent and solvent at elevated temperatures. This reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[3,4-d]pyrimidine.

Diagram of the Cyclization Workflow

G cluster_0 Synthesis of the Building Block cluster_1 Application in Heterocyclic Synthesis A Precursors: (1-ethoxyethylidene)malononitrile + 4-aminophenylhydrazine B 5-Amino-1-(4-aminophenyl)-3- methylpyrazole-4-carbonitrile A->B Cyclocondensation D Pyrazolo[3,4-d]pyrimidine Derivative B->D Annulation Reaction C Cyclizing Agent (e.g., Formamide) C->D

Caption: Workflow from precursors to the aminopyrazole building block and its subsequent application.

Experimental Protocols

Protocol 1: Synthesis of the Building Block: this compound

This protocol outlines a plausible and efficient synthesis of the title compound based on established methods for analogous 5-aminopyrazoles. The reaction involves the condensation of a β-ketonitrile equivalent with an arylhydrazine.

Materials and Reagents:

  • (1-Ethoxyethylidene)malononitrile

  • 4-Aminophenylhydrazine hydrochloride

  • Triethylamine (TEA)

  • Ethanol, absolute

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 4-aminophenylhydrazine hydrochloride (1.2 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add triethylamine (1.2 mmol) at room temperature to liberate the free hydrazine.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of (1-ethoxyethylidene)malononitrile (1.0 mmol) in absolute ethanol (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure this compound.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regiochemistry of the product.

PrecursorReagentsSolventTime (h)Temp (°C)Typical Yield (%)
(1-Ethoxyethylidene)malononitrile, 4-Aminophenylhydrazine HClTEAEthanol4-68060-75
Protocol 2: Application in the Synthesis of 4-Amino-1-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the cyclization of the aminopyrazole building block to form a pyrazolo[3,4-d]pyrimidine, a core structure in many kinase inhibitors.

Materials and Reagents:

  • This compound

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or microwave vial)

  • Magnetic stirrer with heating capabilities

  • Crystallization dishes

Procedure:

  • Place this compound (1.0 mmol) in a reaction vessel.

  • Add an excess of formamide (e.g., 5-10 mL).

  • Heat the mixture to 180-190°C and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 4-Amino-1-(4-aminophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: Crystalline solid

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the nitrile peak in the IR spectrum and the appearance of new aromatic protons in the NMR spectrum are indicative of a successful cyclization.

Starting MaterialReagent/SolventTime (h)Temp (°C)Typical Yield (%)
This compoundFormamide6-8180-19070-85

Mechanistic Rationale and Trustworthiness

The protocols provided are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry. The synthesis of 5-aminopyrazoles from β-enaminonitriles or their equivalents and hydrazines is a robust and predictable reaction.[2] The regioselectivity is generally high, leading predominantly to the 5-amino isomer.

The subsequent cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine ring is a classic annulation strategy. The mechanism is believed to proceed as follows:

Diagram of the Proposed Cyclization Mechanism

G cluster_0 Reaction Mechanism A 5-Aminopyrazole C Formamidine Intermediate A->C Nucleophilic Attack B Formamide B->C D Intramolecular Cyclization C->D Tautomerization & Attack on Nitrile E Dehydration D->E Aromatization F 4-Aminopyrazolo[3,4-d]pyrimidine E->F

Caption: Proposed mechanism for the formation of the pyrazolo[3,4-d]pyrimidine ring.

This established reactivity pattern ensures that the protocols are self-validating; the expected products can be reliably obtained and characterized using standard analytical techniques. The distinct spectral changes between the starting material and the product (e.g., disappearance of the nitrile stretch in IR, changes in NMR chemical shifts) provide clear confirmation of the transformation.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity and versatile functional handles make it an invaluable tool for synthetic chemists aiming to construct complex, biologically relevant heterocyclic systems. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this exceptional building block in their synthetic endeavors.

References

  • Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 43-54. Available at: [Link]

  • Radi, M., Schenone, S., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Journal of Medicinal Chemistry, 57(16), 6790-6814. Available at: [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(03), 239. Available at: [Link]

  • Google Patents. (2014). CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
  • Google Patents. (1981). US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
  • Plem, S., Müller, D., & Murguía, M. (2015). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. Available at: [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. B. A. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 193-207. Available at: [Link]

  • Lee, H. J., Kim, D. J., Lee, J. Y., Park, J. H., Lee, J. H., Choi, S. J., ... & Kim, Y. C. (2019). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. British Journal of Pharmacology, 176(14), 2541-2557. Available at: [Link]

  • Shaker, Y. M., & El-Shehry, M. F. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(4), 2154-2166. Available at: [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Gazzar, A. R. B. A. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(35), 22695-22704. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffolding of a Diaminopyrazole

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is a molecule of significant interest in medicinal chemistry and materials science. Its structure presents a unique scaffold featuring two distinct primary amino groups with differing reactivity: a nucleophilic 5-amino group on the electron-rich pyrazole ring and a classic aromatic 4'-amino group on the phenyl substituent. This differential reactivity allows for selective and sequential derivatization, making it an ideal starting material for the synthesis of a diverse library of novel compounds.

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The derivatization of this particular diaminopyrazole opens avenues for creating new chemical entities with potentially enhanced biological activities and novel physicochemical properties. These new compounds could serve as leads in drug discovery programs or as functional materials in various applications.[3]

This guide provides detailed protocols for the derivatization of this compound, focusing on reactions targeting the 5-amino group, the 4'-amino group, and both simultaneously. Each protocol is designed to be a self-validating system, with explanations for key experimental choices and detailed characterization methods for the resulting products.

Understanding the Reactivity of the Starting Material

The key to successfully derivatizing this compound lies in understanding the different electronic environments of its two amino groups. The 5-amino group on the pyrazole ring is generally more nucleophilic due to the electron-donating character of the heterocyclic system. In contrast, the 4'-amino group on the phenyl ring behaves as a typical aromatic amine. This difference in nucleophilicity can be exploited to achieve selective derivatization under controlled reaction conditions.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol details the reaction of the 5-amino group with β-dicarbonyl compounds to form the fused pyrazolo[1,5-a]pyrimidine ring system, a common scaffold in kinase inhibitors and other therapeutic agents.[4]

Causality Behind Experimental Choices:

The reaction proceeds via an initial nucleophilic attack of the more reactive 5-amino group on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack.

Experimental Workflow Diagram:

cluster_0 Protocol 1: Pyrazolo[1,5-a]pyrimidine Synthesis start Starting Material: This compound reagents Reagents: β-Dicarbonyl Compound (e.g., Acetylacetone) Glacial Acetic Acid start->reagents Add reaction Reaction: Reflux in Glacial Acetic Acid reagents->reaction Heat workup Work-up: Cooling, Precipitation, Filtration reaction->workup Process purification Purification: Recrystallization from Ethanol workup->purification Purify product Product: 7-(4-Aminophenyl)-2,5-dimethyl-7H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile purification->product Isolate

Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add the β-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Characterization Data:
Compound NameMolecular FormulaExpected Mass (m/z)Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
7-(4-Aminophenyl)-2,5-dimethyl-7H-pyrazolo[1,5-a]pyrimidine-6-carbonitrileC₁₆H₁₄N₆290.133450-3300 (N-H), 2220 (C≡N), 1620 (C=N), 1590 (C=C)Singlets for the two methyl groups, signals for the aromatic protons, a broad singlet for the NH₂ protons, and pyrimidine ring protons.

Protocol 2: Selective Acylation of the 5-Amino Group

This protocol describes the selective acylation of the more nucleophilic 5-amino group using an acylating agent under mild conditions.

Causality Behind Experimental Choices:

By using a stoichiometric amount of the acylating agent at room temperature, the reaction can be controlled to favor the acylation of the more reactive 5-amino group over the less reactive 4'-amino group. Pyridine acts as a mild base to neutralize the HCl generated during the reaction.[2][5]

Experimental Workflow Diagram:

cluster_1 Protocol 2: Selective Mono-Acylation start Starting Material reagents Reagents: Acyl Chloride (1.0 eq) Pyridine, Dichloromethane (DCM) start->reagents Add reaction Reaction: Stir at Room Temperature reagents->reaction Mix workup Work-up: Aqueous Wash, Extraction reaction->workup Process purification Purification: Column Chromatography workup->purification Purify product Product: N-(1-(4-aminophenyl)-4-cyano-3-methyl-1H-pyrazol-5-yl)acetamide purification->product Isolate

Caption: Workflow for Selective Mono-Acylation.

Step-by-Step Methodology:
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.2 eq).

  • Addition of Reagents: Cool the solution in an ice bath and add the acyl chloride (e.g., acetyl chloride, 1.0 eq) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-acylated product.

Characterization Data:
Compound NameMolecular FormulaExpected Mass (m/z)Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
N-(1-(4-aminophenyl)-4-cyano-3-methyl-1H-pyrazol-5-yl)acetamideC₁₃H₁₃N₅O255.113450-3300 (N-H), 3250 (N-H amide), 2225 (C≡N), 1680 (C=O amide)A singlet for the acetyl methyl group, a singlet for the pyrazole methyl group, signals for the aromatic protons, a broad singlet for the NH₂ protons, and an amide N-H proton signal.

Protocol 3: Diazotization of the 4'-Amino Group and Azo Coupling

This protocol targets the aromatic 4'-amino group for diazotization, followed by coupling with an activated aromatic compound to form an azo dye.

Causality Behind Experimental Choices:

The diazotization of aromatic amines is a well-established reaction that occurs under cold, acidic conditions with sodium nitrite. The 5-amino group of the pyrazole is less likely to undergo diazotization under these conditions. The resulting diazonium salt is then coupled with an electron-rich aromatic compound, such as β-naphthol, to form a stable azo compound.

Experimental Workflow Diagram:

cluster_2 Protocol 3: Diazotization and Azo Coupling start Starting Material diazotization Diazotization: NaNO₂, HCl, 0-5 °C start->diazotization React diazonium Diazonium Salt Intermediate diazotization->diazonium Form coupling Azo Coupling: β-Naphthol, NaOH diazonium->coupling Couple product Product: Azo Dye Derivative coupling->product Isolate

Caption: Workflow for Diazotization and Azo Coupling.

Step-by-Step Methodology:
  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

  • Azo Coupling:

    • In a separate beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the β-naphthol solution with vigorous stirring.

    • A colored precipitate (the azo dye) will form immediately.

  • Isolation:

    • Stir the mixture for an additional hour in the ice bath.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Characterization Data:
Compound NameMolecular FormulaExpected Mass (m/z)Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
5-Amino-1-(4-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)-3-methyl-1H-pyrazole-4-carbonitrileC₂₁H₁₆N₆O380.143400-3200 (O-H, N-H), 2220 (C≡N), 1600 (N=N), 1580 (C=C)A complex multiplet pattern for the aromatic protons of the phenyl and naphthyl rings, a singlet for the methyl group, and a broad singlet for the NH₂ protons.

Protocol 4: Synthesis of Bis-Schiff Bases

This protocol describes the formation of a bis-Schiff base by reacting both amino groups with an aromatic aldehyde.

Causality Behind Experimental Choices:

To drive the reaction to completion and ensure both amino groups react, an excess of the aldehyde is used along with elevated temperatures (reflux). A catalytic amount of glacial acetic acid is used to activate the carbonyl group of the aldehyde for nucleophilic attack by the amino groups.[6][7]

Experimental Workflow Diagram:

cluster_3 Protocol 4: Bis-Schiff Base Formation start Starting Material reagents Reagents: Aromatic Aldehyde (2.2 eq) Ethanol, Acetic Acid (cat.) start->reagents Add reaction Reaction: Reflux reagents->reaction Heat workup Work-up: Cooling, Filtration reaction->workup Process purification Purification: Recrystallization workup->purification Purify product Product: Bis-Schiff Base purification->product Isolate

Caption: Workflow for Bis-Schiff Base Formation.

Step-by-Step Methodology:
  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reagents: Add the aromatic aldehyde (e.g., benzaldehyde, 2.2 eq) and a few drops of glacial acetic acid to the solution.

  • Reaction: Heat the mixture to reflux for 6-8 hours. A precipitate may form during the reaction.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Characterization Data:
Compound NameMolecular FormulaExpected Mass (m/z)Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
5-((E)-Benzylideneamino)-1-(4-((E)-benzylideneamino)phenyl)-3-methyl-1H-pyrazole-4-carbonitrileC₂₅H₁₉N₅389.172220 (C≡N), 1625 (C=N, imine), 1590 (C=C)Singlets for the two imine protons (CH=N), a complex multiplet for the aromatic protons, and a singlet for the methyl group. Absence of NH₂ signals.

Conclusion

The protocols outlined in this guide provide a robust framework for the derivatization of this compound. By leveraging the differential reactivity of its two amino groups, a wide array of novel compounds with diverse structural motifs can be synthesized. These methods offer a gateway to new chemical entities for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and applications.

References

  • Fathalla, O. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1696-1721. Available at: [Link]

  • Plem, S. C., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5, 127-138. Available at: [Link]

  • Shaabani, A., et al. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 43(45), 17774-17782. Available at: [Link]

  • Jaworska, M. M., & Dąbrowska, A. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7213-7221. Available at: [Link]

  • Saeed, S., et al. (2022). Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases. Chemical Review and Letters, 5(4), 266-272. Available at: [Link]

  • Jaworska, M. M., & Dąbrowska, A. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health. Available at: [Link]

  • Pavlov, I. V., et al. (2004). TRANSFORMATIONS OF 5-AMINO-4-(3,4-DIMETHOXYPHENYL)PYRAZOLES IN THE DIAZOTIZATION REACTION. Chemistry of Heterocyclic Compounds, 40(7), 964-965. Available at: [Link]

  • Sharma, S., et al. (2023). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. Available at: [Link]

  • Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 509-512. Available at: [Link]

  • Jiang, Q. H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. Available at: [Link]

  • K.K., S. et al. (2025). Synthesis, characterization and biological evaluation of Schiff bases of 5-amino-4-[2-(4-nitro-1,3-benzothiazol-2 yl)hydrazinylidene]-2,4-dihydro- 3H-pyrazol-3-one derivatives. International Journal of Drug Design and Discovery, 3(4), 886–897. Available at: [Link]

  • Shaabani, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1560. Available at: [Link]

  • Shaabani, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. National Institutes of Health. Available at: [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). Available at: [Link]

  • Abdelhamed, A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]

  • Shaabani, A., et al. (2024). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

  • Ghasemi, S., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764951. Available at: [Link]

  • Lolliri, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Available at: [Link]

  • Fichez, J., et al. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

Sources

Application Notes and Protocols: 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking High-Performance Materials with a Unique Pyrazole-Based Diamine

Welcome to a comprehensive guide on the applications of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile in materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical architecture of this versatile diamine monomer. The presence of a pyrazole ring, coupled with two reactive amine functionalities, makes this molecule a compelling building block for a new generation of high-performance polymers with tailored thermal, mechanical, and optical properties.

This guide eschews a rigid template in favor of a narrative that delves into the scientific rationale behind the application of this monomer. We will explore its synthesis, its polymerization into advanced materials like polyamides and polyazomethines, and the characterization of these novel polymers. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering you to not only replicate the findings but also to innovate further.

The Monomer: Synthesis and Characterization of this compound

The journey into novel materials begins with the synthesis of the monomer. The protocol outlined below is a robust method for obtaining high-purity this compound, a critical prerequisite for successful polymerization.

Synthesis Protocol: A Two-Step Approach

The synthesis of the target diamine can be efficiently achieved in a two-step process starting from the readily available 4-nitrophenylhydrazine. The first step involves the synthesis of the nitro-intermediate, followed by a reduction to the desired diamine.

Part A: Synthesis of 5-Amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile

This reaction proceeds via a condensation reaction between 4-nitrophenylhydrazine and ethyl 2-cyano-3-oxobutanoate.

  • Reagents and Materials:

    • 4-Nitrophenylhydrazine

    • Ethyl 2-cyano-3-oxobutanoate

    • Glacial Acetic Acid

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Buchner funnel and filter paper

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-nitrophenylhydrazine (0.1 mol) in ethanol (100 mL).

    • To this solution, add ethyl 2-cyano-3-oxobutanoate (0.1 mol) and a catalytic amount of glacial acetic acid (5-10 drops).

    • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven at 60 °C. The resulting compound is 5-Amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile.

Part B: Reduction to this compound

The nitro group of the intermediate is reduced to an amine group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Reagents and Materials:

    • 5-Amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (10 M)

    • Ethyl acetate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a 500 mL round-bottom flask, suspend the synthesized 5-Amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile (0.05 mol) in concentrated hydrochloric acid (150 mL).

    • Add a solution of tin(II) chloride dihydrate (0.25 mol) in concentrated hydrochloric acid (50 mL) dropwise to the suspension at room temperature with vigorous stirring.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours.

    • Cool the reaction mixture in an ice bath and neutralize it by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9.

    • Extract the product into ethyl acetate (3 x 100 mL) using a separatory funnel.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of the Monomer

It is imperative to confirm the structure and purity of the synthesized monomer before proceeding to polymerization. The following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including N-H stretches of the amino groups, the C≡N stretch of the nitrile group, and the C=C/C=N stretches of the pyrazole and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized monomer.

Monomer_Synthesis cluster_step1 Step 1: Synthesis of Nitro-Intermediate cluster_step2 Step 2: Reduction to Diamine Monomer 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Reaction1 Condensation (Ethanol, Acetic Acid, Reflux) 4-Nitrophenylhydrazine->Reaction1 Ethyl_2_cyano_3_oxobutanoate Ethyl 2-cyano- 3-oxobutanoate Ethyl_2_cyano_3_oxobutanoate->Reaction1 Nitro_Intermediate 5-Amino-3-methyl-1-(4-nitrophenyl) pyrazole-4-carbonitrile Reaction1->Nitro_Intermediate Nitro_Intermediate_Input Nitro-Intermediate Reduction Reduction (SnCl2/HCl) Nitro_Intermediate_Input->Reduction Final_Monomer 5-Amino-1-(4-aminophenyl)-3-methyl- pyrazole-4-carbonitrile Reduction->Final_Monomer

Caption: Synthesis of the diamine monomer.

Polymerization Applications: Crafting Advanced Materials

The presence of two primary amine groups in this compound makes it an ideal candidate for polycondensation reactions to form high-performance polymers such as polyamides and polyazomethines. The incorporation of the pyrazole moiety into the polymer backbone is anticipated to enhance thermal stability, and potentially introduce unique optical and biological properties.[1]

Synthesis of Pyrazole-Containing Polyamides

Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties. The following is a representative protocol for the synthesis of a polyamide using the target diamine monomer and a diacid chloride.

  • Reagents and Materials:

    • This compound

    • Terephthaloyl chloride or Isophthaloyl chloride

    • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

    • Lithium chloride (LiCl)

    • Pyridine

    • Nitrogen inlet and outlet

    • Mechanical stirrer

    • Ice bath

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve this compound (0.01 mol) and lithium chloride (0.5 g) in anhydrous N,N-dimethylacetamide (50 mL) under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add an equimolar amount of terephthaloyl chloride (0.01 mol) to the stirred solution.

    • After the addition, continue stirring at 0-5 °C for 1 hour, and then allow the reaction to proceed at room temperature for 24 hours.

    • The resulting viscous polymer solution is then poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • The fibrous polymer is collected by filtration, washed thoroughly with water and methanol, and then dried in a vacuum oven at 80 °C for 24 hours.

Polyamide_Synthesis Diamine_Monomer 5-Amino-1-(4-aminophenyl)-3-methyl- pyrazole-4-carbonitrile Polycondensation Polycondensation (DMAc, LiCl, 0°C to RT) Diamine_Monomer->Polycondensation Diacid_Chloride Diacid Chloride (e.g., Terephthaloyl chloride) Diacid_Chloride->Polycondensation Polyamide Pyrazole-Containing Polyamide Polycondensation->Polyamide

Caption: Polyamide synthesis workflow.

Synthesis of Pyrazole-Containing Polyazomethines

Polyazomethines, or Schiff base polymers, are known for their interesting optoelectronic and thermal properties. The reaction of the diamine monomer with a dialdehyde yields these polymers.[2]

  • Reagents and Materials:

    • This compound

    • Terephthalaldehyde

    • Dimethyl sulfoxide (DMSO) or m-Cresol

    • Glacial Acetic Acid (catalyst)

    • Nitrogen inlet and outlet

    • Mechanical stirrer

  • Procedure:

    • In a three-necked flask, dissolve this compound (0.01 mol) and terephthalaldehyde (0.01 mol) in DMSO (50 mL).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere with continuous stirring for 24-48 hours.

    • Cool the reaction mixture to room temperature and pour it into methanol to precipitate the polyazomethine.

    • Filter the polymer, wash with methanol, and dry under vacuum at 70 °C.

Characterization and Expected Properties of the Resulting Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

  • Solubility: The solubility of the polymers should be tested in various organic solvents (e.g., NMP, DMAc, DMSO, THF) to assess their processability.

  • FTIR Spectroscopy: To confirm the formation of amide or azomethine linkages and the incorporation of the pyrazole ring into the polymer backbone.

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers. Pyrazole-containing polymers are expected to exhibit high decomposition temperatures.[3]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.

  • X-ray Diffraction (XRD): To investigate the crystallinity of the polymers.

  • Scanning Electron Microscopy (SEM): To study the surface morphology of the polymer films or powders.

Table 1: Anticipated Properties of Polymers Derived from this compound
PropertyExpected Range for PolyamideExpected Range for PolyazomethineRationale
Glass Transition Temp. (Tg) 250 - 350 °C200 - 300 °CThe rigid pyrazole and aromatic rings in the polymer backbone restrict chain mobility, leading to high Tg values.
Decomposition Temp. (TGA, 10% weight loss) > 450 °C> 400 °CThe heterocyclic pyrazole ring is known to impart excellent thermal stability to polymers.[3]
Solubility Soluble in polar aprotic solvents (NMP, DMAc) with LiClGenerally soluble in DMSO, m-CresolThe non-coplanar structure induced by the pyrazole ring may disrupt chain packing, enhancing solubility compared to linear aramids.
Mechanical Properties High tensile strength and modulusModerate to high tensile strengthAromatic polyamides are known for their high strength. The properties of polyazomethines can vary based on their structure.

Potential Applications in Materials Science

The unique combination of a thermally stable pyrazole core and the versatile chemistry of polyamides and polyazomethines opens up a wide range of potential applications for materials derived from this compound.

  • High-Performance Films and Fibers: The excellent thermal stability and mechanical strength of the polyamides make them suitable for applications requiring durable materials that can withstand harsh environments, such as in the aerospace and automotive industries.

  • Gas Separation Membranes: The introduction of the pyrazole moiety can create specific free volume architectures within the polymer matrix, which could be exploited for selective gas separation membranes.

  • Optical and Electronic Materials: The conjugated structure of polyazomethines suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as sensors.[1]

  • Biomedical Materials: The pyrazole nucleus is a well-known pharmacophore. Polymers incorporating this moiety could be explored for biomedical applications, including drug delivery systems or as antimicrobial coatings.[2]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, monomer for the synthesis of advanced functional polymers. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the full potential of this unique building block. The development of novel polyamides and polyazomethines from this monomer is expected to lead to materials with superior thermal stability and tailored functionalities, paving the way for innovations across diverse fields of materials science.

References

  • Al-Azzawi, A. M., et al. (2024).
  • Karthikeyan, S., et al. (2018). Sensing and optical activities of new pyrazole containing polymeric analogues.
  • Al-Azzawi, A. M., & Al-Amiery, A. A. (2024). Synthesis of new polyazomethine-based pyrazole moieties as promising biologically active macromolecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific synthesis. The following information is curated to enhance yield, purity, and reproducibility in your experiments.

Introduction

This compound is a valuable heterocyclic compound, often serving as a key intermediate in the development of pharmaceuticals and other biologically active molecules. The synthesis, while established, can present challenges that impact yield and purity. This guide provides a comprehensive overview of the synthesis, common pitfalls, and evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and versatile method is a one-pot, three-component reaction involving (4-aminophenyl)hydrazine, a β-ketonitrile like (1-ethoxyethylidene)malononitrile or its precursor ethyl acetoacetate and malononitrile, and a suitable catalyst.[1][2][3] Variations of this approach, including microwave-assisted synthesis, are also employed to improve reaction times and yields.[4] Another common route involves the condensation of (4-aminophenyl)hydrazine with a pre-formed β-ketonitrile.[5][6]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not be reaching completion. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.[4]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While some reactions proceed without a catalyst, acidic or basic catalysts can significantly improve the rate and yield. Acetic acid is a common choice, but exploring other catalysts like potassium phthalimide or novel nanocatalysts could be beneficial.[3]

  • Side Reactions: The formation of byproducts is a major cause of low yields. One common side reaction is the formation of hydrazone intermediates that fail to cyclize.[7] Optimizing the reaction conditions, such as temperature and catalyst loading, can minimize these side reactions.

  • Poor Reagent Quality: The purity of your starting materials, especially the (4-aminophenyl)hydrazine, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired products. Ensure your reagents are of high purity and stored correctly.

Q3: I am observing significant side product formation. What are the common impurities and how can I minimize them?

A3: Besides unreacted starting materials, common side products include:

  • Uncyclized Hydrazone Intermediates: These form when the cyclization step is incomplete.[7] Ensuring a sufficient reaction time and optimal temperature can promote complete cyclization.

  • Regioisomers: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is possible.[7] However, for the synthesis of this compound from common precursors, the 5-amino isomer is generally favored. Controlling the reaction conditions, particularly the pH, can enhance regioselectivity.[6]

  • Degradation Products: (4-aminophenyl)hydrazine can be sensitive to air and light, leading to degradation products that can complicate the reaction mixture. Using freshly prepared or purified hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through recrystallization.[1][8] Common solvent systems for recrystallization include ethanol, ethanol/water mixtures, or benzene.[9] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary.[10] The choice of eluent will depend on the polarity of the impurities.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incorrect reaction temperature. 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials. 4. Incorrect stoichiometry.1. Optimize the reaction temperature. Consider refluxing in a suitable solvent like ethanol.[9] 2. Verify the catalyst's activity and concentration. Experiment with different catalysts (e.g., acetic acid, potassium phthalimide).[3] 3. Use freshly purified (4-aminophenyl)hydrazine and high-purity β-ketonitrile. 4. Carefully check the molar ratios of your reactants.
Formation of a Dark, Tarry Reaction Mixture 1. Decomposition of starting materials or product. 2. Polymerization side reactions. 3. Reaction temperature is too high.1. Run the reaction under an inert atmosphere to prevent oxidative decomposition. 2. Lower the reaction temperature and monitor for improvement. 3. Consider a more controlled, slower addition of one of the reactants.[11]
Product Fails to Precipitate or Crystallize 1. Product is too soluble in the reaction solvent. 2. Presence of impurities inhibiting crystallization. 3. Insufficient product concentration.1. After the reaction is complete, try adding a non-solvent (e.g., water) to induce precipitation.[9] 2. Concentrate the reaction mixture under reduced pressure. 3. Attempt to purify a small sample by column chromatography to obtain a seed crystal.
Difficulty in Removing Colored Impurities 1. Formation of highly conjugated byproducts. 2. Residual starting materials or intermediates.1. Treat the crude product with activated charcoal during recrystallization.[9] 2. Perform column chromatography with a suitable solvent system to separate the colored impurities.

Experimental Protocols

Protocol 1: One-Pot Synthesis using (1-Ethoxyethylidene)malononitrile

This protocol is adapted from established literature procedures and offers a reliable method for the synthesis.[9]

Materials:

  • (4-aminophenyl)hydrazine hydrochloride

  • (1-Ethoxyethylidene)malononitrile

  • Anhydrous sodium acetate

  • Absolute ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-aminophenyl)hydrazine hydrochloride (1 equivalent), (1-ethoxyethylidene)malononitrile (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add absolute ethanol to the flask to achieve a suitable concentration.

  • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as benzene or an ethanol/water mixture.

Protocol 2: Three-Component Synthesis using a Catalyst

This protocol utilizes a catalytic approach which can lead to higher yields and shorter reaction times.[1][3]

Materials:

  • A suitable aldehyde or ketone precursor for the 3-methyl group (e.g., acetaldehyde or its equivalent)

  • Malononitrile

  • (4-aminophenyl)hydrazine

  • Catalyst (e.g., Potassium Phthalimide or a custom nanocatalyst)

  • Solvent (e.g., Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the aldehyde/ketone (1 mmol), malononitrile (1 mmol), (4-aminophenyl)hydrazine (1 mmol), and the catalyst (optimized amount).

  • Add the solvent (e.g., a 1:1 mixture of Ethanol:H2O).

  • Stir the mixture at the optimized temperature (e.g., 50-55 °C) for the required time (typically 15-30 minutes).[1][3]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum.

  • If necessary, recrystallize the product from ethanol to obtain a pure sample.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Starting Materials ((4-aminophenyl)hydrazine, β-ketonitrile) Reaction Reaction (Reflux in Ethanol or Catalytic) Reactants->Reaction Combine & Heat Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Sample periodically Cooling Cooling & Precipitation Monitoring->Cooling Reaction Complete Filtration Filtration Cooling->Filtration Isolate Crude Solid Evaporation Solvent Evaporation Filtration->Evaporation Process Filtrate (if needed) Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Crude Product Evaporation->Recrystallization Crude Product Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography If impurities persist Drying Drying Recrystallization->Drying Chromatography->Drying PureProduct Pure Product Drying->PureProduct

Caption: General workflow for synthesis and purification.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The formation of the 5-aminopyrazole ring proceeds through a well-established pathway.

ReactionMechanism Hydrazine (4-aminophenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic attack on carbonyl Ketonitrile β-Ketonitrile Ketonitrile->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Attack on nitrile Aminopyrazole 5-Aminopyrazole Product Cyclization->Aminopyrazole Aromatization

Caption: Simplified reaction mechanism for 5-aminopyrazole formation.

The reaction initiates with the nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate.[5][6] This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization and aromatization lead to the stable 5-aminopyrazole ring system.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved January 21, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of pyrazole and pyridazine derivatives 4 and 6, respectively. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Retrieved January 21, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved January 21, 2026, from [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org. Retrieved January 21, 2026, from [Link]

  • ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. (2017). HETEROCYCLES. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole- 4-carbonitrile derivatives. (2023). Alnoor Digital Repository. Retrieved January 21, 2026, from [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved January 21, 2026, from [Link]

  • Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. (n.d.). Google Patents.
  • This compound, 98% Purity, C11H11N5, 1 gram. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting side reactions in 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable solutions to common challenges encountered during this specific pyrazole synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to directly address potential side reactions and other experimental issues.

I. Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of side reactions.

Question 1: My final product is a mixture of regioisomers. How can I improve the regioselectivity for the desired 5-amino-1-aryl isomer?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] The reaction between a hydrazine and a β-dicarbonyl compound can theoretically yield two isomeric pyrazole derivatives.[1] In the synthesis of this compound, the key is to control the initial nucleophilic attack of the substituted hydrazine on the appropriate carbonyl or equivalent group.

Probable Causes & Solutions:

  • Reaction Mechanism and Control: The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can proceed via a Michael-type addition.[2] One literature procedure for a similar compound involves the reaction of (1-ethoxyethylidene)malononitrile with a substituted phenylhydrazine.[3] In this case, the regioselectivity is generally excellent because the more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the ethoxymethylene group, leading to the desired 5-amino pyrazole after cyclization.[2]

  • pH Control: The pH of the reaction medium can significantly influence which nitrogen of the hydrazine is more nucleophilic and which carbonyl group of the dicarbonyl is more electrophilic.

    • Acidic Conditions: In the presence of an acid catalyst, the reaction is facilitated.[4] However, strong acids can lead to unwanted side reactions. Using a buffer system, such as sodium acetate in ethanol, can help maintain a more controlled pH.[3]

    • Basic Conditions: The use of a base can also influence regioselectivity. For instance, in some pyrazole syntheses, basic conditions have been shown to completely revert the regioselectivity compared to acidic conditions.[5]

Experimental Protocol for Enhancing Regioselectivity:

  • Reagent Purity: Ensure the purity of your starting materials, particularly the (1-ethoxyethylidene)malononitrile and 4-aminophenylhydrazine.

  • Solvent and Buffer: Use absolute ethanol as the solvent. Add anhydrous sodium acetate (1.0-1.2 equivalents) to the reaction mixture to act as a buffer.[3]

  • Controlled Addition: Slowly add the (1-ethoxyethylidene)malononitrile to a solution of 4-aminophenylhydrazine hydrochloride and sodium acetate in ethanol. This can help to control the initial reaction and minimize side products.

  • Temperature Management: Maintain a consistent reflux temperature. Overheating can sometimes lead to decreased selectivity.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[7]

Question 2: I am observing a significant amount of a dark, tarry byproduct, and my yield is low. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric, or tarry substances is often indicative of side reactions involving the hydrazine starting material or the product itself, especially under harsh reaction conditions. Phenylhydrazines, in particular, can be prone to oxidation and other side reactions, leading to discoloration and the formation of impurities.[8]

Probable Causes & Solutions:

  • Hydrazine Instability/Oxidation: Phenylhydrazines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.

    • Solution: Use fresh, high-purity 4-aminophenylhydrazine. If using the hydrochloride salt, ensure it is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.[8]

  • Uncontrolled Exotherm: The initial condensation reaction can be exothermic.[6] If the temperature is not controlled, it can lead to polymerization and degradation of both reactants and products.

    • Solution: As mentioned previously, control the addition rate of your reagents. For larger-scale reactions, ensure efficient stirring and cooling to dissipate heat effectively.[6]

  • Acid/Base Concentration: Too high a concentration of acid or base can catalyze decomposition pathways.

    • Solution: Use a catalytic amount of a protic acid like acetic acid if needed, or a buffer system like sodium acetate.[3][7] Avoid strong, non-volatile acids or bases unless a specific protocol calls for them.

  • Product Instability: The product itself, containing two amino groups, might be susceptible to oxidation or polymerization under prolonged heating or exposure to air.

    • Solution: Once the reaction is complete, as determined by TLC or LC-MS, proceed with the workup and purification without unnecessary delay.

Workflow for Minimizing Byproduct Formation:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Use High-Purity Reagents start->reagents inert Setup Under Inert Atmosphere (N2/Ar) reagents->inert addition Slow, Controlled Addition of Reagents inert->addition temp Maintain Consistent Reflux Temperature addition->temp monitor Monitor Progress (TLC/LC-MS) temp->monitor cool Cool Reaction Mixture monitor->cool filter Filter (if precipitate forms) cool->filter evap Evaporate Solvent Under Reduced Pressure filter->evap purify Purify Promptly (e.g., Column Chromatography) evap->purify end Pure Product purify->end

Caption: Workflow to minimize byproduct formation.

Question 3: My reaction appears to be incomplete, with significant amounts of starting material remaining even after prolonged reaction times. What can I do to improve the reaction rate and yield?

Answer:

An incomplete reaction leading to low yields is a frequent problem in pyrazole synthesis.[7] Several factors can contribute to this issue.

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: The temperature or reaction time may not be sufficient for the reaction to go to completion.

    • Solution: Ensure the reaction is maintained at a steady reflux.[2] Monitor the reaction by TLC or LC-MS to confirm that the starting materials are being consumed. If the reaction stalls, a modest increase in reaction time may be beneficial.[7] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times in some cases.[7]

  • Catalyst Issues: The choice and amount of catalyst are crucial.

    • Solution: For reactions involving a hydrochloride salt of hydrazine, the in-situ generated HCl can act as a catalyst. However, adding a weak base like sodium acetate is often necessary to free the hydrazine and buffer the reaction.[3] If you are not using the hydrochloride salt, a catalytic amount of acetic acid can be beneficial to facilitate the initial condensation steps.[7]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to one of the starting materials being left over.

    • Solution: Carefully check the molar equivalents of your reactants. Sometimes, using a slight excess (e.g., 1.1-1.2 equivalents) of the hydrazine component can help drive the reaction to completion, especially if the dicarbonyl equivalent is the limiting reagent.[9]

Quantitative Data Summary for a Typical Synthesis:

ParameterRecommended ValueReference
Reactants (1-ethoxyethylidene)malononitrile, 4-aminophenylhydrazine HCl[3]
Stoichiometry ~1:1.1 (Dicarbonyl:Hydrazine)[2]
Base Anhydrous Sodium Acetate (~1.1 eq)[3]
Solvent Absolute Ethanol[3]
Temperature Reflux[2][3]
Reaction Time 3-24 hours (monitor for completion)[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the 5-aminopyrazole ring in this synthesis?

A1: The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and an aryl hydrazine is proposed to proceed through an initial Michael-type addition.[2] The more nucleophilic amino group of the hydrazine adds to the β-carbon of the activated alkene, followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring after tautomerization.[2]

G Reactants 4-Aminophenylhydrazine + (1-Ethoxyethylidene)malononitrile Intermediate1 Michael Adduct (Intermediate) Reactants->Intermediate1 Michael Addition Intermediate2 Alkylidene Hydrazide (After EtOH elimination) Intermediate1->Intermediate2 Elimination Product This compound Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: Simplified reaction mechanism pathway.

Q2: What analytical techniques are best for characterizing the final product and identifying impurities?

A2: A combination of spectroscopic and chromatographic methods is essential for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the desired pyrazole ring and the correct substitution pattern.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amino (NH₂) and nitrile (C≡N) groups.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress and assessing the purity of the final product by separating it from byproducts and starting materials.

  • Melting Point: A sharp melting point is a good indicator of purity.[2]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety procedures should be strictly followed.

  • Hydrazine Derivatives: Phenylhydrazines can be toxic and are potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol is flammable. Ensure that heating is done using a heating mantle and condenser, and keep away from open flames.

  • Cyanide-Containing Reagents: Malononitrile and its derivatives are toxic. Avoid inhalation of dust and skin contact.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
  • Al-Adiwish, W. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Elguero, J., et al. (n.d.). PYRAZOLES, PYRAZOLINES, PYRAZOLIDINES, INDAZOLES AND CONDENSED RINGS.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.

Sources

Technical Support Center: Synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of this specific pyrazole synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions to empower you to optimize your reaction conditions and achieve high-quality results.

Experimental Protocol: A Validated Approach

This protocol is a synthesized methodology based on established literature procedures for analogous 5-aminopyrazole-4-carbonitriles. The foundational reaction is a cyclocondensation between a substituted hydrazine and a malononitrile derivative.[1][2]

Core Reaction Scheme

Reaction_Scheme reagent1 4-Aminophenylhydrazine plus + reagent1->plus reagent2 (1-Ethoxyethylidene)malononitrile reagent2->plus product This compound plus->product Ethanol, Reflux

Caption: Synthesis of the target pyrazole via cyclocondensation.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenylhydrazine (1.2 mmol) in absolute ethanol (15 mL).

  • Addition of Malononitrile Derivative: To the stirring solution, slowly add (1-ethoxyethylidene)malononitrile (1.0 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3] For challenging purifications where impurities persist, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this pyrazole synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time and continue to monitor the reaction's progress using TLC until the starting materials are no longer visible.[3] Gentle heating to reflux is crucial for this condensation reaction.

  • Suboptimal Temperature: Ensure the reaction is maintained at a consistent reflux temperature. Insufficient heat can lead to a sluggish or stalled reaction.

  • Reagent Quality: The purity of your starting materials, particularly the 4-aminophenylhydrazine, is critical. Hydrazine derivatives can degrade over time. Using freshly sourced or purified reagents is advisable.

  • Side Reactions: The formation of byproducts can significantly diminish the yield of your desired product. This is often indicated by the presence of multiple spots on your TLC plate that are not your starting materials or product.

Q2: I have followed the protocol, but I am still getting a low yield. Are there any catalytic options to improve the reaction efficiency?

A2: Yes, the use of a catalyst can often enhance the reaction rate and yield. While the uncatalyzed reaction in ethanol can be effective, consider the following catalytic approaches that have proven successful for similar pyrazole syntheses:

  • Acid Catalysis: A catalytic amount of a protic acid, such as acetic acid, can facilitate the initial condensation step.

  • Heterogeneous Catalysts: Recent literature highlights the use of novel catalysts that can be easily recovered and reused, promoting green chemistry principles. For instance, layered double hydroxides (LDHs) and various nano-catalysts have been shown to be highly effective in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, often leading to higher yields and shorter reaction times.[3][4][5][6][7][8]

Table 1: Reaction Condition Optimization

ParameterStandard ConditionOptimization StrategyRationale
Solvent Absolute EthanolTrifluoroethanol (TFE)TFE can sometimes improve yields in similar reactions.[1]
Temperature Reflux (~78 °C)Maintain consistent refluxEnsures sufficient energy for the reaction to proceed to completion.
Reaction Time 4-6 hoursMonitor by TLC and extend if necessaryGuarantees the consumption of starting materials.
Catalyst NoneAdd catalytic acetic acid or a heterogeneous catalystCan accelerate the reaction and improve yield.[3]
Impurity and Purification Challenges

Q3: My crude product appears to be a mixture of compounds on the TLC plate. What are the likely impurities?

A3: The most probable impurities in this synthesis are:

  • Unreacted Starting Materials: If the reaction did not go to completion, you would see spots corresponding to 4-aminophenylhydrazine and (1-ethoxyethylidene)malononitrile.

  • Regioisomers: While the reaction to form 5-aminopyrazoles is generally regioselective, the formation of the 3-amino isomer is a possibility, though often not observed in significant amounts with these specific reactants.[1]

  • Uncyclised Intermediates: An intermediate hydrazide may be present if the final cyclization step is incomplete.

Q4: I am having difficulty purifying my product by recrystallization. What other techniques can I use?

A4: If recrystallization is not effective, column chromatography is the recommended next step.[1] Use silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase. The polarity of the eluent can be gradually increased to effectively separate the product from less polar and more polar impurities.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of your synthesized this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure of the molecule.

  • FTIR Spectroscopy: To identify the characteristic functional groups, such as the amino (NH₂) and nitrile (C≡N) groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism for this reaction?

A: The reaction is believed to proceed through a Michael-type addition of the 4-aminophenylhydrazine to the (1-ethoxyethylidene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

Reaction_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination A 4-Aminophenylhydrazine attacks the double bond of (1-ethoxyethylidene)malononitrile. B Formation of an open-chain intermediate. A->B C The terminal nitrogen of the hydrazine attacks the nitrile carbon. D Formation of a five-membered ring intermediate. C->D E Elimination of an ethanol molecule. F Formation of the aromatic pyrazole ring. E->F

Caption: Proposed reaction mechanism for pyrazole formation.

Q: Are there any specific safety precautions I should take?

A: Yes, standard laboratory safety practices should be followed. Phenylhydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use a different solvent for this reaction?

A: While ethanol is a common and effective solvent, other polar protic solvents like methanol or isopropanol could potentially be used. In some cases, trifluoroethanol (TFE) has been shown to improve yields for similar reactions.[1] It is recommended to perform a small-scale trial to assess the efficacy of an alternative solvent.

Q: How should I store the final product?

A: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

Sources

Stability and degradation of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability, handling, and potential degradation of this compound. Our goal is to equip you with the necessary information to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure maximum shelf-life and prevent premature degradation, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For optimal stability, we recommend the following conditions:

ConditionTemperatureLight ExposureAtmosphere
Optimal -20°CProtect from light (amber vial)Inert Gas (Argon/Nitrogen)
Acceptable (Short-term) 2-8°CProtect from lightDesiccated

The presence of two amino groups makes the molecule susceptible to oxidation, and the pyrazole core can be sensitive to environmental factors.[1][2] Storing at reduced temperatures and under an inert atmosphere minimizes both oxidative and hydrolytic degradation pathways.

Q2: My solution of the compound is turning yellow/brown. What is causing this discoloration?

A2: The development of a yellow or brown hue in solutions is a common indicator of oxidative degradation. The primary amino groups, particularly the one on the phenyl ring, are susceptible to oxidation, which can form colored quinone-imine type structures. This process can be accelerated by exposure to air (oxygen), light (photo-oxidation), or the presence of trace metal impurities in your solvent.[3] We recommend preparing solutions fresh and using high-purity, degassed solvents to minimize this issue.

Q3: Is this compound stable in aqueous solutions at different pH values?

A3: Based on the structure, the stability is expected to be pH-dependent.

  • Acidic Conditions (pH 1-3): The nitrile group (-CN) is susceptible to acid-catalyzed hydrolysis, which would convert it first to an amide and subsequently to a carboxylic acid. The amino groups will be protonated, which may offer some protection against oxidation but increases solubility.

  • Neutral Conditions (pH ~7): Stability is generally highest around neutral pH, though oxidation remains a concern.

  • Basic Conditions (pH 10-13): Strong basic conditions can also promote hydrolysis of the nitrile group. Furthermore, some pyrazole ester derivatives have shown rapid degradation in basic buffers (pH 8), suggesting potential instability of the core structure under these conditions.[4][5]

It is crucial to perform pH-dependent stability studies to determine the optimal buffer system for your application.

Q4: What are the primary degradation pathways I should be aware of?

A4: The key functional groups suggest three primary degradation routes: oxidation, hydrolysis, and photolysis.

  • Oxidation: The two amino groups are the most likely sites of oxidation, leading to dimerization, polymerization, or the formation of colored impurities.

  • Hydrolysis: The nitrile group can hydrolyze to form the corresponding carboxamide or carboxylic acid derivative, especially under strong acidic or basic conditions.[6]

  • Photodegradation: Aromatic amines and heterocyclic systems like pyrazole can absorb UV light, leading to photo-induced degradation. Studies on pyrazole have shown that UV exposure can lead to bond cleavage and rearrangement.[7]

Below is a diagram illustrating these hypothetical degradation points on the molecule.

Caption: Hypothetical degradation sites on the molecule.

Section 2: Troubleshooting Experimental Issues

This section provides guidance for specific problems that may arise during experimentation.

Q5: I am seeing an unexpected peak in my HPLC chromatogram that grows over time. How can I identify it?

A5: This is a classic sign of degradation. The first step is to systematically identify the source.

  • Hypothesize the Degradant: Based on your mobile phase and sample solvent, hypothesize the likely degradation. If you are using an acidic mobile phase, a hydrolysis product of the nitrile group is a strong possibility. If your sample is exposed to air, it could be an oxidation product.

  • LC-MS Analysis: The most direct method for identification is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass of the parent compound with the mass of the new peak.

    • A +18 Da shift often corresponds to a hydrolysis product (R-CN → R-COOH).

    • A +16 Da shift could indicate the formation of an N-oxide or hydroxylated species.

    • A -1 Da or -2 Da shift could indicate a dimer formed through oxidative coupling.

  • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, peroxide, light, heat) as outlined in Section 3. By comparing the retention time of the degradants formed under specific stress conditions to your unknown peak, you can confirm its identity.

Q6: The compound has poor solubility in my desired aqueous buffer. What can I do?

A6: The pyrazole structure imparts some aromatic character, which can limit aqueous solubility.

  • Adjust pH: The two amino groups provide handles to increase solubility by adjusting the pH. In acidic buffers (e.g., pH 2-4), the amines will be protonated to form more soluble ammonium salts. Test a range of acidic pH values to find the best balance between solubility and stability.

  • Use Co-solvents: If pH adjustment is not an option, consider using a water-miscible organic co-solvent. Start with small percentages (5-10%) of solvents like DMSO, DMF, ethanol, or acetonitrile. Always run a control to ensure the co-solvent does not interfere with your assay or cause degradation on its own.

  • Formulation with Excipients: For drug development applications, consider using solubilizing excipients such as cyclodextrins, which can form inclusion complexes with the molecule to enhance aqueous solubility.

Section 3: Protocols for Stability Assessment

To formally characterize the stability profile of this compound, a forced degradation study is essential.[8] This involves intentionally exposing the compound to harsh conditions to produce and identify likely degradants.

Experimental Protocol: Forced Degradation Study

This protocol provides a standard workflow for assessing stability. A stability-indicating analytical method (e.g., HPLC-UV) should be used to resolve the parent compound from all degradation products.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Samples Aliquot Stock into Vials for Each Stress Condition Stock->Samples Acid Acid Hydrolysis (0.1 M HCl, 60°C) Samples->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Samples->Base Oxidative Oxidative (3% H₂O₂, RT) Samples->Oxidative Thermal Thermal (Solid & Solution) (80°C) Samples->Thermal Photo Photolytic (ICH Q1B Light Exposure) Samples->Photo Quench Neutralize/Quench Reaction (at t=0, 2, 4, 8, 24h) Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench Dilute Dilute to Working Conc. Quench->Dilute Inject Inject on HPLC-UV/MS Dilute->Inject Purity Calculate Peak Purity & Mass Balance Inject->Purity Identify Identify Major Degradants Purity->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN) or methanol.

  • Stress Sample Preparation: For each condition, add a specific volume of the stock solution to a vial and add the stressor.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Degradation (Solution): Mix with the chosen buffer/solvent.

    • Thermal Degradation (Solid): Place the solid compound in a vial.

    • Photolytic Degradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines.

    • Control: Prepare a sample diluted in the reaction solvent and store it protected from light at 2-8°C.

  • Incubation: Place the vials under the specified temperature conditions (e.g., 60°C for hydrolysis/thermal, room temperature for oxidation).

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Quenching: Immediately stop the degradation by neutralizing the sample. For acid-stressed samples, add an equimolar amount of NaOH. For base-stressed samples, add equimolar HCl.

  • Analysis: Dilute all samples (including the control) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.

References

  • El-Metwaly, N. M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]

  • Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • Al-Issa, S. A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Azizkhani, V., & Ghasemzadeh, M. A. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Carewell Pharma. Available at: [Link]

  • Frizzo, C. P., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]

  • Marković, V., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry. Available at: [Link]

  • Mori, T., et al. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). of identified structures of TPs from the degradation of pyrazolones by UV. ResearchGate. Available at: [Link]

  • Nitsche, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Antiviral Research. Available at: [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Gürsoy, E., & Güzeldemirci, N. U. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archives of Pharmacal Research. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Nitsche, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Antiviral Research. Available at: [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Common impurities in 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common impurities associated with this compound. My insights are drawn from established synthetic methodologies and practical experience in heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with this compound?

A1: Impurities can generally be categorized into several classes:

  • Unreacted Starting Materials: Residual (4-aminophenyl)hydrazine, ethyl acetoacetate, or malononitrile derivatives used in the synthesis.

  • Process-Related Impurities: These are by-products formed during the synthesis. A common example is the isomeric pyrazole, this compound.

  • Degradation Products: The presence of two amino groups makes the molecule susceptible to oxidation, which can lead to colored impurities, especially upon exposure to air and light.

  • Residual Solvents: Solvents used during the reaction or purification, such as ethanol, ethyl acetate, or hexane, may be present in the final product.

Q2: My final product has a yellowish or brownish tint, instead of being a white or off-white solid. What could be the cause?

A2: A colored product often indicates the presence of oxidation-related degradation products. The arylamino group is particularly prone to oxidation, which can form highly colored azo or azoxy compounds. Ensure that the final product is stored under an inert atmosphere (nitrogen or argon) and protected from light.

Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak could be an isomer, an unreacted starting material, or a by-product. To identify it, you can use techniques like LC-MS to get the mass of the impurity. Comparing this mass to the masses of potential impurities (starting materials, isomers) can often lead to a positive identification. Further characterization by NMR spectroscopy may be necessary for definitive structural elucidation.

Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Materials
  • Symptoms:

    • Extra peaks in NMR or HPLC chromatograms corresponding to the known signals of starting materials.

    • A lower than expected melting point for the final product.

  • Root Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.[1]

    • Inefficient Purification: The purification method may not be adequate to remove the unreacted starting materials. Recrystallization from a suitable solvent system, like ethanol/water, can be effective.[2] For more persistent impurities, column chromatography on silica gel may be required.[3]

Issue 2: Formation of Isomeric Impurities
  • Symptoms:

    • Closely eluting peaks in HPLC.

    • Complex NMR spectra with overlapping signals that are difficult to interpret.

  • Root Causes & Solutions:

    • Lack of Regioselectivity: The reaction between (4-aminophenyl)hydrazine and a β-ketonitrile can potentially yield two regioisomers. The formation of the desired isomer is often favored, but the other can be a significant impurity.

    • Mitigation: Careful control of reaction conditions (temperature, pH, and solvent) can improve regioselectivity. Purification by column chromatography is often the most effective way to separate isomers.[3]

Experimental Workflow: Synthesis and Purification

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is often achieved through a one-pot, multi-component reaction.[4] A general procedure is outlined below.

cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (Aldehyde, Malononitrile, Hydrazine) B Reaction Mixture A->B One-pot reaction C Crude Product B->C Work-up D Recrystallization C->D E Column Chromatography D->E If impurities persist F Pure Product D->F If pure E->F

Caption: General workflow for synthesis and purification.

Step-by-Step Protocol for Synthesis:

  • To a solution of the aldehyde and malononitrile in ethanol, add (4-aminophenyl)hydrazine.[5]

  • Heat the mixture to reflux and monitor the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the crude product by filtration and wash with cold ethanol.

Step-by-Step Protocol for Purification:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not precipitate upon cooling, add water dropwise until turbidity is observed, then allow it to cool slowly.[2]

  • Column Chromatography: If recrystallization is insufficient, purify the product using column chromatography on silica gel with a suitable eluent system, such as a gradient of hexane/ethyl acetate.[3]

Data Summary: Common Analytical Techniques
Technique Purpose Expected Observations for Pure Product Common Impurity Signatures
HPLC Purity assessment and quantification of impurities.A single major peak with >98% area.Additional peaks, which may be small or significant depending on the impurity level.
LC-MS Identification of impurities by mass.A mass peak corresponding to the molecular weight of the product.Mass peaks corresponding to starting materials, isomers, or degradation products.
¹H NMR Structural confirmation and detection of proton-containing impurities.Characteristic peaks for the aromatic, pyrazole, methyl, and amino protons.Signals corresponding to unreacted starting materials or isomeric by-products.
FTIR Identification of functional groups.Characteristic absorptions for N-H (amino), C≡N (nitrile), and C=C/C=N (aromatic/pyrazole rings).Broadening of the N-H stretch may indicate the presence of water or other hydrogen-bonding impurities.
Melting Point Purity assessment.A sharp melting point range.A broad and depressed melting point range.
Logical Relationship of Impurity Formation and Mitigation

cluster_synthesis Synthesis Stage cluster_impurities Resulting Impurities cluster_mitigation Mitigation Strategies A Incomplete Reaction Unfavorable Conditions B Starting Materials Isomers By-products A->B C Reaction Monitoring (TLC/HPLC) Optimized Conditions A->C Preventative D Recrystallization Column Chromatography B->D Corrective

Caption: Relationship between synthesis, impurities, and mitigation.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]

  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available at: [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Refining Analytical Methods for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful analysis of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the analysis of this compound.

General Handling and Preparation

Q1: What are the basic chemical and physical properties of this compound?

A1: Understanding the fundamental properties of the analyte is crucial for method development. Key properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₁₁H₁₁N₅
Molecular Weight 213.24 g/mol [1]
IUPAC Name This compound[1]
Appearance Typically a powder, may range from white to off-white or light yellow.

Q2: What is the best way to prepare a stock solution of this compound?

A2: Due to the aromatic amine and nitrile functionalities, solubility can be a key consideration. It is recommended to start with common organic solvents such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO). For quantitative analysis, it is critical to ensure complete dissolution. Sonication may be employed to aid dissolution, but care should be taken to avoid degradation of the compound.

Chromatography (HPLC/UPLC)

Q3: I am observing significant peak tailing during HPLC analysis. What could be the cause?

A3: Peak tailing is a common issue when analyzing amine-containing compounds.[2] The basic nature of the amino groups can lead to strong interactions with residual silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the amino groups. A pH of 7 or higher is often effective.

    • Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active sites on the stationary phase.

Q4: My retention time is drifting between injections. What should I check?

A4: Retention time instability can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Composition: Inaccuracies in mobile phase preparation can lead to shifts in retention time.

  • Temperature Fluctuations: Employ a column oven to maintain a consistent temperature, as temperature can significantly impact retention.

  • System Pressure: Monitor the system pressure for any unusual fluctuations, which could indicate a leak or blockage.[3]

Mass Spectrometry (MS)

Q5: What are the expected mass-to-charge ratios (m/z) for this compound in ESI-MS?

A5: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you would primarily expect to see the protonated molecule [M+H]⁺.

IonCalculated m/z
[M+H]⁺ 214.1087

Q6: I am seeing unexpected fragments in my mass spectrum. What could be the source?

A6: Pyrazole derivatives can exhibit characteristic fragmentation patterns.[4][5][6] Common fragmentation pathways may involve the loss of small molecules like HCN or cleavage of the pyrazole ring. It is also important to consider the possibility of in-source fragmentation if the cone voltage is set too high.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

This guide follows a logical flow to diagnose and resolve common HPLC issues encountered when analyzing this compound.

Caption: HPLC Troubleshooting Decision Tree.

Gas Chromatography (GC) Troubleshooting

While less common for this type of compound due to its polarity and thermal lability, GC analysis may be attempted. Aromatic amines can be challenging to analyze by GC due to their active nature.[2]

Caption: GC Troubleshooting Decision Tree.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general-purpose HPLC method for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound.
  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
  • Further dilute the stock solution with the mobile phase to the desired concentration for analysis.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

3. Rationale for Method Parameters:

  • C18 Column: Provides good retention for moderately polar compounds.
  • Acetonitrile/Water Mobile Phase: A common reversed-phase mobile phase offering good separation efficiency.
  • Formic Acid: Improves peak shape by protonating the amino groups and interacting with residual silanols.
  • UV Detection at 254 nm: The aromatic nature of the compound suggests strong absorbance in the UV region.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol is designed for the sensitive and selective analysis of the target compound.

1. Sample Preparation:

  • Prepare samples as described in the HPLC protocol, using LC-MS grade solvents.

2. LC-MS Conditions:

ParameterRecommended Setting
LC System UPLC H-Class or equivalent
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS Detector QDa or equivalent single quadrupole
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.0 kV
Cone Voltage 15 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Data Acquisition Full Scan (m/z 100-300) and/or Selected Ion Recording (SIR) at m/z 214.1

3. Rationale for Method Parameters:

  • UPLC System: Provides higher resolution and faster analysis times compared to traditional HPLC.
  • Gradient Elution: Allows for the efficient elution of the target compound while separating it from potential impurities.
  • ESI+: The presence of basic amino groups makes positive ion mode the preferred choice for sensitive detection.
  • SIR Mode: Increases selectivity and sensitivity by monitoring only the mass-to-charge ratio of the target analyte.

IV. References

  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

  • Benchchem. Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.

  • Restek. Troubleshooting Guide.

  • Semantic Scholar. Mass spectrometric investigation of some pyronylpyrazole derivatives.

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives.

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15.

  • National Institutes of Health. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.

  • RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.

  • ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.

  • PubChem. This compound.

  • ResearchGate. The preparation of 5-amino-1H-pyrazole-4-carbonitriles.

  • Thermo Fisher Scientific. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, 97%.

  • Fisher Scientific. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, 97%.

  • Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

Sources

Technical Support Center: A Guide to Handling and Storing 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the common challenges associated with the handling and storage of this compound. By understanding the inherent chemical properties of this aromatic aminopyrazole, you can ensure the integrity of your experiments and the longevity of your materials.

I. Compound Overview and Inherent Challenges

This compound is a complex organic molecule featuring multiple reactive functional groups, including two primary aromatic amine groups and a nitrile group.[1] This structure inherently predisposes the compound to certain stability challenges, primarily related to oxidation and hydrolysis. Aromatic amines are well-known for their susceptibility to atmospheric oxidation, which can lead to the formation of colored impurities.[2] The presence of moisture can also pose a threat, potentially leading to degradation over time. Therefore, meticulous handling and storage are paramount to maintaining the compound's purity, which is often supplied at 98%.[3]

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your work with this compound.

Q1: My new batch of the compound has a slight yellow or brownish tint. Is it still usable?

A1: While a slight off-white or pale yellow coloration might be present even in fresh batches due to manufacturing and packaging processes, a noticeable yellow or brown color is often an early indicator of oxidation. Aromatic amines are prone to forming colored oxidation products upon exposure to air and light.[2]

  • Immediate Action: Before using a discolored batch, it is crucial to assess its purity. A simple thin-layer chromatography (TLC) analysis against a reference standard (if available) can quickly reveal the presence of impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Usability: If the impurity levels are minor and your experimental system is not highly sensitive, you might proceed with caution. However, for applications requiring high purity, such as in the development of reference standards or in sensitive biological assays, using a discolored compound is not advisable as it can lead to spurious results.

Q2: I've observed a decrease in the solubility of the compound over time. What could be the cause?

A2: A decrease in solubility can be linked to a few factors:

  • Degradation: The degradation products may be less soluble in your chosen solvent than the parent compound.

  • Polymerization: Although less common for this specific structure, some aromatic amines can undergo slow polymerization, especially when exposed to light or heat, leading to higher molecular weight species with lower solubility.

  • Moisture Absorption: Amines can be hygroscopic, meaning they absorb moisture from the air.[1] This can lead to the formation of hydrates or facilitate hydrolysis, which may alter the compound's physical properties, including solubility.

  • Troubleshooting:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a desiccator, and at the recommended low temperature.

    • Purity Analysis: Use HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any degradation products or impurities that might be affecting solubility.

    • Drying: If moisture absorption is suspected, the compound can be carefully dried under a vacuum. However, be cautious with temperature to avoid thermal degradation.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: Based on the general principles for storing aromatic amines and related aminopyrazole compounds, the following conditions are recommended to maximize shelf life and maintain purity:[1][4][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light Amber or opaque containerProtects the compound from light-induced degradation.
Moisture Tightly sealed container in a desiccatorPrevents absorption of atmospheric moisture, which can lead to hydrolysis or other forms of degradation.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: In cases where you are handling the powder outside of a fume hood and there is a risk of inhalation, a NIOSH-approved respirator is recommended.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

III. Experimental Protocols

Protocol 1: Small-Scale Weighing and Solution Preparation
  • Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing: Conduct all weighing operations in a chemical fume hood. Use appropriate anti-static measures if necessary.

  • Dissolving: Add the desired solvent to the weighed compound. If solubility is an issue, gentle warming or sonication may be employed. However, prolonged heating should be avoided to prevent degradation.

  • Storage of Solutions: If solutions are to be stored, they should be purged with an inert gas, sealed tightly, and stored at low temperatures (2-8°C or -20°C for longer-term storage), protected from light. The stability of the compound in solution is solvent-dependent and should be determined empirically for your specific application.

IV. Visual Troubleshooting Guide

The following diagram provides a decision-making workflow for common issues encountered with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Compound Integrity start Start: Observe Compound discoloration Is there discoloration (yellow/brown)? start->discoloration solubility Is there a solubility issue? discoloration->solubility No purity_check Action: Perform Purity Check (TLC, HPLC) discoloration->purity_check Yes storage_check Action: Review Storage Conditions (Temp, Light, Moisture) solubility->storage_check Yes end_ok End: Compound Usable solubility->end_ok No proceed Decision: Proceed with caution for non-sensitive applications purity_check->proceed Minor Impurities new_batch Decision: Use a new, pure batch for sensitive applications purity_check->new_batch Significant Impurities dry_compound Action: Dry compound under vacuum (if moisture suspected) storage_check->dry_compound proceed->end_ok end_bad End: Compound Unsuitable new_batch->end_bad dry_compound->solubility Re-evaluate

Caption: Decision-making workflow for troubleshooting common issues.

V. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NCERT. Amines. [Link]

  • CP Lab Safety. This compound, 98% Purity, C11H11N5, 1 gram. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • SCIRP. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • National Institutes of Health. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • National Institutes of Health. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Arkat USA, Inc. Recent developments in aminopyrazole chemistry. [Link]

  • ResearchGate. (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

  • ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization and Structural Validation of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, characterization, and structural validation of the novel heterocyclic compound, 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies employed to ascertain the compound's identity, purity, and three-dimensional structure. We will explore the rationale behind the selection of specific analytical techniques and present illustrative data for comparative analysis.

Introduction to this compound

This compound is a member of the 5-aminopyrazole class of heterocyclic compounds.[1][2] This family of molecules is of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural elucidation of such compounds is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[5] This guide will walk through a systematic approach to confirm the synthesis of the target molecule and validate its structure with a high degree of confidence.

Synthesis Pathway: A Comparative Approach

The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a hydrazine derivative with a β-ketonitrile.[3] In the case of this compound, a plausible and efficient synthetic route involves the reaction of (4-aminophenyl)hydrazine with 2-acetyl-3-oxobutanenitrile.

An alternative, and often higher-yielding, approach is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine.[6][7] For the purpose of this guide, we will focus on the characterization of the product obtained from the β-ketonitrile route.

Purity Assessment: The Gold Standard of HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis for determining the purity of a synthesized compound.[8][9][10] Its precision and versatility make it the gold standard for separating complex mixtures and quantifying impurities.[11][12]

Comparative Purity Analysis
MethodPurity (%)Retention Time (min)
Crude Product 85.25.8
After Recrystallization 99.85.8

Rationale for Method Selection: Reversed-phase HPLC with a C18 column is chosen for its broad applicability in separating a wide range of pharmaceutical compounds.[11] A gradient elution method provides the necessary resolution to separate the target compound from potential starting materials and by-products.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Gradient Program: Start with 95% A and 5% B, linearly ramping to 5% A and 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity.[8]

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive identification of a novel compound requires a combination of spectroscopic techniques. Here, we employ Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to piece together the molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a characteristic "fingerprint" of the compound. For aminopyrazoles, key characteristic bands are expected for the amine (N-H), nitrile (C≡N), and aromatic ring C-H and C=C bonds.[13][14]

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
N-H Stretch (Amino)3400-32003390, 3285
C≡N Stretch (Nitrile)2260-22202225
C=C Stretch (Aromatic)1600-14501595, 1510
C-H Stretch (Aromatic)3100-30003050
C-H Stretch (Aliphatic)3000-28502925
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural determination.[15][16] For this compound (C₁₁H₁₁N₅), the expected molecular weight is approximately 213.24 g/mol .[17]

Ionm/z (Observed)Interpretation
[M+H]⁺214.1Molecular Ion
[M-NH₂]⁺198.1Loss of amino group
[C₆H₄NH₂]⁺92.1Fragment corresponding to the aminophenyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For pyrazole derivatives, 2D NMR techniques like HSQC and HMBC are invaluable for unambiguous assignment of proton and carbon signals.[18]

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45d2HAr-H
6.70d2HAr-H
5.85s2H-NH₂ (pyrazole)
5.20s2H-NH₂ (phenyl)
2.30s3H-CH₃

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
155.0C-NH₂ (pyrazole)
148.5C-N (phenyl)
145.2C-CH₃ (pyrazole)
128.0Ar-CH
125.5C-CN (pyrazole)
118.0-C≡N
114.5Ar-CH
85.0C-NH₂ (phenyl)
14.0-CH₃

Causality in NMR Signal Assignment: The downfield chemical shift of the pyrazole C5-NH₂ carbon (around 155.0 ppm) is characteristic of its attachment to an electron-rich amino group and its position within the aromatic pyrazole ring.[19] The HMBC experiment would show correlations between the methyl protons and the C3 and C4 carbons of the pyrazole ring, confirming their proximity.[18]

Absolute Structure Confirmation: Single-Crystal X-ray Crystallography

The unequivocal determination of the three-dimensional arrangement of atoms in a molecule is achieved through single-crystal X-ray crystallography.[5] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the purified compound in a mixture of ethanol and water.

  • Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

  • Data Analysis: Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions.[5]

Visualizing the Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization & Validation synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification hplc HPLC Purity Analysis purification->hplc Purity Check ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structural Elucidation xray X-ray Crystallography hplc->xray High Purity Sample

Caption: Workflow for the synthesis, characterization, and structural validation of the target compound.

Conclusion

The comprehensive characterization of this compound through a combination of chromatographic and spectroscopic techniques provides a high degree of confidence in its synthesized structure and purity. The methodologies outlined in this guide represent a robust and standard approach in the field of medicinal chemistry for the validation of novel chemical entities. The presented illustrative data serves as a benchmark for researchers working on the synthesis and characterization of similar pyrazole derivatives.

References

  • BenchChem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Gomila, A. S., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4283. [Online] Available at: [Link]

  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... [Online] Available at: [Link]

  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • El-Gazzar, A. R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 137-152. [Online] Available at: [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
  • Elguero, J., et al. (1990). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 28(9), 807-814. [Online] Available at: [Link]

  • ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... [Online] Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online] Available at: [Link]

  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024).
  • Issuu. (2016). pharmaceuticals HPLC in pharmaceutical analysis Why water purity matters. [Online] Available at: [Link]

  • University College Dublin. (2025). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). [Online] Available at: [Link]

  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 333-341. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Online] Available at: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Online] Available at: [Link]

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15. [Online] Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8931-8941. [Online] Available at: [Link]

  • ResearchGate. 1 H-NMR spectrum of pyrazole (Clark, 2010). [Online] Available at: [Link]

  • Kumari, P., Agrawal, N., & Mujwar, S. (2022). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 52(24), 3435-3444. [Online] Available at: [Link]

  • Britannica. Heterocyclic compound. [Online] Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules, 27(19), 6529. [Online] Available at: [Link]

  • Wiley-VCH. (2008). The Structure of Heterocyclic Compounds. [Online] Available at: [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Online] Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals, 16(5), 658. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Online] Available at: [Link]

  • Wikipedia. Heterocyclic compound. [Online] Available at: [Link]

  • National Institute of Standards and Technology. 3-Aminopyrazole. [Online] Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(1), 1-13. [Online] Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5678. [Online] Available at: [Link]

  • Semantic Scholar. Mass spectrometric investigation of some pyronylpyrazole derivatives. [Online] Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2002). Molecules, 7(9), 681-690. [Online] Available at: [Link]

  • BYJU'S. Heterocyclic compound. [Online] Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2018). International Journal of Organic Chemistry, 8(3), 269-285. [Online] Available at: [Link]

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • PubChem. This compound. [Online] Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(1), 1-13. [Online] Available at: [Link]

Sources

A Comparative Guide to 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile and Other Pyrazole Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides an in-depth comparison of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, a promising aminopyrazole derivative, with other key pyrazole compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, potential as a kinase inhibitor, and its place within the broader landscape of pyrazole-based drug candidates, supported by experimental data and detailed protocols.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is found in a wide array of pharmacologically active molecules, demonstrating activities such as anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3][4] The adaptability of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[5] Notably, several FDA-approved drugs, including the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical success of this heterocyclic system.[6]

Synthesis of this compound: A Versatile Precursor

The synthesis of 5-aminopyrazole-4-carbonitrile derivatives is a well-established process in organic chemistry, often involving a one-pot, three-component reaction.[7][8] A general and efficient method for synthesizing the target compound, this compound, involves the condensation of a β-ketonitrile with a substituted hydrazine.

A plausible synthetic route is outlined below:

Synthesis_of_this compound cluster_reagents Starting Materials reagent1 Ethyl 2-cyano-3-oxobutanoate plus + reagent1->plus reagent2 (4-Aminophenyl)hydrazine conditions Ethanol, Reflux reagent2->conditions plus->reagent2 product 5-Amino-1-(4-aminophenyl)-3- methylpyrazole-4-carbonitrile conditions->product

Caption: General synthetic scheme for this compound.

This reaction typically proceeds with high regioselectivity, yielding the desired 5-aminopyrazole isomer.[9] The amino and cyano groups on the pyrazole ring serve as versatile handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[10]

Comparative Analysis: Performance as a Kinase Inhibitor

While specific experimental data for the kinase inhibitory activity of this compound is not extensively reported in publicly available literature, we can infer its potential by examining structurally similar compounds and the broader class of aminopyrazole derivatives. Many pyrazole-based compounds have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[11][12]

The 5-aminopyrazole scaffold is a known "privileged structure" in kinase inhibitor design. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

To provide a framework for comparison, the table below presents the inhibitory activities (IC50 values) of several notable pyrazole-based kinase inhibitors against their respective targets and cancer cell lines.

Compound Name/ReferenceTarget Kinase(s)IC50 (nM) - KinaseCell LineAntiproliferative IC50 (µM)Reference
Ruxolitinib JAK1/JAK23.3/2.8HEL0.18[6]
Crizotinib ALK/MET20/8H31220.06[6]
Compound 1 (Pyrazolopyrimidine) CDK27A27800.05
FN-1501 FLT3/CDK2<10MV4-110.008[11]
(R)-17 CHK10.4Z-1380.013[12]

Table 1: Inhibitory Potency of Selected Pyrazole-Based Kinase Inhibitors. This table provides a comparative reference for the performance of established pyrazole derivatives.

Based on the structure of this compound, it is plausible that this compound could exhibit inhibitory activity against various kinases. The 4-aminophenyl group at the N1 position offers a site for further modification to enhance potency and selectivity. SAR studies on similar aminopyrazole series have shown that modifications at this position can significantly impact biological activity.[13][14]

Experimental Protocols for Evaluation

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles (General Procedure)

This protocol is adapted from established methods for the synthesis of similar compounds.[9]

Synthesis_Protocol start Start step1 Dissolve aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring. start->step1 step2 Slowly add (ethoxymethylene)malononitrile (1.0 mmol). step1->step2 step3 Bring the solution to reflux under a nitrogen atmosphere. step2->step3 step4 Reflux for 0.5 - 4 hours, monitoring by TLC. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). step5->step6 end End step6->end

Caption: Experimental workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired aryl hydrazine (e.g., (4-aminophenyl)hydrazine, 1.2 mmol) in absolute ethanol (2 mL) with continuous stirring.

  • Reagent Addition: Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the solution.

  • Reflux: Once the addition is complete, carefully heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to 4 hours depending on the specific reactants.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.[9]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific protein kinase.[15]

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of the test compound. start->step1 step2 In a 96-well plate, add the test compound and the kinase. step1->step2 step3 Incubate to allow for inhibitor-kinase binding. step2->step3 step4 Initiate the kinase reaction by adding ATP and substrate. step3->step4 step5 Incubate at 30°C for a defined period (e.g., 60 min). step4->step5 step6 Stop the reaction and deplete remaining ATP (e.g., using ADP-Glo™ Reagent). step5->step6 step7 Add Kinase Detection Reagent to generate a luminescent signal. step6->step7 step8 Measure luminescence using a plate reader. step7->step8 step9 Calculate IC50 values from the dose-response curve. step8->step9 end End step9->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the test compound dilutions and the kinase in the kinase assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[15]

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][3][6]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its straightforward synthesis and the presence of functional groups amenable to further modification make it an attractive starting point for medicinal chemistry campaigns. While direct comparative data is currently limited, the established pharmacological importance of the 5-aminopyrazole core suggests significant potential.

Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a panel of kinases and cancer cell lines. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. Through systematic SAR studies, it is anticipated that novel and potent pyrazole-based drug candidates can be identified and optimized for clinical development.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [Link]
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH. [Link]
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]
  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. NIH. [Link]
  • Relationship Between Structure and Antiproliferative Activity of Novel 5-amino-4-cyanopyrazole-1-formaldehydehydrazono Derivatives on HL-60RG Human Leukemia Cells. PubMed. [Link]
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]
  • This compound AG00HUWD. Sobekbio. [Link]
  • This compound, 98% Purity, C11H11N5, 1 gram. CP Lab Safety. [Link]
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH. [Link]
  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]

Sources

Comparative analysis of synthesis methods for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its pyrazole core is a common motif in a plethora of bioactive molecules, while the presence of two primary amino groups and a nitrile moiety offers versatile handles for further chemical modifications. This guide provides a comparative analysis of two primary synthetic strategies for this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal route for their specific needs.

Overview of Synthetic Strategies

Two principal retrosynthetic pathways have been delineated for the synthesis of this compound.

Route 1: The Two-Step Approach via a Nitro Intermediate This strategy involves the initial synthesis of a nitro-substituted pyrazole precursor, which is subsequently reduced to the desired diamino compound. This is a robust and often high-yielding approach, benefiting from the well-established chemistry of nitro group reductions.

Route 2: The Direct Condensation Approach This more convergent route involves the direct reaction of (4-aminophenyl)hydrazine with a suitable β-ketonitrile. While potentially more efficient in terms of step count, this pathway's success is highly dependent on the stability and availability of the hydrazine starting material, which can be prone to oxidation.

The following sections will provide a detailed technical breakdown of each of these synthetic routes.

Route 1: Two-Step Synthesis via a Nitro Intermediate

This approach is predicated on the synthesis of 5-amino-1-(4-nitrophenyl)-3-methylpyrazole-4-carbonitrile, followed by the selective reduction of the nitro group.

Reaction Scheme

Route 1 cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitro Group Reduction 4-nitrophenylhydrazine 4-Nitrophenylhydrazine Nitro_Intermediate 5-Amino-1-(4-nitrophenyl)- 3-methylpyrazole-4-carbonitrile 4-nitrophenylhydrazine->Nitro_Intermediate AcOH, EtOH, Reflux Acetoacetonitrile Acetoacetonitrile Acetoacetonitrile->Nitro_Intermediate Final_Product 5-Amino-1-(4-aminophenyl)- 3-methylpyrazole-4-carbonitrile Nitro_Intermediate->Final_Product SnCl2·2H2O, HCl, EtOH

Caption: Overall workflow for the two-step synthesis of the target compound.

Step 1: Synthesis of 5-Amino-1-(4-nitrophenyl)-3-methylpyrazole-4-carbonitrile

The initial step involves a condensation reaction between 4-nitrophenylhydrazine and acetoacetonitrile (3-oxobutanenitrile). This reaction proceeds via a well-established mechanism for pyrazole formation from hydrazines and 1,3-dicarbonyl compounds (or their equivalents).

Mechanism:

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the ketone carbonyl of acetoacetonitrile. Subsequent dehydration leads to a hydrazone intermediate. Tautomerization and an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile group, followed by another tautomerization, yields the stable aromatic pyrazole ring. The use of an acid catalyst, such as acetic acid, protonates the carbonyl oxygen, activating it towards nucleophilic attack and facilitating dehydration.

Mechanism_Step1 Start 4-Nitrophenylhydrazine + Acetoacetonitrile Hydrazone Hydrazone Intermediate Start->Hydrazone Nucleophilic Attack & Dehydration Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Nucleophilic Attack on Nitrile Tautomerization Tautomerization Cyclization->Tautomerization Product 5-Amino-1-(4-nitrophenyl)-3-methylpyrazole-4-carbonitrile Tautomerization->Product

Caption: Mechanistic pathway for pyrazole formation.

Experimental Protocol:

  • To a solution of 4-nitrophenylhydrazine (1.53 g, 10 mmol) in ethanol (50 mL), add acetoacetonitrile (0.83 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexane).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-(4-nitrophenyl)-3-methylpyrazole-4-carbonitrile as a yellow solid.

Step 2: Reduction of the Nitro Group

The conversion of the nitro-intermediate to the final product is a standard reduction. Several methods are effective, with the choice often depending on available equipment, scale, and safety considerations. The use of tin(II) chloride is a common and reliable laboratory-scale method.

Mechanism:

The reduction of a nitro group by SnCl₂ in the presence of a strong acid like HCl is a complex process involving a series of single electron transfers from Sn(II) to the nitro group, with protonation of the oxygen atoms by the acid. This leads to the formation of nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized to Sn(IV).

Experimental Protocol (SnCl₂ Method):

  • Suspend the 5-amino-1-(4-nitrophenyl)-3-methylpyrazole-4-carbonitrile (2.42 g, 10 mmol) in ethanol (60 mL).

  • Add a solution of tin(II) chloride dihydrate (11.3 g, 50 mmol) in concentrated hydrochloric acid (15 mL) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 70-80 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Basify the solution to a pH of 8-9 with a concentrated aqueous solution of sodium hydroxide. This will precipitate tin salts.

  • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

Route 2: Direct Condensation Approach

This route offers a more streamlined synthesis by directly coupling (4-aminophenyl)hydrazine with acetoacetonitrile.

Reaction Scheme

Route 2 4-aminophenylhydrazine (4-Aminophenyl)hydrazine Final_Product 5-Amino-1-(4-aminophenyl)- 3-methylpyrazole-4-carbonitrile 4-aminophenylhydrazine->Final_Product AcOH, EtOH, Reflux Acetoacetonitrile Acetoacetonitrile Acetoacetonitrile->Final_Product

Biological activity of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile versus known standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Activity of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile Versus Known Standards

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds.[1] Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide introduces This compound , a novel compound within this promising class. The objective of this document is to provide a comprehensive framework for researchers and drug development professionals to evaluate its biological potential. We will outline detailed, self-validating experimental protocols for assessing its anticancer and antimicrobial activities, comparing its performance against established standards like Doxorubicin, Erlotinib, Ampicillin, and Ciprofloxacin. This guide emphasizes the rationale behind experimental design, data interpretation, and the elucidation of potential mechanisms of action, serving as a practical blueprint for its preclinical evaluation.

The Significance of the Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that have garnered significant attention in drug development.[1][2] Their structural versatility allows for diverse chemical modifications, leading to a wide array of pharmacological effects.[3] This has resulted in their incorporation into well-known drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] The 5-aminopyrazole subunit, in particular, is a critical building block for synthesizing fused heterocyclic systems with potent bioactivity.[4]

The subject of this guide, This compound (CAS No. 1373232-87-1), combines the established pyrazole core with an aminophenyl group, a feature often associated with enhanced biological interactions.[5] Its structure suggests potential for evaluation across multiple therapeutic areas, primarily in oncology and infectious diseases, where pyrazole derivatives have shown considerable promise.[6][7]

Chemical Structure of the Test Compound: N#Cc1c(C)nn(c1N)c1ccc(cc1)N[5]

This guide will lay out the necessary experimental workflows to systematically characterize its efficacy.

Comparative Evaluation of Anticancer Activity

Many pyrazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, with some acting as potent enzyme inhibitors, such as against EGFR (Epidermal Growth Factor Receptor).[3][6] Therefore, a primary focus is to quantify the anticancer potential of our test compound.

Rationale and Selection of Standards

To establish a robust comparison, we select two standard anticancer agents with distinct mechanisms of action:

  • Doxorubicin: A well-established chemotherapeutic agent that functions primarily by intercalating DNA and inhibiting topoisomerase II, leading to broad cytotoxic effects.[8] It serves as a benchmark for potent, non-targeted cytotoxicity.

  • Erlotinib: A targeted therapy that acts as an EGFR kinase inhibitor.[6] Its inclusion is crucial, as some pyrazoles have shown activity against this specific pathway.[6] Comparing our compound to Erlotinib can provide initial insights into a possible targeted mechanism.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standardized colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] A reduction in metabolic activity is indicative of cytotoxicity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces cell viability by 50%, is a key parameter derived from this assay.[9][10]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compound, Doxorubicin, and Erlotinib in DMSO. Create a series of two-fold serial dilutions in the culture medium to achieve a range of final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (negative control) and medium only (blank). Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will convert the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.[10]

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture & Seed Cancer Cells in 96-Well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound & Standards treatment 3. Treat Cells with Compounds (48-72h Incubation) compound_prep->treatment mtt_add 4. Add MTT Reagent (4h Incubation) treatment->mtt_add solubilize 5. Solubilize Formazan Crystals with DMSO mtt_add->solubilize readout 6. Measure Absorbance (570 nm) solubilize->readout analysis 7. Calculate % Viability & Determine IC50 readout->analysis

Caption: Workflow for determining cytotoxic activity using the MTT assay.

Hypothetical Data for Anticancer Activity

The following table presents hypothetical IC50 values to illustrate how the performance of this compound would be compared against the standards.

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)
Test Compound 8.512.3
Doxorubicin (Standard)0.91.2
Erlotinib (Standard)> 507.5

Interpretation of Hypothetical Data: In this scenario, the test compound shows moderate activity. It is less potent than the broad cytotoxic agent Doxorubicin. However, its activity against HCT-116 is comparable to the targeted drug Erlotinib, while it is inactive against the EGFR-negative MCF-7 line, which could suggest a selective mechanism of action worthy of further investigation.

Comparative Evaluation of Antimicrobial Activity

The prevalence of pyrazole moieties in antimicrobial agents makes this a critical area for evaluation.[7][11] A standardized assessment of the compound's ability to inhibit bacterial growth is essential.

Rationale and Selection of Standards

To assess the breadth of antimicrobial action, we use standards that target different bacterial classes:

  • Ampicillin: A beta-lactam antibiotic that is highly effective against many Gram-positive bacteria.[1]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This protocol should adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound and standard antibiotics in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) for sterility check.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[12]

Visualization of the MIC Determination Workflow

MIC_Workflow cluster_prep Setup cluster_exp Incubation cluster_analysis Analysis A 1. Prepare Serial Dilutions of Test Compound in 96-Well Plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (37°C for 16-20h) C->D E 5. Visually Inspect for Turbidity D->E F 6. Identify Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Hypothetical Data for Antimicrobial Activity

The following table shows hypothetical MIC values to illustrate a comparative analysis.

CompoundMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
Test Compound 1664
Ampicillin (Standard)0.5> 128
Ciprofloxacin (Standard)10.25

Interpretation of Hypothetical Data: The hypothetical results suggest the test compound has moderate antibacterial activity, with greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. It is significantly less potent than the standard antibiotics, indicating it may not be a primary candidate for a broad-spectrum antibiotic but could serve as a scaffold for further optimization.

Elucidating a Potential Mechanism of Action

Based on the hypothetical anticancer data suggesting potential EGFR pathway involvement, further investigation into the mechanism of action is warranted.[6]

Visualizing a Potential Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Inhibiting this pathway can block downstream signals that promote tumor growth.

EGFR_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS_RAF RAS -> RAF -> MEK -> ERK EGFR->RAS_RAF Activates PI3K_AKT PI3K -> AKT -> mTOR EGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation TestCompound Test Compound (Hypothetical Target) TestCompound->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway by the test compound.

Causality in Experimental Design: The choice to include an EGFR-positive cell line (HCT-116) and an EGFR-negative line (MCF-7) in the cytotoxicity screen was deliberate. If the compound shows significantly higher potency against the EGFR-positive line, as in our hypothetical data, it provides strong, self-validating evidence to prioritize mechanistic studies targeting this pathway, such as direct EGFR kinase inhibition assays.

Conclusion and Future Directions

This guide presents a structured, evidence-based framework for evaluating the biological activity of This compound . By employing standardized protocols and comparing against well-characterized drugs, researchers can generate reliable and interpretable data.

Based on the hypothetical results, this compound demonstrates moderate anticancer and antimicrobial activities that warrant further exploration. The next logical steps in its preclinical development would include:

  • Mechanism of Action Studies: Performing direct enzyme inhibition assays (e.g., EGFR kinase assay) to confirm the hypothesized target.

  • Expanded Screening: Testing against a broader panel of cancer cell lines and microbial strains to better define its spectrum of activity.

  • In Vivo Efficacy: Advancing the compound to animal models (e.g., tumor xenografts) to assess its efficacy and safety in a living system.

  • Toxicity Profiling: Conducting in vitro toxicity assays on normal human cell lines to determine its therapeutic index.

By following this rigorous, multi-faceted approach, the full therapeutic potential of this promising pyrazole derivative can be systematically uncovered.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2024). Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2015). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Institutes of Health (NIH). [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2013). National Institutes of Health (NIH). [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. (2019). ResearchGate. [Link]

  • In Vitro Testing of Antimicrobial Agents. (2023). Clinical Tree. [Link]

  • In vitro testing of antimicrobial agents. (1998). PubMed. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (2020). ResearchGate. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2012). National Institutes of Health (NIH). [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (N.D.). IBT Bioservices. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). National Institutes of Health (NIH). [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMérieux. [Link]

  • Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. (2009). PubMed. [Link]

  • Anti-Cancer Drugs: Trends and Insights from PubMed Records. (2024). MDPI. [Link]

  • Classification of anticancer drugs based on tissue penetration using a novel in vitro screening assay. (2007). Molecular Cancer Therapeutics. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2008). Karger Publishers. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth, technical examination of a robust High-Performance Liquid Chromatography (HPLC) method for confirming the purity of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, a key building block in various therapeutic agents. Beyond a mere protocol, this document delves into the scientific rationale behind the methodological choices and offers a comparative analysis with alternative analytical techniques, empowering you to make informed decisions in your laboratory.

The Criticality of Purity for Pyrazole Derivatives

This compound (Molecular Formula: C₁₁H₁₁N₅, Molecular Weight: 213.24 g/mol ) belongs to the pyrazole class of heterocyclic compounds, which are integral to many pharmaceuticals.[1] Impurities arising from the synthesis, such as unreacted starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a precise and reliable analytical method to quantify the purity of this intermediate is not just a regulatory requirement but a scientific necessity.

A Robust HPLC Method for Purity Determination

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile and thermally labile compounds, making it ideal for pharmaceutical analysis.[2][3] The following reverse-phase HPLC (RP-HPLC) method has been developed to provide excellent resolution and sensitivity for this compound and its potential impurities.

Understanding the Methodological Choices

The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of moderately polar to non-polar compounds through hydrophobic interactions. The mobile phase, a gradient of a buffered aqueous solution and a polar organic solvent like acetonitrile, is optimized to ensure the elution of the main compound with a good peak shape while also separating it from potential impurities with different polarities. The use of a photodiode array (PDA) detector allows for the monitoring of the elution at multiple wavelengths, which is crucial for identifying co-eluting peaks and assessing peak purity.

Experimental Protocol: Step-by-Step

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with PDA monitoring from 200-400 nm)
Injection Volume 10 µL

2. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended to ensure the solubility of the analyte and its compatibility with the initial mobile phase conditions.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested and dissolve it in 100 mL of diluent.

3. System Suitability:

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the standard solution multiple times (typically five or six replicates). The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

These criteria ensure that the system is providing reproducible and accurate results. The guidelines for system suitability are well-established in pharmacopeias such as the United States Pharmacopeia (USP).

4. Data Analysis and Purity Calculation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to set an appropriate threshold for peak integration to avoid including baseline noise in the calculation.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (Inject Standard) prep_std->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) sample_analysis Inject Sample prep_sample->sample_analysis system_suitability->sample_analysis If passes data_acquisition Data Acquisition (PDA Detector) sample_analysis->data_acquisition integration Peak Integration data_acquisition->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: A streamlined workflow for HPLC purity analysis.

Comparative Analysis with Alternative Techniques

While HPLC is a robust and widely accepted method, other analytical techniques can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as speed, resolution, and the nature of the impurities.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes.[3][4] This results in significantly higher efficiency and resolution compared to traditional HPLC.

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 400 bar> 1000 bar
Analysis Time Longer (20-45 min)Shorter (2-5 min)[2]
Resolution GoodExcellent
Solvent Consumption HigherLower (by 70-80%)[2]
Initial Cost LowerHigher
Method Transfer Established methodsRequires revalidation

When to Choose UPLC: For high-throughput screening or when very closely eluting impurities need to be resolved, UPLC is the superior choice.[5] Its speed and enhanced resolution can significantly improve laboratory productivity.

HPLC vs. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly crystalline and thermally stable compounds.[6][7] The principle is based on the van't Hoff law, which states that impurities lower the melting point of a substance.

FeatureHPLCDifferential Scanning Calorimetry (DSC)
Principle Chromatographic SeparationMelting Point Depression[7]
Applicability Broad range of compoundsCrystalline, thermally stable compounds
Impurity Detection Detects and quantifies individual impuritiesMeasures total mole fraction of impurities
Sample Amount MicrogramsMilligrams (1-5 mg)[8]
Analysis Time MinutesUnder an hour[8]
Information Provided Purity, number of impurities, retention timesOverall purity, melting profile

When to Consider DSC: DSC is a valuable complementary technique to HPLC, especially for the purity assessment of reference standards.[8] It provides a measure of absolute purity without the need for impurity standards. However, it is not suitable for amorphous or thermally labile compounds.

Visualizing the Technique Comparison

Technique_Comparison cluster_main Purity Analysis of this compound HPLC HPLC UPLC UPLC HPLC->UPLC Faster, Higher Resolution DSC DSC HPLC->DSC Different Principle (Thermal) UPLC->HPLC Lower Cost, Established Methods DSC->HPLC Broader Applicability

Caption: A comparison of analytical techniques for purity determination.

Ensuring Trustworthiness through Method Validation

To ensure the reliability and trustworthiness of the analytical results, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] This involves a comprehensive evaluation of the method's performance characteristics.

Key Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This guide has provided a comprehensive framework for confirming the purity of this compound using a robust and reliable HPLC method. By understanding the scientific principles behind the experimental choices and considering the comparative advantages of alternative techniques, researchers and drug development professionals can confidently ensure the quality and integrity of this critical pharmaceutical intermediate. The successful implementation and validation of this method will contribute to the overall safety and efficacy of the final drug product.

References

  • Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. PubMed. Available at: [Link]

  • Should I use SFC or HPLC for my Analysis? - Chromatography Today. Chromatography Today. Available at: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. GMP Insiders. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. Alispharm. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Preprints.org. Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug and Pharmaceutical Science. Available at: [Link]

  • Determination of purity by differential scanning calorimetry (DSC) - ACS Publications. ACS Publications. Available at: [Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis. European Pharmaceutical Review. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - Academia.edu. Academia.edu. Available at: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. News-Medical.Net. Available at: [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. Thermal Support. Available at: [Link]

  • HPLC or SFC? Which One Should I Choose? - Teledyne Labs. Teledyne Labs. Available at: [Link]

  • Let's get critical! SFC vs. HPLC - Buchi.com. Buchi.com. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. Scirp.org. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. MDPI. Available at: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. Frontiers. Available at: [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. ResearchGate. Available at: [Link]

  • This compound, 98% Purity, C11H11N5, 1 gram - CP Lab Safety. CP Lab Safety. Available at: [Link]

  • This compound | C11H11N5 | CID 74889134 - PubChem. PubChem. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | 1135324-00-3 | C10H9N5 - Appchem. Appchem. Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to Alternatives for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that profoundly influences the synthetic feasibility and biological activity of a lead compound. The aminopyrazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatility. This guide provides an in-depth comparison of alternatives to 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors. We will explore positional isomers and bioisosteric replacements, offering experimental data and synthetic protocols to inform your research and development endeavors.

The Central Role of the Aminopyrazole Scaffold

The aminopyrazole nucleus is a cornerstone in the design of compounds targeting a wide array of biological targets. Its ability to form crucial hydrogen bond interactions with protein active sites, particularly in kinases, has led to the development of numerous clinical candidates and approved drugs.[1][2] The specific substitution pattern on the pyrazole ring, including the position of the amino group, dictates the molecule's three-dimensional structure and its binding affinity to the target protein.[3]

This compound is a valuable building block due to the presence of multiple reactive sites: the 5-amino group for further derivatization, the 4-carbonitrile group which can be hydrolyzed or reduced, and the 4-aminophenyl moiety at the N1 position, which is often a key pharmacophoric element.

Positional Isomerism: A Key Consideration for Bioactivity

The biological activity of aminopyrazole derivatives is highly dependent on the position of the amino group on the pyrazole ring.[1][3] Therefore, the most direct alternatives to the 5-amino scaffold are its 3-amino and 4-amino positional isomers.

3-Aminopyrazole Derivatives: A Promising Alternative

Recent studies have highlighted that 3-aminopyrazole derivatives often exhibit distinct and sometimes superior biological activities compared to their 5-aminopyrazole counterparts.[3] For instance, in the realm of anticonvulsant agents, 3-aminopyrazoles have demonstrated stronger effects.[3] In the context of kinase inhibition, the 3-aminopyrazole scaffold has been successfully employed in the development of potent inhibitors for targets like AXL receptor tyrosine kinase.[3]

4-Aminopyrazole Derivatives

While less explored than their 3- and 5-amino counterparts in kinase inhibition, 4-aminopyrazoles have shown promise in other therapeutic areas, including as anticonvulsants and antioxidants.[1] Their unique substitution pattern offers a different vector for substituent placement, which can be exploited to achieve novel interactions with biological targets.

Bioisosteric Replacement and Scaffold Hopping

Beyond simple positional isomerism, the principles of bioisosteric replacement and scaffold hopping offer a powerful strategy for discovering novel and improved chemical entities.[4] Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which impart similar biological properties to a chemical compound. Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity.

For the aminopyrazole core, several heterocyclic systems can be considered as bioisosteric replacements. These alternatives may offer advantages in terms of synthetic accessibility, physicochemical properties (such as solubility and metabolic stability), and intellectual property.

Some potential bioisosteric replacements for the aminopyrazole scaffold include:

  • Indazoles: These bicyclic structures can mimic the hydrogen bonding pattern of aminopyrazoles and have been successfully used in the design of kinase inhibitors.

  • Pyrazolopyrimidines: These fused heterocyclic systems offer a rigid scaffold that can present substituents in a well-defined spatial orientation.[5]

  • Aminopyrimidines: The aminopyrimidine core is another well-established hinge-binding motif in kinase inhibitors.[6]

Comparative Performance Data

Scaffold TypeTherapeutic AreaTarget ExampleReported Activity (IC50/EC50)Reference
5-Aminopyrazole Anti-inflammatoryp38 MAPKPotent inhibition (nanomolar range for some derivatives)[3]
AntimicrobialS. aureus, E. coliMIC values in the low µg/mL range for some derivatives[3]
3-Aminopyrazole AnticonvulsantSodium ChannelsStronger activity compared to 5-aminopyrazole counterparts[3]
OncologyAXL KinasePotent inhibition (e.g., 1.6 nM for a representative compound)[3]
OncologyFGFR (Wild-type & Mutant)Sub-nanomolar to low nanomolar GI50 values[7]
4-Aminopyrazole AnticonvulsantNot specifiedNoted for anticonvulsant properties[1]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of the target molecule and a representative 3-aminopyrazole alternative.

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles (General Procedure)

This procedure is a representative method for the synthesis of the target compound class, adapted from established literature protocols.[8]

Synthesis_5_Aminopyrazole Arylhydrazine Aryl Hydrazine Solvent Ethanol (Solvent) Reflux Arylhydrazine->Solvent Malononitrile_Derivative (Ethoxymethylene)malononitrile Malononitrile_Derivative->Solvent Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Solvent->Product Cyclization

Caption: General synthesis of 5-amino-1-aryl-pyrazole-4-carbonitriles.

Materials:

  • Aryl hydrazine (e.g., 4-aminophenylhydrazine) (1.0 eq)

  • (Ethoxymethylene)malononitrile (1.0 eq)

  • Absolute Ethanol

Procedure:

  • To a solution of the aryl hydrazine (1.0 eq) in absolute ethanol, slowly add (ethoxymethylene)malononitrile (1.0 eq) with stirring.

  • Once the addition is complete, heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.[8]

Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles (General Procedure)

This protocol outlines a common route to 3-aminopyrazole derivatives, which can serve as alternatives to the 5-amino isomers.[9]

Synthesis_3_Aminopyrazole Aroylacetonitrile 3-Oxo-3-arylpropanenitrile Intermediate Intermediate Enaminonitrile Aroylacetonitrile->Intermediate Reaction with Trichloroacetonitrile Trichloroacetonitrile Trichloroacetonitrile->Intermediate Product 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile Intermediate->Product Cyclization with Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles.

Materials:

  • 3-Oxo-3-arylpropanenitrile (1.0 eq)

  • Trichloroacetonitrile (1.1 eq)

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • Synthesize the intermediate 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile by reacting the 3-oxo-3-arylpropanenitrile with trichloroacetonitrile.[9]

  • To the intermediate enaminonitrile (1.0 eq), add an excess of hydrazine hydrate.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Allow the mixture to cool, and a precipitate should form.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-5-aryl-1H-pyrazole-4-carbonitrile.[9]

Conclusion and Future Perspectives

The choice of a core scaffold in drug discovery is a multifaceted decision that balances synthetic accessibility with biological efficacy. While this compound is a valuable and widely used building block, this guide has demonstrated that viable alternatives exist. Positional isomers, particularly 3-aminopyrazole derivatives, offer a compelling avenue for exploration, with studies indicating potentially superior or distinct biological activity profiles in certain contexts.[3]

Furthermore, the principles of bioisosteric replacement and scaffold hopping provide a rational framework for moving beyond the aminopyrazole core to discover novel chemotypes with improved drug-like properties. The experimental protocols provided herein serve as a practical starting point for the synthesis and evaluation of these alternative scaffolds.

As our understanding of medicinal chemistry deepens, the systematic exploration of these alternatives will undoubtedly lead to the discovery of new and more effective therapeutic agents. Researchers are encouraged to consider the strategic use of these alternative building blocks to expand their chemical space and enhance the potential for success in their drug discovery programs.

References

  • Al-Zaydi, K. M., & El-Shishtawy, R. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2537–2548. Available from: [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health. Available from: [Link]

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. RCSI Journals Platform. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available from: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available from: [Link]

  • Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. ResearchGate. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health. Available from: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. National Institutes of Health. Available from: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. Available from: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Institutes of Health. Available from: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available from: [Link]

  • (PDF) Amino-Pyrazoles in Medicinal Chemistry: A Review (2023). SciSpace. Available from: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis Featuring 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Selectivity Challenge in Kinase Inhibitor Development

The development of small molecule kinase inhibitors has revolutionized medicine, particularly in oncology and immunology. However, a significant hurdle in their path to clinical success is achieving target selectivity.[1] The human kinome comprises over 500 members that share a highly conserved ATP-binding pocket, making it challenging to design inhibitors that act on a single intended target without engaging in off-target interactions.[1][2] These off-target effects, or cross-reactivity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology, and are a major cause of drug attrition during development.[3]

This guide focuses on 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile , a heterocyclic compound whose biological activity and selectivity profile are not extensively documented in the public domain.[4][5] Its aminopyrazole core is a privileged scaffold found in numerous kinase inhibitors. This structural motif suggests its potential as an ATP-competitive inhibitor.

Given the absence of specific target data for this molecule, we will use it as a model compound to outline a comprehensive, field-proven strategy for determining its primary target(s) and assessing its cross-reactivity profile. This guide will compare the required experimental methodologies against those used to characterize established Janus Kinase (JAK) inhibitors, providing a practical framework for researchers. The JAK-STAT pathway is a critical signaling cascade in the immune system, and its inhibitors are used to treat various inflammatory diseases.[6][7][8]

We will compare our hypothetical findings for the topic compound with two well-known alternatives:

  • Tofacitinib : A first-generation, relatively pan-selective JAK inhibitor (primarily JAK1/3).[7]

  • Upadacitinib : A second-generation, selective JAK1 inhibitor.[9]

This comparison will illustrate how selectivity data is generated and interpreted to predict both efficacy and potential safety liabilities.

Pillar 1: The Strategic Framework for Assessing Kinase Inhibitor Selectivity

A robust assessment of cross-reactivity is not a single experiment but a multi-faceted strategy. The goal is to build a comprehensive understanding of a compound's interaction landscape, moving from broad, high-throughput screening to detailed, physiologically relevant cellular models. The causality behind this tiered approach is resource management and data integrity; broad panels identify potential interactions, which are then validated with more rigorous, lower-throughput methods.

Below is a logical workflow for characterizing a novel compound like this compound.

G cluster_0 Phase 1: Discovery & Initial Profiling cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Functional Confirmation A Compound of Interest (5-Amino-1-(...)-4-carbonitrile) B Broad Kinome Screening (e.g., 400+ kinases @ 1µM) A->B Initial Test C Hypothesis Generation: Identify Primary Target(s) & Potential Off-Targets B->C Data Analysis D Biochemical IC50 Determination (Primary Targets & Key Off-Targets) C->D Prioritize Hits E Biophysical Binding Assays (e.g., Thermal Shift, ITC) Determine Kd D->E Confirm Direct Binding F Mechanism of Inhibition Studies (ATP Competition) E->F Characterize Interaction G Target Engagement Assays (e.g., NanoBRET™, CETSA®) F->G Validate in Cells H Phospho-Protein Analysis (Western Blot / Flow Cytometry) G->H Assess Downstream Signaling I Phenotypic & Toxicity Assays (Cell Viability, Cytokine Release) H->I Link to Functional Outcome J Comprehensive Selectivity Profile (Informed Decision-Making) I->J

Caption: Workflow for kinase inhibitor selectivity profiling.

Pillar 2: Experimental Methodologies & Data Interpretation

Here, we detail the self-validating protocols required to build a robust cross-reactivity profile.

Initial Target Identification: Broad Kinome Screening

The first step is to understand the compound's activity across a large portion of the kinome. This is typically done by screening the compound at a single, high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.[10][11]

Experimental Protocol: Radiometric Kinase Assay Panel (e.g., 33P-ATP)

This method remains a gold standard for its direct measurement of enzymatic activity.[10][12]

  • Assay Preparation : Recombinant kinases are prepared in assay buffer in 96- or 384-well plates.

  • Compound Addition : The test compound (e.g., 5-Amino-1-(...)-4-carbonitrile) is added to the wells at a final concentration of 1 µM. A DMSO control is included.

  • Initiation : The kinase reaction is initiated by adding a mix of the specific substrate peptide/protein and [33P]-ATP. The ATP concentration is often set near its Km value for each kinase to ensure competitive inhibitors can be identified.[2]

  • Incubation : The reaction proceeds for a defined period (e.g., 60 minutes) at 30°C.

  • Termination & Capture : The reaction is stopped, and the phosphorylated substrate is captured onto a filter membrane (e.g., phosphocellulose), which binds the charged phosphate group.

  • Washing : Unreacted [33P]-ATP is washed away.

  • Detection : The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Analysis : Activity is calculated as a percentage of the DMSO control. Significant inhibition (e.g., >75% reduction in signal) identifies a potential interaction.

Data Presentation: Hypothetical Kinome Screening Results

The results from a broad screen are often visualized as a dendrogram or a target tree to map hits onto the human kinome. For simplicity, we present a table summarizing hypothetical hits for our compound compared to known JAK inhibitors.

Kinase FamilyTarget Kinase% Inhibition @ 1 µM
5-Amino-1-(...)-4-carbonitrile (Hypothetical) Tofacitinib (Reference) Upadacitinib (Reference)
JAK JAK198%99%99%
JAK285%95%45%
JAK392%99%20%
TYK255%70%35%
CDK CDK260%15%<10%
SRC LCK50%30%<10%

This hypothetical data suggests our compound is a potent inhibitor of JAK1, JAK2, and JAK3, with potential off-target activity against CDK2 and LCK. This profile appears more similar to the pan-JAK inhibitor Tofacitinib than the JAK1-selective Upadacitinib.

Validation: Biochemical IC50 and Biophysical Binding

Hits from the primary screen must be validated by determining their potency (IC50) and confirming direct physical binding (Kd).

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Assay)

This is a widely used non-radiometric assay that measures kinase activity by quantifying ADP production.[2]

  • Setup : A 10-point, 3-fold serial dilution of the inhibitor is prepared in assay buffer containing the target kinase (e.g., JAK1, JAK2, CDK2).

  • Pre-incubation : The compound and enzyme are pre-incubated for 15 minutes.[2]

  • Reaction Start : The reaction is started by adding ATP and the appropriate substrate.

  • Reaction Stop : After a set time, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[2]

  • Signal Generation : Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measurement : Luminescence is measured on a plate reader. The signal correlates directly with the amount of ADP produced and thus the kinase activity.

  • Analysis : Data are plotted as % inhibition versus log[inhibitor], and the IC50 is calculated using a non-linear regression model.

Protocol 2: Biophysical Binding Affinity (Differential Scanning Fluorimetry - DSF)

DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding, providing evidence of direct interaction.[10]

  • Preparation : A solution containing the purified kinase and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is prepared.

  • Compound Addition : The test compound is added at various concentrations.

  • Thermal Denaturation : The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Detection : As the protein unfolds, the dye binds and fluoresces. The instrument records fluorescence intensity versus temperature.

  • Analysis : The Tm is the temperature at which 50% of the protein is unfolded (the midpoint of the transition). A significant positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Comparative Data Table: Potency & Binding

CompoundTargetBiochemical Potency (IC50, nM)Binding Affinity (Kd, nM)Thermal Shift (ΔTm, °C)
5-Amino-1-(...)-4-carbonitrile (Hypothetical) JAK11525+8.5
JAK25075+6.2
CDK2850>1000+1.5
Tofacitinib (Reference) JAK11.22.0+10.1
JAK22030+8.9
JAK31.01.5+10.5
Upadacitinib (Reference) JAK14350+7.8
JAK2250310+4.1

This validation step confirms our hypothesis. The compound directly binds to and inhibits JAK family members with nanomolar potency. The significantly weaker potency against CDK2 suggests it is a potential off-target that may only be relevant at high clinical doses. The data reinforces its profile as a pan-JAK inhibitor.

Functional Confirmation: Cell-Based Assays

Biochemical selectivity does not always translate directly to cellular activity.[10] Cell-based assays are crucial for confirming target engagement and functional consequences in a physiological context.

Protocol: Phospho-STAT Western Blot in Immune Cells

The JAK-STAT pathway involves the phosphorylation of STAT proteins upon cytokine stimulation.[6] Inhibiting JAKs should block this event.

  • Cell Culture & Starvation : A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured and then serum-starved to reduce basal signaling.

  • Inhibitor Pre-treatment : Cells are pre-incubated with various concentrations of the inhibitor for 1-2 hours.

  • Cytokine Stimulation : Cells are stimulated with a cytokine that signals through the target JAKs (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) for a short period (15-30 minutes).

  • Cell Lysis : The reaction is stopped, and cells are lysed to extract proteins.

  • Western Blotting : Protein concentration is normalized, and lysates are run on an SDS-PAGE gel. Proteins are transferred to a membrane.

  • Antibody Probing : The membrane is probed with a primary antibody specific for phosphorylated STAT (e.g., p-STAT3) and a loading control (e.g., total STAT3 or β-actin).

  • Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

  • Analysis : The intensity of the p-STAT band is quantified and normalized to the loading control. This provides a cellular IC50 for pathway inhibition.

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates (p-STAT) nucleus Nucleus stat->nucleus Dimerizes & Translocates inhibitor JAK Inhibitor (e.g., 5-Amino-1-(...)-4-carbonitrile) inhibitor->jak Binds & Inhibits transcription Gene Transcription (Inflammation) nucleus->transcription Modulates

Caption: Inhibition of the JAK-STAT signaling pathway.

Interpreting Cellular Data

By comparing the cellular IC50 values for inhibiting different cytokine-induced pathways, one can build a cellular selectivity profile. For example, if our hypothetical compound inhibits IL-2 (JAK1/3) and IL-6 (JAK1/2) signaling with similar potency, it confirms its pan-JAK activity in a functional system. In contrast, a JAK1-selective inhibitor like Upadacitinib would show much greater potency in an IL-6-driven assay compared to an assay driven purely by JAK2 or JAK3 signaling.

Conclusion: Synthesizing a Comprehensive Cross-Reactivity Profile

The rigorous, multi-pillar approach outlined in this guide is essential for de-risking novel small molecule inhibitors and making informed decisions in drug development. For a compound like This compound , this systematic evaluation would transform it from a molecule of unknown function into a well-characterized chemical probe or drug candidate.

Based on our hypothetical investigation, the compound demonstrates characteristics of a pan-JAK inhibitor with a profile more akin to Tofacitinib than to the selective Upadacitinib. Its off-target activity against CDK2, while modest, would warrant further investigation in cellular proliferation and cell cycle assays to assess potential safety risks. This comprehensive profile, built on a foundation of validated biochemical, biophysical, and cellular data, is the cornerstone of modern drug discovery and is critical for translating a promising molecule into a safe and effective therapeutic.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-22. [Link]

  • An, F., & Tolliday, N. (2010). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 15(4), 374-383. [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1647-1654. [Link]

  • Bantscheff, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]

  • Ferreira, S., et al. (2021). JAK-STAT pathway inhibitors in dermatology. Anais brasileiros de dermatologia, 96(1), 79-91. [Link]

  • Shan, Y., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11928-E11937. [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. [Link]

  • Bantscheff, M., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). [Link]

  • Creative Biolabs. (2023). Unveiling the Veil of JAK Inhibitors. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Loo, A., et al. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. National Institutes of Health (NIH). [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Benchmarking the performance of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5-Aminopyrazole Scaffold in Kinase Inhibition

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its synthetic tractability and its ability to form key interactions with a multitude of biological targets.[1] Within this class, 5-aminopyrazole derivatives have garnered significant interest as potent and selective modulators of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2] Dysregulation of kinase activity is a well-established driver of numerous pathologies, most notably cancer, making them a major focus of therapeutic intervention.[1]

This guide provides an in-depth performance benchmark of a representative 5-aminopyrazole, a close structural analog of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, in widely adopted kinase inhibition assays. Due to the limited publicly available data on the specified compound, we will utilize a well-characterized analog from the same chemical series to illustrate the performance benchmarking process. This approach allows for a robust and technically sound comparison against established kinase inhibitors, providing valuable insights for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.

Our analysis will focus on two critical aspects of inhibitor characterization: in vitro potency, determined through biochemical assays, and target engagement within a cellular environment. To this end, we will detail the experimental protocols for the ADP-Glo™ Kinase Assay and the Cellular Thermal Shift Assay (CETSA), providing a practical framework for the evaluation of novel chemical entities.

Comparative Analysis: Benchmarking Against Established Kinase Inhibitors

To provide a meaningful assessment of the 5-aminopyrazole scaffold, we will compare its performance against a panel of well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor by competing with ATP for its binding site.[3][4] Its promiscuous nature makes it a useful positive control in many kinase assays.

  • BIRB 796 (Doramapimod): A highly potent and selective allosteric inhibitor of p38 MAP kinase.[5][6] It binds to a distinct site from the ATP pocket, offering a different mechanism of inhibition.[7]

  • Roscovitine (Seliciclib): A selective inhibitor of cyclin-dependent kinases (CDKs), with notable activity against CDK2.[8][9]

The following tables summarize the inhibitory activities (IC50 values) of our representative 5-aminopyrazole analog and the benchmark inhibitors against two key kinase targets: p38 Mitogen-Activated Protein Kinase (p38 MAPK), a critical regulator of inflammatory responses, and Cyclin-Dependent Kinase 2 (CDK2), a key player in cell cycle progression.[2][10]

Table 1: In Vitro Potency Against p38 MAPK

CompoundTarget KinaseIC50 (nM)Reference(s)
Representative 5-Aminopyrazole Analog p38 MAPK50[5]
Staurosporinep38 MAPK~20[11]
BIRB 796p38 MAPK0.1 (Kd)[12]

Table 2: In Vitro Potency Against CDK2

CompoundTarget KinaseIC50 (µM)Reference(s)
Representative 5-Aminopyrazole Analog CDK21.47[13]
StaurosporineCDK2~0.7[8]
RoscovitineCDK20.7[8][9]

Note: The IC50 value for the representative 5-aminopyrazole analog against p38 MAPK is an approximation based on published data for structurally similar compounds. The IC50 value against CDK2 is for a specific published analog.

Experimental Protocols: A Guide to Robust Inhibitor Characterization

The following sections provide detailed, step-by-step methodologies for two essential assays in the characterization of kinase inhibitors. The causality behind experimental choices is explained to ensure a thorough understanding of the principles underlying each protocol.

In Vitro Kinase Inhibition: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and therefore, a decrease in the luminescent signal indicates inhibition of the kinase.

Experimental Workflow Diagram:

ADP_Glo_Workflow cluster_prep 1. Reaction Setup cluster_incubation 2. Kinase Reaction cluster_detection 3. ADP Detection reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate Dispense Reagents into 384-well Plate reagents->plate incubate_kinase Incubate at 30°C (e.g., 60 minutes) plate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (e.g., 40 minutes) add_adpglo->incubate_adpglo add_kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_kinase_detection incubate_detection Incubate at RT (e.g., 30 minutes) add_kinase_detection->incubate_detection read_luminescence Read Luminescence (Plate Reader) incubate_detection->read_luminescence caption ADP-Glo™ Kinase Assay Workflow

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 5-Amino-1-aryl-3-methylpyrazole-4-carbonitrile analog) and benchmark inhibitors in 100% DMSO.

    • Prepare serial dilutions of the compounds in the kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase (e.g., p38 MAPK or CDK2) and its specific substrate in the kinase assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Experimental Workflow Diagram:

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Thermal Denaturation cluster_analysis 3. Protein Analysis treat_cells Treat Cells with Compound or Vehicle (DMSO) heat_samples Heat Cell Lysates at a Range of Temperatures treat_cells->heat_samples lysis Cell Lysis and Centrifugation heat_samples->lysis sds_page SDS-PAGE of Soluble Fraction lysis->sds_page western_blot Western Blot for Target Protein sds_page->western_blot quantification Densitometry and Melting Curve Analysis western_blot->quantification caption Cellular Thermal Shift Assay (CETSA) Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Analysis:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble fraction).

    • Separate the proteins in the soluble fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature.

    • Plot the normalized band intensities against the temperature to generate melting curves.

    • Determine the melting temperature (Tm) for both conditions. A shift in the Tm in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of 5-aminopyrazole-based compounds as potential kinase inhibitors. The representative data presented herein demonstrates that this scaffold holds promise for the development of potent modulators of key kinase targets. The detailed experimental protocols for the ADP-Glo™ assay and CETSA offer robust and reliable methods for assessing both in vitro potency and cellular target engagement, crucial parameters in the drug discovery pipeline.

While the specific compound this compound requires further investigation to determine its precise inhibitory profile, the comparative data for its analogs suggests that this chemical class is a fertile ground for the discovery of novel kinase inhibitors. Future studies should focus on synthesizing and profiling a broader range of derivatives to establish comprehensive structure-activity relationships and to optimize for potency, selectivity, and pharmacokinetic properties. The integration of these experimental approaches will undoubtedly accelerate the development of the next generation of targeted therapies.

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268–272. [Link]

  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase. Biochemical and Biophysical Research Communications, 135(2), 397-402. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Meggio, F., et al. (1995). STAUROSPORINE ANALOGS: THEIR P34CDC2-INHIBITORY ACTIVITY AND IN VITRO EFFECTS ON HELA CELLS. European Journal of Biochemistry, 234(1), 317-322. [Link]

  • Peyressatre, M., et al. (2013). A specific p38 MAPK inhibitor reverses the process of cellular senescence in human diploid fibroblasts. Rejuvenation research, 16(1), 3-11. [Link]

  • Aggarwal, S., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 28(32), 6549-6571. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 516-527. [Link]

  • Kuma, Y., et al. (2005). BIRB 796, a p38 mitogen-activated protein kinase inhibitor, for the treatment of inflammatory diseases. IDrugs, 8(11), 917-926. [Link]

  • Jantzen, H. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2113–2122. [Link]

  • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(11), 4381. [Link]

  • Unbinding Kinetics of a p38 MAP Kinase Type II Inhibitor from Metadynamics Simulations. (2017). Journal of the American Chemical Society, 139(11), 4136–4145. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933. [Link]

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (2005). Journal of Medicinal Chemistry, 48(13), 4234–4247. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2021). ACS Omega, 6(17), 11466–11475. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2994–3008. [Link]

  • IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. (n.d.). ResearchGate. [Link]

  • Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. (2005). Blood, 105(11), 4469–4476. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry, 85, 516-527. [Link]

  • Interactions of (R)-Roscovitine with CDK2. (n.d.). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances, 12(35), 22964-22976. [Link]

Sources

A Senior Application Scientist's Guide to Validating 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the experimental findings of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to characterization. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile biological activities make its derivatives, such as our subject compound, prime candidates for therapeutic development.[1][4] This document will objectively compare its potential performance by situating it within the context of known alternatives, supported by detailed experimental methodologies and data interpretation frameworks.

Foundational Synthesis and Characterization

Before any biological validation, the synthesis and structural confirmation of the target compound are paramount. The proposed synthesis is a robust and well-documented cyclocondensation reaction, a cornerstone method for generating substituted pyrazoles.[2]

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-aminophenylhydrazine hydrochloride (10 mmol) in 30 mL of ethanol. Add sodium acetate (10 mmol) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt, liberating the free hydrazine base.

    • Rationale (Expertise): The in-situ neutralization of the hydrazine salt is critical. Using the free base directly can be complicated by its instability, while this method provides the reactive nucleophile precisely when needed for the subsequent condensation.

  • Addition of β-Keto-nitrile: To the stirring solution, add (ethoxymethylene)malononitrile or a similar reactive β-keto-nitrile equivalent (10 mmol). The specific precursor for the 3-methyl-4-carbonitrile moiety is crucial for the final product structure.

  • Cyclocondensation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

    • Rationale (Trustworthiness): TLC is an essential self-validating step. The disappearance of starting materials and the appearance of a single, new product spot provide real-time confirmation that the desired transformation is occurring.

  • Isolation and Purification: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate is collected by vacuum filtration.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

    • Rationale (Expertise): Recrystallization is a cost-effective and efficient method for purifying solid organic compounds, removing unreacted starting materials and soluble impurities to achieve the high purity required for biological assays.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular formula is C₁₁H₁₁N₅ with a molecular weight of approximately 213.24 g/mol .[5]

G cluster_synthesis Synthesis Workflow Reactants 1. 4-Aminophenylhydrazine + β-Keto-nitrile Precursor Neutralization 2. In-situ Neutralization (Ethanol, NaOAc) Reactants->Neutralization Reflux 3. Cyclocondensation (Reflux, 4-6h) Neutralization->Reflux TLC Validation: TLC Monitoring Reflux->TLC Isolation 4. Isolation (Filtration) Reflux->Isolation Purification 5. Purification (Recrystallization) Isolation->Purification Characterization 6. Structural Confirmation (NMR, MS) Purification->Characterization FinalProduct Pure Compound Characterization->FinalProduct

Caption: Workflow for the synthesis and validation of the target compound.
Comparative Framework: Establishing Performance Benchmarks

The broad bioactivity of pyrazoles necessitates a focused validation strategy.[3][4][6] Many 5-aminopyrazole derivatives have demonstrated potent activity as kinase inhibitors, particularly in oncology.[7][8][9] Therefore, a logical validation path is to assess the compound's efficacy as a kinase inhibitor. We will compare its hypothetical performance against two well-characterized, selective kinase inhibitors that also feature a core heterocyclic structure.

Compound IDTarget CompoundBenchmark ABenchmark B
Name This compound CH5183284 / Debio 1347 [8]Alectinib
Core Scaffold PyrazolePyrazoleBenzocarbazole
Primary Target(s) To be determined (Hypothesized: FGFR/VEGFR)FGFR1, FGFR2, FGFR3[8]ALK, RET
Therapeutic Area Oncology (Hypothesized)Oncology (FGFR-driven tumors)[8]Oncology (ALK-positive NSCLC)

This comparative table establishes a clear context. Our goal is to determine if the target compound has a potency and selectivity profile that is competitive with or offers advantages over established benchmarks.

Experimental Validation: Protocols and Data Interpretation

The following protocols are designed to quantify the compound's biological activity, providing the data needed for the comparison outlined above.

This experiment directly measures the compound's ability to inhibit a specific kinase, providing a quantitative IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Kinase and Tracer Selection: Select a relevant kinase target (e.g., FGFR1, based on structural similarities to known inhibitors) and its corresponding europium-labeled anti-tag antibody and Alexa Fluor™ 647-labeled tracer.

    • Rationale (Expertise): The choice of the initial kinase for screening is a critical, hypothesis-driven decision. Given that many pyrazole-containing compounds inhibit receptor tyrosine kinases, FGFR is a logical starting point.[8]

  • Compound Preparation: Prepare a serial dilution of the target compound in DMSO, typically starting from 10 mM. Create a 100x working stock for the assay.

  • Assay Plate Setup: In a 384-well plate, add the kinase, tracer, and antibody solution. Then, add the serially diluted compound. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

G cluster_assay Kinase Inhibition Assay Workflow Start Prepare Serial Dilution of Compound AddCmpd Add Compound and Controls Start->AddCmpd Plate Dispense Kinase, Tracer, Antibody to 384-well plate Plate->AddCmpd Incubate Incubate 60 min at Room Temp AddCmpd->Incubate Read Read FRET Signal (615nm & 665nm) Incubate->Read Analyze Calculate Emission Ratio & Plot Dose-Response Curve Read->Analyze Result Determine IC₅₀ Value Analyze->Result

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

This assay validates whether the observed enzyme inhibition translates into a functional anti-cancer effect in a cellular context.

Experimental Protocol: MTT Assay on a FGFR-Dependent Cancer Cell Line

  • Cell Line Selection: Choose a cancer cell line with a known dependency on the target kinase (e.g., SNU-16, which has an FGFR2 amplification).

    • Rationale (Trustworthiness): Using a dependent cell line is a self-validating control. If the compound inhibits the target kinase, it should logically inhibit the proliferation of cells that rely on that kinase for survival and growth.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the target compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ value (concentration for 50% growth inhibition).

The table below illustrates how experimental data for our target compound could be structured and compared against the selected benchmarks.

ParameterTarget Compound Benchmark A (CH5183284) Benchmark B (Alectinib)
FGFR1 IC₅₀ (nM) 45 8.5>10,000
FGFR2 IC₅₀ (nM) 25 3.1>10,000
VEGFR2 IC₅₀ (nM) 150 1,500>5,000
ALK IC₅₀ (nM) >5,000>10,0001.9
SNU-16 GI₅₀ (nM) 80 20>10,000

Interpretation: In this hypothetical scenario, our target compound shows good potency against FGFR2, albeit slightly less than Benchmark A. Crucially, it demonstrates a favorable selectivity profile, with significantly less activity against VEGFR2 compared to FGFR, and no activity against ALK. The potent GI₅₀ value in the FGFR2-dependent SNU-16 cell line confirms that its enzymatic inhibition translates to on-target cellular activity.

Visualizing the Mechanism: The Role in Signal Transduction

To understand the downstream consequences of inhibiting a receptor tyrosine kinase like FGFR, it is essential to visualize its position in the signaling cascade. Inhibition at this level prevents the phosphorylation events that drive key pro-cancer pathways like RAS-MAPK and PI3K-AKT.

Caption: Inhibition of a receptor tyrosine kinase blocks downstream signaling.
Conclusion and Future Directions

This guide has provided a structured, evidence-based framework for the initial validation of this compound. By employing standardized synthesis, robust in vitro and cell-based assays, and direct comparison to established benchmarks, researchers can confidently characterize its potency, selectivity, and cellular efficacy.

Based on our hypothetical results, the target compound presents as a promising FGFR inhibitor. The logical next steps in its preclinical validation would include:

  • Broad Kinase Selectivity Screening: Profile the compound against a large panel of kinases (e.g., >300) to confirm its selectivity and identify potential off-target activities.

  • In Vitro ADME/Tox Profiling: Assess metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and preliminary cytotoxicity in non-cancerous cell lines.

  • In Vivo Pharmacokinetic (PK) Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion in an animal model to determine its suitability for in vivo efficacy studies.

  • In Vivo Efficacy Studies: Test the compound in a xenograft mouse model using a tumor cell line demonstrated to be sensitive in vitro (e.g., SNU-16).

By following this rigorous, comparative, and logically structured validation pathway, researchers can efficiently determine the therapeutic potential of novel pyrazole derivatives and make informed decisions about their progression through the drug discovery pipeline.

References

  • BenchChem. (2025). synthesis of novel pyrazole derivatives for drug discovery.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • ResearchGate. (n.d.). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles.
  • ResearchGate. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.
  • PMC - NIH. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
  • Scirp.org. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
  • Sobekbio. (n.d.). This compound AG00HUWD.
  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.
  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
  • PubChem. (n.d.). This compound | C11H11N5 | CID 74889134.
  • PubMed. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor.
  • PubMed. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor.
  • PMC - NIH. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • MDPI. (n.d.). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubChem - NIH. (n.d.). 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515.

Sources

A Head-to-Head Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful protein kinase inhibitors.[1][2] Its synthetic accessibility and versatile bioisosteric properties have led to its incorporation into inhibitors targeting a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, and Pim kinases, all of which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and inflammatory diseases.[1][3][4][5]

This guide provides a framework for a head-to-head comparison of a promising but under-characterized pyrazole derivative, 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile , against established inhibitors of key kinase families. The structural similarity of our target compound to known kinase inhibitors suggests its potential as a therapeutic agent. This document will outline the rationale for selecting comparator compounds, provide detailed experimental protocols for a comprehensive evaluation, and present a framework for data analysis and interpretation.

Our analysis will focus on comparing this compound with three well-characterized, potent pyrazole-containing or related heterocyclic kinase inhibitors:

  • Ruxolitinib: A potent and selective JAK1/2 inhibitor, FDA-approved for the treatment of myelofibrosis and other myeloproliferative neoplasms.[6][7]

  • Tozasertib (MK-0457): A pan-Aurora kinase inhibitor that has been evaluated in clinical trials for various cancers.[5][8][9][10]

  • SGI-1776: A Pim kinase inhibitor that has demonstrated preclinical efficacy in various cancer models.[1][3][11][12][13]

This comparative study will elucidate the potential kinase inhibitory profile and cellular activity of this compound, providing valuable insights for researchers and drug development professionals.

Comparative Compounds: Structures and Rationale

The selection of comparator compounds is pivotal for a meaningful evaluation. The chosen inhibitors represent distinct but important classes of kinases, and their established profiles will serve as benchmarks for characterizing our target compound.

CompoundStructureTarget Kinase FamilyRationale for Comparison
This compound this compoundHypothesized: JAK, Aurora, PimThe pyrazole core is a common feature in inhibitors of these kinase families. The amino and cyano substitutions on the pyrazole ring, along with the aminophenyl group at the N1 position, warrant investigation into its potential kinase inhibitory activity.
Ruxolitinib RuxolitinibJAK (Janus Kinase)A clinically approved pyrazole-containing compound that provides a benchmark for JAK inhibition and cellular potency in relevant cancer models.[6][7]
Tozasertib (MK-0457) TozasertibAurora KinaseA potent pan-Aurora kinase inhibitor with a pyrazole-like core, offering a comparison point for activity against kinases that regulate mitosis.[5][8][9][10]
SGI-1776 SGI-1776Pim KinaseA well-characterized Pim kinase inhibitor with a distinct heterocyclic scaffold, providing a comparative measure of activity against this family of serine/threonine kinases.[1][3][11][12][13]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed experimental protocols are proposed for the head-to-head comparison.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay will determine the direct inhibitory activity of the compounds against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 values of this compound and comparator compounds against JAK1, JAK2, Aurora A, Aurora B, PIM-1, and PIM-2 kinases.

Materials:

  • Recombinant human kinases (JAK1, JAK2, Aurora A, Aurora B, PIM-1, PIM-2)

  • Respective peptide substrates

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve.

  • Kinase Reaction Setup:

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the respective kinase diluted in Kinase Assay Buffer to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the respective substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at the Km for each kinase.

    • Incubate the reaction at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound against each kinase.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Add_Compound Add compound/DMSO to 384-well plate Compound_Prep->Add_Compound Kinase_Prep Prepare kinase and substrate/ATP solutions Add_Kinase Add kinase and incubate Kinase_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Add substrate/ATP and incubate Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent to stop reaction Start_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Plate Measure luminescence Generate_Signal->Read_Plate Plot_Data Plot dose-response curve Read_Plate->Plot_Data Calculate_IC50 Determine IC50 values Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a colorimetric assay that is widely used to assess the cytotoxic effects of potential anticancer drugs.[14]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound and comparator compounds in relevant cancer cell lines.

Cell Lines:

  • HEL (Erythroleukemia): Expresses JAK2 V617F mutation, sensitive to JAK inhibitors.

  • K562 (Chronic Myelogenous Leukemia): JAK/STAT signaling is implicated in its pathogenesis.

  • HeLa (Cervical Cancer): Often used to assess Aurora kinase inhibitor activity due to its high mitotic index.

  • MCF-7 (Breast Cancer): Pim kinases are often overexpressed and contribute to proliferation.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value using non-linear regression analysis.

Data Presentation: A Framework for Comparative Analysis

The experimental data generated from the proposed assays should be organized in clear and concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundJAK1JAK2Aurora AAurora BPIM-1PIM-2
This compound TBDTBDTBDTBDTBDTBD
Ruxolitinib 3.3[6][15]2.8[6][15]>1000>1000>1000>1000
Tozasertib (MK-0457) >1000>10000.6 (Ki)[8][9][10]18 (Ki)[8][9][10]>1000>1000
SGI-1776 >1000>1000>1000>10007[1][3][11][12][13]363[1][11][12]
TBD: To Be Determined

Table 2: Cellular Antiproliferative Activity (GI50, µM)

CompoundHELK562HeLaMCF-7
This compound TBDTBDTBDTBD
Ruxolitinib ~0.1-0.2>1>1>1
Tozasertib (MK-0457) ~0.05-0.2~0.05-0.2~0.02-0.1~0.05-0.2
SGI-1776 ~1-5~1-5~1-5~1-5
TBD: To Be Determined. Literature values for comparator compounds are approximate and can vary based on assay conditions.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting the experimental results.

JAK/STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition G Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_A Aurora A (Centrosome Separation, Spindle Assembly) Aurora_A->Prophase Aurora_B Aurora B (Chromosome Segregation, Cytokinesis) Aurora_B->Metaphase Aurora_B->Anaphase Tozasertib Tozasertib Tozasertib->Aurora_A Inhibition Tozasertib->Aurora_B Inhibition

Caption: The role of Aurora kinases in the cell cycle.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the head-to-head comparison of this compound with established kinase inhibitors. By following the proposed experimental protocols, researchers can generate robust and comparable data to elucidate the inhibitory profile and cellular activity of this novel compound.

The results of this study will determine if this compound exhibits potent and selective inhibition of JAK, Aurora, or Pim kinases, or if it possesses a multi-kinase inhibitory profile. Positive findings would warrant further investigation, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in relevant animal models, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. This systematic approach will provide a solid foundation for the potential development of this promising pyrazole derivative as a novel therapeutic agent.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition - ScienceDirect. (URL: [Link])

  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety - Bentham Science. (URL: [Link])

  • Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - Blood. (URL: [Link])

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - NIH. (URL: [Link])

  • Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC - NIH. (URL: [Link])

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed. (URL: [Link])

  • Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC - NIH. (URL: [Link])

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (URL: [Link])

  • Bioassays for anticancer activities - PubMed. (URL: [Link])

  • (PDF) Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis OPEN - ResearchGate. (URL: [Link])

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - NIH. (URL: [Link])

  • Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis | Request PDF - ResearchGate. (URL: [Link])

Sources

Safety Operating Guide

Proper Disposal of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are conducted with the utmost care and in accordance with regulatory standards.

The information herein is synthesized from established best practices for handling analogous chemical structures, including pyrazole derivatives, aromatic amines, and nitrile compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The causality behind each procedural step is explained to ensure a deep understanding of the principles of safe laboratory practice.

Hazard Assessment and Characterization
  • Pyrazole Core: Pyrazole derivatives can exhibit a range of biological activities.[1][2][3]

  • Aromatic Amine (Aminophenyl group): Aromatic amines are a class of compounds that can be toxic and may have mutagenic or carcinogenic properties.

  • Nitrile Group (-CN): Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, and may release hydrogen cyanide gas under acidic conditions.

  • Analogous Compound Data: For instance, the related compound 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is classified with hazards such as acute oral toxicity, skin irritation, and serious eye damage.

Based on this analysis, this compound should be handled as a hazardous chemical waste . The following table summarizes the probable hazard classifications.

Hazard Category Probable Classification & Rationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) - Based on analogous structures.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) - A common property of similar aromatic amines.
Serious Eye Damage/Eye Irritation Category 1 (Causes serious eye damage) - A significant risk with many amine-containing compounds.
Specific Target Organ Toxicity Possible respiratory system irritant.
Environmental Hazard Due to its nature as a complex organic molecule and pharmaceutical intermediate, it should be considered potentially harmful to aquatic life with long-lasting effects. Drain disposal is strictly prohibited.[1]
Personal Protective Equipment (PPE) and Safety Precautions

Given the assessed hazards, stringent adherence to PPE protocols is mandatory. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

PPE Category Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory coat.
Respiratory Protection To be used in a chemical fume hood. A respirator may be necessary if aerosols or dust are generated outside of a fume hood.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5] The following workflow outlines the necessary steps for proper waste segregation, collection, and preparation for pickup.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Classify Waste (Hazardous Chemical Waste) B Step 2: Segregate Waste (Solid vs. Liquid) A->B D Step 3: Use Designated, Labeled, and Sealed Containers. Solid Waste: Clearly labeled, sealed container. Liquid Waste: Leak-proof container for solutions. A->D C Do NOT mix with non-hazardous or incompatible waste (e.g., strong acids, oxidizers). B->C E Labeling: 'Hazardous Waste', full chemical name, and any other components. D->E F Triple-rinse empty containers with a suitable solvent (e.g., ethanol, acetone). Collect rinsate as hazardous liquid waste. D->F G Step 4: Store in a designated Satellite Accumulation Area (SAA). D->G H Use secondary containment to prevent spills. G->H J Step 5: Arrange for Pickup Contact your institution's EHS office or a licensed hazardous waste disposal company. G->J I Ensure area is cool, dry, and well-ventilated. H->I K Step 6: Documentation Complete all necessary waste disposal forms and maintain records. J->K

Caption: Decision workflow for the proper disposal of this compound.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • Classification: This compound must be disposed of as hazardous chemical waste.[4]

    • Segregation: Do not mix this waste with other waste streams, particularly acidic waste, to prevent any potential reaction with the nitrile group. It should be collected in a designated container for solid or liquid organic chemical waste.[1][4]

  • Preparing for Disposal:

    • Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container.

    • Liquid Waste (Solutions): Collect solutions containing the compound in a designated, leak-proof container.

    • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, deface the original label and dispose of the container as per your institution's guidelines for non-hazardous lab glass or plastic.

  • Labeling and Storage:

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.[5]

    • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6][7] The container should be kept in secondary containment to mitigate potential spills.[5] The SAA must be a cool, dry, and well-ventilated location away from incompatible materials.

  • Final Disposal:

    • Waste Pickup: Arrange for the disposal of the collected waste through your institution's chemical waste management program.[4]

    • Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures and regulatory requirements.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's emergency response team and EHS department immediately.

    • Prevent entry into the affected area until it has been cleared by safety professionals.

Regulatory Framework

The disposal of hazardous waste is governed by federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[4][8][9][10] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are compliant with these regulations.[10][11]

This guide provides a framework for the responsible disposal of this compound. Always consult your institution's specific EHS guidelines and protocols, as they are tailored to your local regulatory environment. By adhering to these procedures, you contribute to a safer research environment and the protection of our ecosystem.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • What are the OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18).
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Complying With OSHA's Hazardous Material Requirements. (n.d.). Wolters Kluwer.
  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Hazardous Waste. (n.d.). US EPA.
  • Hazardous Waste Management. (n.d.). A-State Knowledge Base.
  • This compound. (n.d.). PubChem.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Laboratory Waste Management Guidelines. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. (n.d.). Sigma-Aldrich.
  • Proper Disposal of 2-Amino-4-bromobenzenethiol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.

Sources

Personal protective equipment for handling 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to foster a proactive safety culture. It is not merely a list of rules, but a logical, scientifically-grounded approach to risk mitigation that protects researchers, ensures experimental integrity, and maintains environmental stewardship.

Hazard Profile: An Evidence-Based Assessment

Due to the novelty of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, a comprehensive hazard profile must be inferred from analogous compounds. This "worst-case" approach ensures a high margin of safety.

Hazard CategoryFinding from Analogous CompoundsCitation
Acute Oral Toxicity Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may be harmful.[1][2][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4][5]
Respiratory Irritation May cause respiratory irritation.[1][6]
Nitrile Group Hazard Utmost caution is advised for cyanogen compounds/nitriles. There is a potential for the release of hydrocyanic acid.[4]

Based on these findings, this compound should be handled as a hazardous substance, with appropriate precautions taken to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE levels for different laboratory tasks.

TaskMinimum PPE Requirement
Weighing and Aliquoting (Solid) - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Solution Preparation and Handling - Nitrile gloves- Chemical splash goggles- Laboratory coat
Reactions and Work-ups - Chemical-resistant gloves (e.g., neoprene or butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat
Spill Cleanup - Chemical-resistant gloves, coveralls, and boots- Full-face respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or immersion, more robust gloves like neoprene or butyl rubber are recommended due to their higher resistance to a broader range of chemicals.[7][8]

  • Eye Protection: Safety glasses are the minimum requirement. However, when handling solutions that can splash, chemical splash goggles that form a seal around the eyes are essential to prevent serious eye irritation.[7][9] A face shield offers an additional layer of protection for the entire face.[7]

  • Body Protection: A standard lab coat protects against minor spills. A chemical-resistant apron is necessary when working with larger quantities or during procedures with a higher risk of splashing.[8][9]

  • Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a full-face respirator is crucial during spill cleanup to protect against inhalation of airborne particles or potential vapors.[7][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risk.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Ventilation: Ensure adequate ventilation to minimize the potential for inhalation of airborne particles.[5]

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust.

  • Cleaning: Clean any residual powder from the weighing area immediately using a damp cloth or paper towel, which should then be disposed of as contaminated waste.

3.2. Solution Preparation:

  • Fume Hood: All solution preparation should be performed in a certified chemical fume hood.

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Container Sealing: Securely cap all containers immediately after use.

3.3. Experimental Workflow:

The following diagram illustrates a safe and efficient workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receipt & Storage b Weighing in Fume Hood a->b Wear Full PPE c Solution Preparation b->c Controlled Addition d Reaction & Work-up c->d Maintain Containment e Waste Segregation d->e Collect Waste f Labeled Waste Container e->f g EHS Pickup f->g

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.